molecular formula C4H8ClN3 B1532689 (1H-Pyrazol-3-YL)methanamine hydrochloride CAS No. 1196153-72-6

(1H-Pyrazol-3-YL)methanamine hydrochloride

Cat. No.: B1532689
CAS No.: 1196153-72-6
M. Wt: 133.58 g/mol
InChI Key: CJXGXVKUSRZGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-Pyrazol-3-YL)methanamine hydrochloride (CAS 1196153-72-6) is a valuable chemical building block in organic synthesis and drug discovery research. This compound features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The presence of both the pyrazole heterocycle and a primary amine handle makes it a versatile intermediate for constructing more complex molecules, particularly for the development of pharmaceuticals and agrochemicals . The primary amine group allows for further functionalization through amide bond formation or reductive amination, facilitating its incorporation into larger molecular frameworks. Research into pyrazole derivatives indicates potential applications in developing compounds with anti-inflammatory, antimicrobial, and anticancer properties . The hydrochloride salt form enhances the compound's stability and solubility for various experimental procedures. This product is supplied with a purity of 95.0% and is classified as a solid . It is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Safety Information: This compound has the following hazard classifications: Causes skin irritation, Causes serious eye irritation, and May cause respiratory irritation . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazol-5-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.ClH/c5-3-4-1-2-6-7-4;/h1-2H,3,5H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXGXVKUSRZGNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (1H-Pyrazol-3-YL)methanamine hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic applications of the versatile building block, (1H-Pyrazol-3-YL)methanamine hydrochloride.

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole ring functionalized with an aminomethyl group. The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, renowned for its diverse biological activities.[1][2] This guide provides a comprehensive overview of this compound, a key building block for the synthesis of novel therapeutic agents. Its structural attributes make it a valuable synthon for introducing the pyrazole moiety into larger molecules, enabling the exploration of new chemical space in drug discovery programs.[3]

This document will delve into the synthetic routes for its preparation, its physicochemical properties, and its burgeoning applications in the development of innovative pharmaceuticals.

IdentifierValue
Chemical Name This compound
CAS Number 1196153-72-6[4]
Molecular Formula C4H8ClN3
Molecular Weight 133.58 g/mol [5]
Synonyms 3-(Aminomethyl)pyrazole hydrochloride

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several strategic routes, primarily involving the construction of the pyrazole ring followed by functional group manipulation or the direct introduction of the aminomethyl group onto a pre-formed pyrazole scaffold. A common and efficient method involves the reduction of a nitrile precursor, 3-cyanopyrazole.

Experimental Protocol: Synthesis via Reduction of 3-Cyanopyrazole

This protocol outlines a reliable two-step process starting from the commercially available 3-cyanopyrazole. The causality behind this experimental choice lies in the high efficiency and selectivity of the nitrile reduction, which is a well-established transformation in organic synthesis.

Step 1: Synthesis of (1H-Pyrazol-3-YL)methanamine (Free Base)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-cyanopyrazole (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH4) (1.5 equivalents) in THF to the stirred solution. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure ensures the formation of a granular precipitate of aluminum salts that is easily filtered.

  • Isolation: Filter the resulting suspension through a pad of Celite® and wash the filter cake thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude (1H-Pyrazol-3-YL)methanamine as an oil.

Step 2: Formation of the Hydrochloride Salt

  • Salt Formation: Dissolve the crude (1H-Pyrazol-3-YL)methanamine in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Precipitation: To this solution, add a solution of hydrochloric acid in diethyl ether (2M) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

The self-validating nature of this protocol is ensured by the distinct physical states of the intermediate and final product, and the progress can be reliably tracked by standard analytical techniques such as TLC and NMR spectroscopy.

Synthesis_Workflow cluster_step1 Step 1: Reduction of Nitrile cluster_step2 Step 2: Hydrochloride Salt Formation 3-Cyanopyrazole 3-Cyanopyrazole Reaction_Mixture_1 Reaction Mixture 3-Cyanopyrazole->Reaction_Mixture_1 LiAlH4_THF LiAlH4 in THF LiAlH4_THF->Reaction_Mixture_1 Quenching Quench with H2O, NaOH(aq) Reaction_Mixture_1->Quenching Reflux Filtration_1 Filtration Quenching->Filtration_1 Free_Base (1H-Pyrazol-3-YL)methanamine (Crude Oil) Filtration_1->Free_Base Concentration Reaction_Mixture_2 Reaction Mixture Free_Base->Reaction_Mixture_2 HCl_Ether HCl in Diethyl Ether HCl_Ether->Reaction_Mixture_2 Filtration_2 Filtration Reaction_Mixture_2->Filtration_2 Precipitation Final_Product This compound (Solid) Filtration_2->Final_Product Drying

Caption: Synthesis workflow for this compound.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for its effective use in research and development. The following table summarizes its key physicochemical properties.

PropertyValueSource
Appearance White to off-white solid[6]
Molecular Weight 133.58 g/mol [5]
Solubility Soluble in polar solvents such as water and alcohols.[6]
Melting Point 203-208 °C (decomposition) for the related 3-Amino-1-methyl-1H-pyrazole hydrochloride[5]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the methylene protons of the aminomethyl group, and a broad signal for the amine protons. The chemical shifts will be influenced by the protonation state and the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the pyrazole ring and the methylene carbon.

For comparative purposes, the ¹H NMR spectral data for the closely related compound, 3,5-dimethylpyrazole, shows signals at approximately 2.21 ppm for the methyl groups and 5.76 ppm for the H-4 proton in CDCl₃.

Applications in Drug Discovery and Development

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocyclic motif.[1] this compound serves as a crucial building block, allowing for the introduction of a key pharmacophoric element. The primary amine functionality provides a versatile handle for further chemical modifications, such as amide bond formation, reductive amination, and the synthesis of more complex heterocyclic systems.

Role as a Versatile Building Block

The utility of this compound in drug discovery stems from its ability to participate in a wide array of chemical transformations. This allows for the systematic exploration of structure-activity relationships (SAR) by appending diverse functionalities to the primary amine. This approach is fundamental in the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[3]

Therapeutic Potential of Pyrazole Derivatives

Pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, including but not limited to:

  • Anti-inflammatory: As inhibitors of key signaling molecules in inflammatory pathways.

  • Anticancer: By targeting various kinases and other proteins involved in cell proliferation and survival.[1]

  • Antimicrobial: Exhibiting activity against a range of bacteria and fungi.

  • CNS Disorders: Modulating neurotransmitter receptors and enzymes.

The incorporation of the 3-aminomethyl pyrazole moiety can influence the binding of a molecule to its biological target through hydrogen bonding interactions and by providing a basic center that can be protonated at physiological pH.

Signaling_Pathways cluster_drug_discovery Drug Discovery Pipeline cluster_applications Therapeutic Areas Building_Block (1H-Pyrazol-3-YL)methanamine hydrochloride Lead_Generation Lead Generation & Optimization Building_Block->Lead_Generation Synthesis of Novel Compounds Preclinical_Studies Preclinical Studies Lead_Generation->Preclinical_Studies Anti_Inflammatory Anti-inflammatory Lead_Generation->Anti_Inflammatory Anticancer Anticancer Lead_Generation->Anticancer Antimicrobial Antimicrobial Lead_Generation->Antimicrobial CNS_Disorders CNS Disorders Lead_Generation->CNS_Disorders Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the reactive nature of its primary amine functionality make it an attractive starting material for the development of novel, biologically active compounds. The established importance of the pyrazole scaffold in a multitude of therapeutic areas underscores the potential of this compound to contribute to the discovery of next-generation pharmaceuticals. This guide provides a foundational understanding for researchers and scientists looking to leverage the unique properties of this compound in their drug discovery endeavors.

References

Spectroscopic Characterization of (1H-Pyrazol-3-YL)methanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for (1H-Pyrazol-3-YL)methanamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this heterocyclic compound. By integrating theoretical principles with practical, field-proven insights, this guide offers a robust framework for the structural elucidation and analytical characterization of this compound and related pyrazole derivatives. Each section includes detailed experimental protocols, in-depth data interpretation, and visual aids to facilitate a thorough understanding of the molecule's spectroscopic properties.

Introduction

This compound is a member of the pyrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The structural integrity and purity of such compounds are paramount in the drug discovery and development process. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the molecular structure and ensuring the quality of synthesized compounds.

Molecular Structure and Key Features

Understanding the molecular structure is fundamental to interpreting its spectroscopic data. This compound consists of a pyrazole ring substituted at the 3-position with a methanamine group, which is protonated to form the hydrochloride salt.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Experimental Protocol: NMR Spectroscopy

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). DMSO-d₆ is often preferred for amine salts as it allows for the observation of exchangeable N-H protons.[3]

  • Transfer the solution to a 5 mm NMR tube.

  • If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane - TMS, though typically the residual solvent peak is used as a reference).

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 0 to 160 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.

Predicted ¹H NMR Data and Interpretation

The protonation of the amine group to form the hydrochloride salt is expected to cause a significant downfield shift of the protons on and adjacent to the nitrogen atom due to the electron-withdrawing effect of the positive charge.[3]

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
Pyrazole N-H12.0 - 13.0Broad singlet-The acidic proton on the pyrazole nitrogen. Its broadness is due to exchange and quadrupolar effects.
Pyrazole H-5~7.6Doublet~2.0 - 3.0Coupled to H-4.
Pyrazole H-4~6.3Doublet~2.0 - 3.0Coupled to H-5.
Methylene CH₂~4.0Singlet-Adjacent to the electron-withdrawing pyrazole ring and the protonated amine.
Amine NH₃⁺8.0 - 9.0Broad singlet-The protons of the ammonium group. The signal will be broad due to exchange with the solvent and quadrupolar broadening from the nitrogen atom.[4]

Expert Insights: The chemical shifts of the pyrazole ring protons (H-4 and H-5) are influenced by the electronic environment of the heterocyclic system. The formation of the ammonium salt will have a notable deshielding effect on the adjacent methylene protons, shifting them downfield. The observation of the NH₃⁺ protons as a broad singlet is characteristic of amine salts in polar solvents.[3]

Predicted ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Notes
Pyrazole C-3~145Carbon bearing the methanamine group.
Pyrazole C-5~130Aromatic carbon.
Pyrazole C-4~105Aromatic carbon.
Methylene CH₂~35Aliphatic carbon, shifted downfield due to proximity to two nitrogen atoms.

Expert Insights: The chemical shifts of the pyrazole carbons are characteristic of this heterocyclic system. The C-3 carbon, being attached to the electron-withdrawing methanaminium group, is expected to be the most downfield of the pyrazole carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Solid Sample):

  • KBr Pellet Method: Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Press the mixture in a hydraulic press to form a thin, transparent pellet.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

  • Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

  • Acquire a background spectrum of the empty sample holder (or clean ATR crystal) before running the sample.

Predicted IR Data and Interpretation

The IR spectrum of this compound will be dominated by absorptions from the N-H bonds of the pyrazole ring and the ammonium group.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (Pyrazole)3100 - 3200Medium, BroadCharacteristic of N-H stretching in heterocyclic compounds.
N-H Stretch (Ammonium, R-NH₃⁺)2800 - 3100Strong, Very BroadA very prominent and broad absorption band, often with multiple sub-peaks, is characteristic of the stretching vibrations of the ammonium group in a hydrochloride salt.[1][5][6][7]
C-H Stretch (Aromatic)3000 - 3100MediumStretching vibrations of the C-H bonds on the pyrazole ring.
C-H Stretch (Aliphatic)2850 - 2960MediumStretching vibrations of the methylene C-H bonds.
N-H Bend (Ammonium)1500 - 1600StrongAsymmetric and symmetric bending vibrations of the NH₃⁺ group.[6][7]
C=N and C=C Stretch (Pyrazole Ring)1400 - 1600Medium to StrongRing stretching vibrations.

Expert Insights: The most telling feature in the IR spectrum of an amine hydrochloride is the very broad and intense absorption band in the 2800-3100 cm⁻¹ region, which is due to the N-H stretching of the ammonium cation.[6] This band often overlaps with the C-H stretching vibrations. The presence of a strong band around 1500-1600 cm⁻¹ corresponding to the N-H bend further confirms the presence of the ammonium group.[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Instrumentation:

  • A mass spectrometer with an electrospray ionization (ESI) source is ideal for this polar, salt-like compound.

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition:

  • Acquire the spectrum in positive ion mode.

  • The mass range should be set to scan beyond the expected molecular weight of the free base.

Predicted Mass Spectrum and Fragmentation

In ESI-MS, amine hydrochlorides typically show the molecular ion of the free base ([M+H]⁺) where M is the neutral molecule. The hydrochloride is not covalently bonded and will dissociate in solution.

  • Molecular Weight of Free Base ((1H-Pyrazol-3-YL)methanamine): 97.12 g/mol [8]

  • Expected Molecular Ion Peak ([M+H]⁺): m/z 98.13

Predicted Fragmentation Pathway:

The fragmentation of the protonated molecule will likely involve the cleavage of bonds in the side chain and the pyrazole ring.

fragmentation M [(1H-Pyrazol-3-YL)methanamine+H]+ m/z = 98 F1 [C4H6N2]+ (Loss of NH3) m/z = 81 M->F1 - NH3 F2 [C3H3N2]+ (Loss of CH2NH2) m/z = 67 M->F2 - CH2NH2 F3 [C3H4N]+ (Loss of N2H) m/z = 54 F1->F3 - HCN

Figure 2: Predicted ESI-MS fragmentation pathway for (1H-Pyrazol-3-YL)methanamine.

Expert Insights: The most likely initial fragmentation will be the loss of ammonia (NH₃) from the protonated molecular ion, leading to a fragment at m/z 81. Another probable fragmentation is the cleavage of the C-C bond between the pyrazole ring and the methylene group, resulting in the loss of a methanimine radical and formation of a pyrazolyl cation at m/z 81 or loss of the aminomethyl radical to give a pyrazolium ion at m/z 68. Further fragmentation of the pyrazole ring can lead to the loss of HCN or N₂.[9]

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive analysis of the expected spectral data, based on established principles and data from analogous compounds. The key identifying features include the characteristic signals of the pyrazole ring and the significant influence of the ammonium hydrochloride group on the spectra, particularly the broad N-H stretching in the IR and the downfield shifts of adjacent protons in the ¹H NMR. This comprehensive guide serves as a valuable resource for the structural verification and quality control of this and related pyrazole derivatives in a research and development setting.

References

A Researcher's Technical Guide to the Commercial Sourcing of 3-(Aminomethyl)pyrazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Aminomethyl)pyrazole hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structural motif, featuring a reactive primary amine tethered to a stable pyrazole core, makes it an invaluable synthon for creating complex molecular architectures. The pyrazole ring itself is a "privileged scaffold," frequently found in molecules designed to interact with biological targets, particularly protein kinases.[1][2][3] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, simplifying its handling and use in various synthetic protocols.

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the commercial landscape for 3-(aminomethyl)pyrazole hydrochloride. It moves beyond a simple supplier list to offer practical, field-proven insights into procurement, quality assessment, and strategic considerations to ensure the integrity and success of your research endeavors.

Chemical Identity and Physicochemical Properties

Before initiating procurement, it is critical to confirm the precise identity and properties of the target molecule. Ambiguity in identifiers can lead to costly errors in ordering and experimental execution.

PropertyValue
IUPAC Name (1H-Pyrazol-3-yl)methanamine hydrochloride
CAS Number 28644-33-9
Molecular Formula C₄H₇N₃ · HCl
Molecular Weight 133.58 g/mol
Appearance Typically an off-white to light yellow solid
Solubility Soluble in water and polar organic solvents like methanol
Storage Recommended storage at 2-8°C to maintain long-term stability

Commercial Availability and Key Suppliers

3-(Aminomethyl)pyrazole hydrochloride is available from a range of chemical suppliers, catering to different scales from discovery research (milligrams) to process development (kilograms). Availability often falls into two categories: "in-stock" for rapid delivery and "made-to-order" or "custom synthesis" which involves longer lead times.

The following table summarizes prominent suppliers. Note that catalog numbers and stock levels are subject to change, and direct verification is always recommended.

SupplierExample Product IDTypical PurityScaleNotes
Sigma-Aldrich (Merck) CDS005086≥97%ResearchA reliable source for well-documented research-grade chemicals.
BLD Pharm BD13768597%Research & BulkOften provides competitive pricing and multiple warehouse locations.[4][5]
Apollo Scientific OR12222 (Free Base)≥95%Research & BulkOffers the free base, which may require conversion to the HCl salt.[6]
AChemBlock V148103 (Analogue)95%ResearchLists various substituted aminopyrazole hydrochlorides.[7]
Indofine Chemical Co. 08-6356 (Analogue)97%ResearchSupplies related pyrazole derivatives.[8]

Note: The listed suppliers may offer the exact compound or structurally similar analogues. It is crucial to verify the CAS number (28644-33-9) with the supplier before ordering.

Strategic Procurement Workflow for Researchers

Sourcing a chemical is more than just placing an order. A systematic approach ensures that the material you receive is appropriate for your intended application, particularly in sensitive fields like drug development.

ProcurementWorkflow cluster_plan Phase 1: Planning & Identification cluster_vetting Phase 2: Supplier Vetting cluster_execution Phase 3: Execution & Verification start Identify Need: 3-(aminomethyl)pyrazole HCl cas Verify CAS: 28644-33-9 start->cas Critical Step search Search Supplier Databases cas->search compare Compare Suppliers: Price, Purity, Lead Time search->compare request_coa Request Certificate of Analysis (CoA) compare->request_coa For promising candidates order Place Purchase Order request_coa->order receive Receive & Log Material order->receive qc In-House QC Check (e.g., ¹H NMR, LC-MS) receive->qc Crucial for GMP/GLP release Release to Lab for Use qc->release

Caption: A strategic workflow for procuring research chemicals.

Expert Insights on Procurement:
  • Trustworthiness of Analytical Data : Always request a lot-specific Certificate of Analysis (CoA). Do not rely on generic website specifications. The CoA is your primary document of trust, providing data on purity (typically by HPLC or GC), identity (confirmed by ¹H NMR or MS), and moisture content. For GMP or regulated studies, a more comprehensive testing regime is non-negotiable.

  • Causality of Purity : Why is 97% vs. 99% purity important? An unknown 3% impurity could be a structural isomer that interferes with your reaction, a residual solvent that poisons a catalyst, or a starting material that complicates downstream purification. For kinase assays, even trace metal impurities can inhibit enzyme activity, skewing results.

  • Lead Time Implications : The difference between "in-stock" and "custom synthesis" can be the difference between meeting a deadline or delaying a project by months. If a key supplier is out of stock, it is prudent to investigate the synthesis route's complexity. A straightforward, published synthesis may allow a custom synthesis provider to deliver relatively quickly.[9][10]

Core Applications in Drug Discovery

The utility of 3-(aminomethyl)pyrazole hydrochloride stems from its role as a versatile scaffold. The pyrazole core provides a rigid, aromatic system capable of participating in hydrogen bonding and π-stacking interactions within protein binding pockets, while the aminomethyl group serves as a key handle for synthetic elaboration.

  • Kinase Inhibitors : Aminopyrazoles are a cornerstone in the design of kinase inhibitors for oncology and inflammatory diseases.[1][11] The pyrazole nitrogen atoms can act as hinge-binding motifs, anchoring the inhibitor to the ATP-binding site of the kinase. The aminomethyl group is often used to introduce side chains that confer selectivity and potency.[1]

  • Anticancer Agents : Numerous pyrazole derivatives have been investigated for their antiproliferative properties against various cancer cell lines, including those for breast, colon, and lung cancer.[2][12]

  • Anti-inflammatory and Analgesic Agents : The pyrazole scaffold is famously present in non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. The structural features of 3-(aminomethyl)pyrazole make it a candidate for developing new generations of anti-inflammatory compounds.[2]

Overview of a Representative Synthetic Route

While this guide focuses on commercial sourcing, understanding the synthesis provides context for potential impurities and informs discussions with custom synthesis providers. A common approach involves the construction of the pyrazole ring followed by the introduction or unmasking of the aminomethyl group.

A plausible route involves the condensation of a β-ketonitrile with hydrazine, a foundational method for forming the aminopyrazole core.[13]

SynthesisRoute cluster_synthesis Illustrative Synthesis Pathway start β-Ketonitrile (e.g., 4-cyano-3-oxobutanoate) condensation Cyclocondensation start->condensation hydrazine Hydrazine Hydrate (H₂N-NH₂) hydrazine->condensation aminopyrazole_ester Aminopyrazole Ester Intermediate condensation->aminopyrazole_ester reduction Reduction of Ester (e.g., LiAlH₄) aminopyrazole_ester->reduction alcohol Hydroxymethyl Intermediate reduction->alcohol activation Activation of -OH (e.g., MsCl or SOCl₂) alcohol->activation azide_intro Nucleophilic Substitution (e.g., NaN₃) activation->azide_intro azide Azidomethyl Intermediate azide_intro->azide azide_reduction Azide Reduction (e.g., H₂/Pd-C) azide->azide_reduction hcl_salt HCl Salt Formation azide_reduction->hcl_salt product 3-(Aminomethyl)pyrazole Hydrochloride hcl_salt->product

Caption: A generalized synthetic pathway to the target compound.

This multi-step process highlights potential sources of impurities. Incomplete reduction, residual azide, or chlorinated byproducts could be present. A thorough CoA from the supplier is the best way to ensure these have been removed.

Conclusion

3-(Aminomethyl)pyrazole hydrochloride is a commercially accessible and highly valuable building block for chemical and pharmaceutical research. While several major suppliers list this compound or its close analogues, a successful procurement strategy relies on diligent verification of chemical identity via CAS number, a thorough review of lot-specific analytical data, and a clear understanding of project timelines in relation to supplier lead times. By integrating these principles, researchers can confidently source high-quality material, ensuring the reliability and reproducibility of their scientific outcomes.

References

Reactivity of the pyrazole NH group and side-chain amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Differential Reactivity of the Pyrazole NH Group and a Side-Chain Amine

Authored by a Senior Application Scientist

Introduction: A Tale of Two Nitrogens

In the landscape of medicinal chemistry and drug development, molecules bearing both a pyrazole ring and an aliphatic amine side-chain are of paramount importance.[1][2] Pyrazole scaffolds are prized for their broad range of biological activities and their ability to act as versatile synthetic building blocks.[1][3] Simultaneously, amine side-chains are crucial for modulating physicochemical properties such as solubility and for forming key interactions with biological targets. The synthetic challenge, and the focus of this guide, arises from the presence of two distinct nucleophilic nitrogen centers: the endocyclic NH of the pyrazole and the exocyclic nitrogen of the side-chain amine.

Understanding and controlling the reactivity of these two sites is critical for successful molecular design and synthesis. This guide provides a comprehensive exploration of the fundamental principles governing their differential reactivity, offering field-proven strategies for selective functionalization, and detailed protocols for practical application in the laboratory.

Pillar 1: Foundational Principles of Reactivity

The selective functionalization of one nitrogen atom in the presence of another is not a matter of chance, but a predictable outcome based on their intrinsic electronic and steric properties. The key to mastering this selectivity lies in understanding the fundamental differences in acidity (pKa), nucleophilicity, and steric accessibility.

Acidity and Basicity: The pKa Tug-of-War

The most significant differentiator between the pyrazole NH and a typical aliphatic amine is their acidity.

  • Pyrazole NH: The N1 proton of a pyrazole is weakly acidic. Its lone pair is a part of the 6π-electron aromatic system, which stabilizes the corresponding pyrazolate anion upon deprotonation.[4] The pKa of the pyrazole NH is typically in the range of 14-15.[5][6] This means it can be deprotonated by moderately strong bases to form a potent nucleophile.[4]

  • Side-Chain Amine: An aliphatic amine is basic. It readily accepts a proton to form an ammonium cation. The pKa of the conjugate acid (R-NH3+) of a primary aliphatic amine is typically around 10-11.[7][8] This high pKa value signifies that the amine itself is a relatively strong base and its N-H proton is not acidic under normal conditions.

This dramatic difference in pKa is the cornerstone of selective reactivity. A base that is strong enough to deprotonate the pyrazole NH (e.g., NaH, K2CO3) is generally not strong enough to deprotonate the N-H of the amine side-chain.

Nucleophilicity and Steric Hindrance

While the pyrazolate anion is an excellent nucleophile, the neutral side-chain amine is also nucleophilic due to the lone pair on the nitrogen atom. The deciding factors in a competitive reaction are often the reaction conditions and steric hindrance.

  • Pyrazole NH: The pyrazole ring is a planar, aromatic system. The N1 position is relatively unhindered, allowing straightforward access for electrophiles, especially after deprotonation.[9]

  • Side-Chain Amine: The reactivity of a side-chain amine is highly sensitive to its local environment. Bulky substituents on or near the nitrogen atom can significantly impede the approach of reactants, a phenomenon known as steric hindrance.[10][11] This can slow down or even prevent reactions at the amine nitrogen, providing a powerful tool for directing reactivity towards the pyrazole core.[10][12]

The interplay of these factors is summarized in the table below.

PropertyPyrazole NHAliphatic Side-Chain AmineRationale & Implications for Reactivity
Hybridization sp²sp³The greater s-character of the sp² nitrogen in pyrazole holds the lone pair closer to the nucleus, making it less basic than an sp³ amine.
pKa (of N-H) ~14.2[5][6]~35-40 (extremely non-acidic)The pyrazole NH is significantly more acidic and can be selectively deprotonated with common bases to generate a nucleophile.
pKa (of Conjugate Acid) ~2.5[6]~10-11[8]The aliphatic amine is a much stronger base. Under acidic conditions, it will be preferentially protonated and rendered non-nucleophilic.
Steric Accessibility Generally unhindered within the planar ring system.Highly dependent on the substitution pattern (primary < secondary < tertiary).[10][11]Steric bulk around the amine can be used as a synthetic handle to favor reactions at the pyrazole N1 position.
Dominant Character Acidic / Nucleophilic (upon deprotonation)Basic / Nucleophilic (in neutral form)The choice of acidic, basic, or neutral conditions is the primary determinant of which nitrogen will react.

Pillar 2: Strategies for Selective Functionalization

Armed with a fundamental understanding of the differential properties, we can now explore robust strategies to achieve selective N-functionalization.

Strategy 1: Exploiting pKa Differences for Selective Alkylation & Acylation

The most direct approach involves the use of a suitable base to selectively deprotonate the more acidic pyrazole NH, creating a pyrazolate anion that is a far superior nucleophile than the neutral side-chain amine.

Causality: By choosing a base like potassium carbonate (K2CO3) or sodium hydride (NaH), we can quantitatively form the pyrazolate anion. The side-chain amine remains protonated and largely unreactive as a nucleophile under these conditions. Subsequent addition of an electrophile (e.g., an alkyl halide or acyl chloride) results in preferential reaction at the pyrazole N1 position.

cluster_start Starting Material cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_pathways Reaction Pathways Start Pyrazole with Amine Side-Chain Base Add Base (e.g., K2CO3, NaH) Start->Base Intermediate Selective Deprotonation of Pyrazole NH Base->Intermediate pKa(Pyrazole NH) << pKa(Amine NH) Electrophile Add Electrophile (R-X or R-COCl) Intermediate->Electrophile Pyrazole_Pathway N1 Functionalization (Major Product) Electrophile->Pyrazole_Pathway High Nucleophilicity of Pyrazolate Anion Amine_Pathway Side-Chain Functionalization (Minor/No Product) Electrophile->Amine_Pathway Low Nucleophilicity of Neutral Amine Start Pyrazole with Amine Side-Chain Step1 Protect Amine (e.g., (Boc)2O, TEA) Start->Step1 Protected_Intermediate Boc-Protected Amine, Free Pyrazole NH Step1->Protected_Intermediate Step2 Functionalize Pyrazole NH (Base + Electrophile) Protected_Intermediate->Step2 Fully_Protected N1-Functionalized Pyrazole, Boc-Protected Amine Step2->Fully_Protected Step3 Deprotect Amine (e.g., TFA, HCl) Fully_Protected->Step3 Final_Product N1-Functionalized Pyrazole, Free Amine Side-Chain Step3->Final_Product

References

Tautomeric forms of unsubstituted pyrazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomeric Forms of Unsubstituted Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone scaffold in medicinal chemistry.[1][2] Its utility is profoundly influenced by the phenomenon of annular prototropic tautomerism—a rapid, reversible migration of a proton between the two ring nitrogen atoms. For unsubstituted pyrazole, this results in a dynamic equilibrium between two chemically identical but physically distinct forms. Understanding, characterizing, and predicting the position of this equilibrium is paramount for drug development, as the specific tautomer present governs the molecule's three-dimensional shape, its hydrogen bonding capabilities, and ultimately, its interaction with biological targets.[1][2] This guide provides a comprehensive technical overview of the principles of pyrazole tautomerism, the key factors that influence the equilibrium, the definitive experimental and computational techniques used for its study, and the critical implications for the design of novel therapeutics.

Defining the Core Structure and Prototropy

The pyrazole ring contains a unique arrangement of two nitrogen atoms: one is a "pyrrole-like" nitrogen (N1), which is sp²-hybridized and contributes its lone pair to the aromatic sextet, acting as a hydrogen bond donor in its protonated state. The adjacent nitrogen is a "pyridine-like" nitrogen (N2), which is also sp²-hybridized but whose lone pair resides in an orbital in the plane of the ring, making it a hydrogen bond acceptor.[2]

Prototropic tautomerism in pyrazole involves the formal migration of a single proton from N1 to N2, accompanied by a shift in the double bonds within the ring. This is not a simple intramolecular jump but a process often mediated by intermolecular interactions with solvent molecules or other pyrazole molecules.[2][3]

The Degenerate Equilibrium of Unsubstituted Pyrazole

In the case of unsubstituted pyrazole, the two resulting tautomers are structurally identical and therefore possess the same energy (i.e., they are degenerate).[4][5] The proton transfer is rapid on the NMR timescale at room temperature, resulting in a time-averaged structure where the C3 and C5 positions are chemically equivalent.[3] This rapid interconversion is a key feature that must be considered in structural and reactivity studies.

Caption: Annular tautomerism in unsubstituted pyrazole.

Foundational Principles Governing Tautomeric Equilibrium

While the tautomers of unsubstituted pyrazole are degenerate, the introduction of substituents breaks this symmetry. The resulting tautomeric equilibrium is not static; it is a dynamic state highly sensitive to its environment.

Intrinsic Stability: Gas-Phase vs. Condensed Phase

In the gas phase, the relative stability of tautomers is dictated purely by intramolecular electronic effects. Computational studies show that for substituted pyrazoles, electron-donating groups (e.g., -NH₂, -CH₃) generally stabilize the tautomer where the substituent is at the C3 position. Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) favor the tautomer with the substituent at the C5 position.[3][6]

The Decisive Role of the Solvent Environment

The solvent is one of the most powerful external factors influencing tautomerism.[1][3][7] The causality is twofold:

  • Polarity: A more polar tautomer will be preferentially stabilized in a polar solvent.

  • Hydrogen Bonding: Protic solvents can form hydrogen bonds with both the N-H donor and the pyridine-like nitrogen acceptor, facilitating the proton transfer mechanism and potentially stabilizing one form over another.[2][3] In contrast, aprotic solvents may favor self-association of pyrazole molecules.[8]

Solvent TypeTypical SolventPredominant Effect on Tautomerism
Aprotic NonpolarToluene, HexaneFavors intermolecular self-association (dimers/trimers).
Aprotic PolarDMSO, THFCan slow proton exchange; stabilizes polar tautomers.[3]
ProticWater, MethanolActively participates in proton transfer, lowering the energy barrier.
Solid-State Behavior: The Influence of Crystal Packing

In the solid state, a single tautomeric form is almost always "locked" in place by the forces of the crystal lattice.[9] Intermolecular hydrogen bonds create stable, repeating motifs, such as catemers or trimers, which preclude the dynamic equilibrium seen in solution.[10] Therefore, the tautomer observed in a crystal structure may not be the most stable or abundant tautomer in solution.

Experimental Verification and Characterization

A multi-faceted approach is required to unambiguously characterize the tautomeric state of a pyrazole compound.

The Gold Standard: Single-Crystal X-ray Crystallography

Expertise & Causality: X-ray crystallography provides unequivocal proof of the tautomeric form present in the solid state.[11][12] By mapping electron density, it precisely locates all atoms, including the N-bound hydrogen, and details the intermolecular hydrogen bonding networks that stabilize the observed form.[8] This technique is the ultimate arbiter for solid-phase structure.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow a single, high-quality crystal of the pyrazole compound, typically by slow evaporation from a suitable solvent. The choice of solvent can influence the resulting crystal packing and is a critical experimental parameter.

  • Crystal Mounting: Select and mount a suitable crystal (0.1-0.3 mm) on a goniometer head.[11]

  • Data Collection: Cool the crystal in a stream of cold nitrogen (~100 K) to minimize thermal vibrations, which improves data quality.[11] Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα).

  • Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve the final, high-resolution molecular structure. The location of the N-H proton confirms the tautomer.

A Dynamic View: Multinuclear NMR Spectroscopy

NMR spectroscopy is the most powerful tool for studying pyrazole tautomerism in solution.[13] It provides information on both the structure and the dynamics of the proton exchange.

  • ¹H and ¹³C NMR: At room temperature, the rapid proton exchange in unsubstituted pyrazole leads to averaged signals for the H3/H5 protons and C3/C5 carbons.[3] For asymmetrically substituted pyrazoles, this exchange can lead to significant peak broadening.

  • ¹⁵N NMR: This is an exceptionally insightful technique. The "pyrrole-like" N-H nitrogen has a vastly different electronic environment and, therefore, a different chemical shift from the "pyridine-like" N= nitrogen.[14] Observing two distinct ¹⁵N signals is direct evidence of slow exchange and allows for the quantification of the tautomer ratio.

NucleusTypical Chemical Shift (Pyrrole-like, N-H)Typical Chemical Shift (Pyridine-like, N=)
¹⁵N ~190-200 ppm~240-265 ppm

(Note: Chemical shifts are referenced against an external standard like ¹⁵NH₄Cl and can vary with solvent and substitution.[14])

Trustworthiness: This protocol is self-validating. The observation of a single set of sharp, averaged signals at high temperature, which broaden and then resolve into two distinct sets of signals for each tautomer at low temperature (the slow-exchange regime), provides definitive evidence of a dynamic tautomeric equilibrium.

  • Sample Preparation: Prepare a solution of the pyrazole compound in a suitable deuterated solvent with a low freezing point (e.g., THF-d₈, Toluene-d₈, Methanol-d₄).

  • Initial Spectrum: Acquire a standard ¹H or ¹³C NMR spectrum at ambient temperature (e.g., 298 K) to observe the time-averaged signals.

  • Cooling and Acquisition: Gradually lower the spectrometer's probe temperature in increments (e.g., 10 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Identify Coalescence: Note the temperature at which the averaged signal begins to broaden significantly. This is the coalescence temperature, which is related to the rate of exchange.

  • Achieve Slow Exchange: Continue cooling until the broad signal resolves into two distinct, sharp signals (or sets of signals) corresponding to the individual tautomers.[8]

  • Quantification: In the slow-exchange regime, the ratio of the two tautomers can be determined directly by integrating the corresponding signals.

Caption: Workflow for a Variable-Temperature (VT) NMR experiment.

Vibrational Insights: FT-IR Spectroscopy

Infrared spectroscopy is particularly useful for analyzing the solid state. The frequency of the N-H stretching vibration (typically 3100-3200 cm⁻¹) is sensitive to the strength and nature of the hydrogen bonds formed, providing clues to the intermolecular structure adopted by the specific tautomer in the crystal.[10]

Computational Chemistry in Tautomer Prediction

Quantum mechanical calculations are an indispensable tool for rationalizing experimental findings and predicting tautomeric behavior.[15]

Quantum Mechanical Modeling of Tautomer Stabilities

Expertise & Causality: Methods like Density Functional Theory (DFT) are used to calculate the total electronic energy of each tautomer.[6][15] By comparing the Gibbs free energies (ΔG), which account for enthalpy and entropy, one can predict the equilibrium constant (KT) and thus the relative population of each tautomer under specific conditions (gas phase or in a solvent model). These calculations are crucial for understanding why a certain substituent or solvent favors one tautomer over another.

Protocol: Predicting Tautomer Ratios via DFT Calculations
  • Structure Generation: Build the 3D structures of both possible tautomers of the pyrazole derivative.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[3][15] This finds the lowest energy conformation for each. To model a solution, a continuum solvent model (like PCM) can be applied.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections for calculating Gibbs free energy.

  • Energy Comparison: Compare the calculated Gibbs free energies (G) of the two tautomers (T1 and T2).

  • Predict Equilibrium Constant: Calculate the equilibrium constant (KT) using the equation: ΔG = -RT ln(KT), where R is the gas constant and T is the temperature.

DFT_Workflow start Input: Pyrazole Structure build Build Tautomer A and Tautomer B start->build opt_A Geometry Optimization (Tautomer A) build->opt_A opt_B Geometry Optimization (Tautomer B) build->opt_B freq_A Frequency Calculation (Tautomer A) opt_A->freq_A freq_B Frequency Calculation (Tautomer B) opt_B->freq_B energy_A Calculate Gibbs Free Energy G(A) freq_A->energy_A energy_B Calculate Gibbs Free Energy G(B) freq_B->energy_B compare Compare Energies ΔG = G(B) - G(A) energy_A->compare energy_B->compare result Predict Tautomer Ratio K_T = exp(-ΔG/RT) compare->result

Caption: Computational workflow for predicting tautomer ratios using DFT.

Implications in Drug Discovery and Development

A failure to correctly identify the predominant tautomer can lead to flawed structure-activity relationship (SAR) models and wasted synthetic effort.[16]

The Tautomer as a Determinant of Biological Activity

The biological activity of a pyrazole-containing drug is dictated by its binding to a target protein. Tautomerism directly impacts this interaction by changing the positions of key hydrogen bond donors and acceptors. A switch from one tautomer to another can create or break a critical hydrogen bond with an amino acid residue in the binding pocket, potentially altering the compound's potency by orders of magnitude.[1]

Caption: Impact of tautomerism on receptor binding interactions.

Impact on Physicochemical Properties (ADME/Tox)

Tautomerism also influences fundamental physicochemical properties that are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. These include:

  • pKa: The basicity of the pyrazole ring changes depending on which nitrogen is protonated, affecting the compound's ionization state at physiological pH.[1][17]

  • Lipophilicity (LogP): The two tautomers can have different polar surface areas and dipole moments, leading to different LogP values and affecting membrane permeability.

  • Solubility: Changes in crystal packing and hydrogen bonding potential between tautomers can significantly alter aqueous solubility.

Conclusion: A Synthesis of Principles and Practice

The annular tautomerism of pyrazoles is a fundamental property with profound practical consequences in drug discovery and materials science. For the unsubstituted pyrazole, a rapid, degenerate equilibrium exists, which serves as a foundational model. However, for the substituted derivatives prevalent in research, this equilibrium is a delicate balance controlled by electronic, solvent, and solid-state effects. A rigorous, integrated approach combining high-resolution analytical techniques like X-ray crystallography and multinuclear VT-NMR with the predictive power of computational chemistry is essential. By mastering the principles and protocols outlined in this guide, researchers can effectively characterize, predict, and ultimately leverage pyrazole tautomerism to design more effective and reliable molecules.

References

The Enduring Scaffold: A Technical Guide to the Physical and Chemical Properties of Pyrazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic configuration and structural versatility have rendered its derivatives invaluable as therapeutic agents, agrochemicals, and functional materials.[2][3] This in-depth technical guide provides a comprehensive exploration of the core physical and chemical properties of pyrazole and its derivatives. We will delve into the structural underpinnings of its aromaticity, the nuances of its tautomeric forms, its amphoteric nature, and the regioselectivity of its chemical transformations. Furthermore, this guide will present key synthetic methodologies, detailed experimental protocols, and an examination of the structure-activity relationships that govern the biological applications of this remarkable scaffold.

The Pyrazole Core: Structure and Aromaticity

The pyrazole ring is a planar, five-membered heterocycle with the molecular formula C₃H₄N₂.[1] It consists of three carbon atoms and two contiguous nitrogen atoms. One nitrogen atom (N1) is pyrrole-like, contributing its lone pair of electrons to the aromatic π-system, while the other (N2) is pyridine-like, with its lone pair residing in an sp² hybrid orbital in the plane of the ring.[4] This electronic arrangement satisfies Hückel's rule for aromaticity (4n+2 π electrons, with n=1), which imparts significant thermodynamic stability to the pyrazole ring.[2] The aromatic character is further evidenced by its bond lengths, which are intermediate between typical single and double bonds.[1]

The crystal structure of pyrazole reveals that it exists as a colorless or pale yellow crystalline solid at room temperature.[5][6] In the solid state and in concentrated solutions, pyrazole molecules form dimers and other aggregates through intermolecular hydrogen bonding between the N1-H of one molecule and the N2 of another.[4][7]

Physicochemical Properties: A Quantitative Overview

The physical properties of pyrazole and its substituted derivatives are crucial for their application in various fields, influencing factors such as solubility, bioavailability, and crystal packing.

PropertyValue for PyrazoleNotes
Molecular Formula C₃H₄N₂
Molecular Weight 68.08 g/mol [8]
Appearance Colorless to pale yellow crystalline solid[5][6]
Melting Point 66-70 °C[5][8][9]
Boiling Point 187-188 °C[5][8]
Density 1.1660 g/cm³[5]
pKa (acidity of N1-H) 14.21[10]
pKb (basicity of N2) 11.5[4]
Solubility Moderately soluble in water; soluble in organic solvents like ethanol, methanol, and acetone.[5][11][12]Increased temperature generally enhances solubility.[5]

Chemical Personality: Tautomerism, Acidity, and Basicity

The chemical behavior of pyrazole is dictated by the interplay of its two distinct nitrogen atoms, leading to a rich and tunable reactivity profile.

Annular Tautomerism: A Dynamic Equilibrium

Unsubstituted and 3(5)-substituted pyrazoles exist as a mixture of tautomers due to the migration of the N1 proton. This phenomenon, known as annular tautomerism, is a key characteristic of the pyrazole ring system.[4][7] For an unsymmetrically substituted pyrazole, such as 3-methylpyrazole, the equilibrium between 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole can be influenced by factors like the nature of the substituent, the solvent, and the temperature.[13]

Caption: Annular tautomerism in 3(5)-phenylpyrazole.

In solution, 3(5)-phenylpyrazoles predominantly exist as the 3-phenyl tautomer.[13] This preference can be attributed to electronic and steric factors.

Amphoteric Nature: A Tale of Two Nitrogens

The presence of both a pyrrole-like (N1) and a pyridine-like (N2) nitrogen atom confers amphoteric properties to pyrazole, allowing it to act as both a weak acid and a weak base.[1]

  • Acidity: The N-H proton at the N1 position is weakly acidic (pKa ≈ 14.21).[10] Deprotonation with a strong base generates the pyrazolate anion, which is a potent nucleophile.[1]

  • Basicity: The lone pair of electrons on the sp²-hybridized N2 nitrogen is available for protonation, making pyrazole a weak base (pKb ≈ 11.5).[4] Protonation occurs to form the pyrazolium cation.[1] Pyrazole is a weaker base than imidazole but more basic than pyrrole.[14][15]

Reactivity of the Pyrazole Ring

The electron distribution within the pyrazole ring governs its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution: The C4 Position Reigns Supreme

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.[16] The pyridine-like nitrogen (N2) deactivates the adjacent C3 and C5 positions through its electron-withdrawing inductive effect. Consequently, electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, preferentially occur at the electron-rich C4 position.[1][4][17]

electrophilic_substitution pyrazole Pyrazole intermediate Sigma Complex (Wheland Intermediate) pyrazole->intermediate Attack at C4 reagents Electrophile (E⁺) reagents->intermediate product 4-Substituted Pyrazole intermediate->product -H⁺

Caption: General mechanism for electrophilic substitution at the C4 position of pyrazole.

Experimental Protocol: Nitration of Pyrazole

  • Reagents: Fuming nitric acid, concentrated sulfuric acid.

  • Procedure: a. Cool a mixture of concentrated sulfuric acid to 0 °C in an ice bath. b. Slowly add fuming nitric acid to the cooled sulfuric acid with constant stirring. c. To this nitrating mixture, add pyrazole portion-wise, maintaining the temperature below 10 °C. d. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. e. Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution) until the product precipitates. f. Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain 4-nitropyrazole.[17]

Nucleophilic Substitution: A More Challenging Endeavor

Nucleophilic substitution on the pyrazole ring is less common and generally requires the presence of an activating electron-withdrawing group (e.g., a nitro group) and a good leaving group (e.g., a halogen) at the C3 or C5 positions.[1][18] The electron-deficient nature of the C3 and C5 positions makes them susceptible to attack by nucleophiles.[19]

Reactions at the Nitrogen Atoms

The nitrogen atoms of the pyrazole ring also participate in various reactions. The N1 position can be readily deprotonated and subsequently alkylated or acylated.[20] The N2 atom, with its available lone pair, is the site of protonation and coordination to Lewis acids.[2]

Synthesis of Pyrazole Derivatives: Building the Core

The construction of the pyrazole ring is a cornerstone of heterocyclic synthesis, with several named reactions providing access to a diverse array of substituted pyrazoles.

Knorr Pyrazole Synthesis

The most common method for synthesizing pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][21] This versatile reaction allows for the introduction of substituents at various positions of the pyrazole ring.

knorr_synthesis dicarbonyl 1,3-Dicarbonyl Compound intermediate Hydrazone Intermediate dicarbonyl->intermediate hydrazine Hydrazine Derivative hydrazine->intermediate pyrazole Substituted Pyrazole intermediate->pyrazole Cyclization & Dehydration

Caption: The Knorr pyrazole synthesis workflow.

From α,β-Unsaturated Carbonyl Compounds

The reaction of α,β-unsaturated aldehydes and ketones with hydrazines provides another important route to pyrazoles, typically proceeding through a pyrazoline intermediate which is then oxidized.[20][21]

Biological Significance and Applications in Drug Development

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2][22][23] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including:

  • Anti-inflammatory and Analgesic: Celecoxib, a selective COX-2 inhibitor, is a prominent example of a pyrazole-containing anti-inflammatory drug.[3][20][24]

  • Anticancer: Several pyrazole derivatives have been investigated as potent anticancer agents, targeting various signaling pathways involved in tumor growth.[24]

  • Antimicrobial and Antiviral: The pyrazole nucleus is present in numerous compounds with activity against bacteria, fungi, and viruses.[2][23]

  • Antidepressant and Anticonvulsant: The structural features of pyrazole have been exploited to develop central nervous system active agents.[2][3]

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the ring. The ability of the pyrazole core to act as both a hydrogen bond donor and acceptor, coupled with its tunable electronic properties, allows for the fine-tuning of interactions with biological macromolecules.[25]

Conclusion

Pyrazole and its derivatives represent a fascinating and immensely valuable class of heterocyclic compounds. Their unique combination of aromatic stability, amphoteric character, and versatile reactivity has cemented their importance in both academic research and industrial applications, particularly in the realm of drug discovery and development. A thorough understanding of their fundamental physical and chemical properties is paramount for the rational design and synthesis of novel pyrazole-based molecules with tailored functions. The continued exploration of this remarkable scaffold promises to yield further innovations in medicine, agriculture, and materials science.

References

Methodological & Application

Protocol for the Use of (1H-Pyrazol-3-YL)methanamine Hydrochloride in Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes: A-210

For Research Use Only.

Introduction

(1H-Pyrazol-3-YL)methanamine and its salts are valuable building blocks in medicinal chemistry and drug discovery. The pyrazole motif is a key component in numerous biologically active compounds, recognized for its ability to participate in hydrogen bonding and other molecular interactions.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of (1H-Pyrazol-3-YL)methanamine hydrochloride in amide coupling reactions, a fundamental transformation in the synthesis of novel chemical entities.[2][3]

The formation of an amide bond by coupling a carboxylic acid with an amine is a cornerstone of organic synthesis.[4][5] However, the direct reaction is often inefficient due to the formation of a stable carboxylate-ammonium salt.[5] Consequently, the carboxylic acid must be "activated" using a coupling reagent. This guide will delve into the rationale behind selecting appropriate coupling agents, reaction conditions, and troubleshooting strategies to ensure successful and high-yielding amide bond formation with this compound.

Physicochemical Properties of (1H-Pyrazol-3-YL)methanamine

PropertyValueSource
Molecular FormulaC₄H₇N₃ChemScene[6]
Molecular Weight97.12 g/mol ChemScene[6]
TPSA (Topological Polar Surface Area)54.7 ŲChemScene[6]
logP-0.1316ChemScene[6]
Hydrogen Bond Donors2ChemScene[6]
Hydrogen Bond Acceptors2ChemScene[6]
Rotatable Bonds1ChemScene[6]

Note: The hydrochloride salt will have a different molecular weight and properties.

Core Principles of Amide Coupling

The success of an amide coupling reaction hinges on the efficient activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[7] The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, potential for side reactions like racemization, and the desired reaction conditions.[4]

Since (1H-Pyrazol-3-YL)methanamine is supplied as a hydrochloride salt, a non-nucleophilic base must be added to the reaction mixture to liberate the free amine in situ. Typically, tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are used for this purpose.[8][9]

Below is a generalized workflow for amide coupling reactions.

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Steps cluster_products Products & Purification Carboxylic_Acid Carboxylic Acid Activation 1. Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine_HCl (1H-Pyrazol-3-YL)methanamine Hydrochloride Coupling 2. Nucleophilic Attack by Amine Amine_HCl->Coupling Free Amine Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activation Base Base (e.g., DIPEA, TEA) Base->Amine_HCl Deprotonation Activation->Coupling Activated Ester Amide_Product Desired Amide Coupling->Amide_Product Byproducts Byproducts (e.g., Urea, HOBt) Coupling->Byproducts Purification Purification (Chromatography, etc.) Amide_Product->Purification HATU_Mechanism node_acid R-COOH Carboxylic Acid node_carboxylate R-COO⁻ Carboxylate node_acid->node_carboxylate Deprotonation node_base Base (e.g., DIPEA) node_base->node_acid node_active_ester R-COO-At OAt-Active Ester node_carboxylate->node_active_ester Attacks HATU node_hatu HATU node_hatu->node_active_ester node_urea Tetramethylurea node_hatu->node_urea Forms node_amide R-CONH-R' Amide Product node_active_ester->node_amide Nucleophilic Attack node_hoat HOAt node_active_ester->node_hoat Releases node_amine R'-NH₂ Free Amine node_amine->node_active_ester

References

Experimental procedure for N-alkylation of the pyrazole ring in (1H-Pyrazol-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Regioselective N-Alkylation of the Pyrazole Ring in (1H-Pyrazol-3-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Alkylated Pyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] The N-alkylation of the pyrazole ring is a critical synthetic transformation that allows for the modulation of a compound's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.[3][4] For asymmetrically substituted pyrazoles, such as (1H-Pyrazol-3-YL)methanamine, N-alkylation can result in two distinct regioisomers. The precise control of this regioselectivity is paramount, as the biological activity of the resulting isomers can differ significantly.[2][4]

This application note provides a comprehensive guide to the N-alkylation of (1H-Pyrazol-3-YL)methanamine, with a focus on strategies to achieve high regioselectivity. We will explore various experimental protocols, the rationale behind the selection of reagents and conditions, and methods for the characterization of the resulting products.

Understanding the Challenge: Regioselectivity in Pyrazole N-Alkylation

The N-alkylation of an unsymmetrical pyrazole typically yields a mixture of two regioisomers, where the alkyl group is attached to either the N1 or N2 nitrogen atom.[1][2] The ratio of these isomers is influenced by a variety of factors, including:

  • Steric Hindrance: Alkylation often favors the less sterically hindered nitrogen atom.[4][5]

  • Electronic Effects: The electron density at each nitrogen atom, influenced by the substituents on the pyrazole ring, can direct the course of the reaction.

  • Reaction Conditions: The choice of base, solvent, and alkylating agent, as well as the reaction temperature, can significantly impact the regiochemical outcome.[1][2][4]

For (1H-Pyrazol-3-YL)methanamine, the presence of the aminomethyl group at the C3 position introduces a steric and electronic bias that must be carefully considered to achieve the desired N-alkylated product.

Experimental Strategies for Regiocontrolled N-Alkylation

Several methods can be employed for the N-alkylation of pyrazoles. The choice of method will depend on the desired regioselectivity, the nature of the alkylating agent, and the scale of the reaction.

Classical Base-Mediated N-Alkylation

This is the most common approach, involving the deprotonation of the pyrazole NH with a suitable base, followed by nucleophilic attack on an alkylating agent.[3][4][5]

Causality Behind Experimental Choices:

  • Base Selection: The strength of the base is a critical parameter. Strong bases like sodium hydride (NaH) will completely deprotonate the pyrazole, leading to a more nucleophilic pyrazolate anion. Weaker bases, such as potassium carbonate (K₂CO₃), establish an equilibrium and can sometimes offer better regioselectivity, particularly when steric factors are dominant.[1][6]

  • Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (MeCN) are commonly used as they effectively solvate the cation of the base and do not interfere with the nucleophilic substitution reaction.[3]

  • Alkylating Agent: The reactivity of the alkylating agent (e.g., alkyl iodides > bromides > chlorides) will influence the reaction rate and temperature requirements.

G cluster_0 Base-Mediated N-Alkylation Start (1H-Pyrazol-3-YL)methanamine Base Base (e.g., NaH, K2CO3) Solvent (e.g., DMF) Deprotonation Deprotonation Pyrazolate Pyrazolate Anion Alkylating_Agent Alkylating Agent (R-X) SN2_N1 SN2 Attack at N1 SN2_N2 SN2 Attack at N2 Product_N1 N1-alkylated Product Product_N2 N2-alkylated Product

Caption: Workflow for product purification and characterization.

Conclusion

The N-alkylation of (1H-Pyrazol-3-YL)methanamine is a versatile transformation that can be achieved through several reliable methods. The choice of reaction conditions, particularly the base and solvent system, is critical for controlling the regioselectivity of the reaction. By carefully selecting the appropriate protocol and employing rigorous analytical techniques for product characterization, researchers can confidently synthesize the desired N-alkylated pyrazole derivatives for their drug discovery and development programs.

References

Application Notes and Protocols: 3-(Aminomethyl)pyrazole as a Versatile Building Block in Parallel Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus is a privileged scaffold, consistently appearing in a multitude of biologically active compounds and approved drugs.[1] Its inherent properties, including its aromaticity, metabolic stability, and ability to participate in hydrogen bonding, make it an attractive core for the design of novel therapeutics. The functionalization of the pyrazole ring at various positions has led to compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3]

This application note focuses on the strategic use of a particularly valuable pyrazole derivative: 3-(aminomethyl)pyrazole . The presence of a primary aminomethyl group at the 3-position provides an ideal handle for derivatization, allowing for the facile construction of diverse chemical libraries through techniques such as parallel synthesis. The methylene spacer between the pyrazole ring and the reactive amine offers conformational flexibility, which can be crucial for optimizing interactions with biological targets.

This guide is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the utility of 3-(aminomethyl)pyrazole in parallel synthesis, with a focus on the generation of N-(pyrazol-3-ylmethyl)amide libraries. We will delve into the rationale behind experimental design, provide detailed protocols, and discuss methods for library purification and characterization.

Core Concept: Library Synthesis with 3-(Aminomethyl)pyrazole

The primary application of 3-(aminomethyl)pyrazole in parallel synthesis is its use as a versatile amine building block for the creation of amide libraries. The fundamental reaction involves the coupling of the primary amine of 3-(aminomethyl)pyrazole with a diverse set of carboxylic acids. This approach allows for the systematic exploration of the chemical space around the pyrazole core, enabling the rapid generation of hundreds or thousands of distinct compounds for biological screening.

Why Amide Coupling?

Amide bond formation is a cornerstone of medicinal chemistry for several key reasons:

  • Robust and Reliable Chemistry: Amide coupling reactions are generally high-yielding and tolerant of a wide range of functional groups, which is essential for the successful synthesis of diverse libraries.

  • Structural Mimicry: The amide bond is a key structural feature of peptides and proteins, making amide-containing small molecules excellent candidates for interacting with biological targets.

  • Physicochemical Properties: The amide group can participate in hydrogen bonding as both a donor and an acceptor, influencing the solubility and pharmacokinetic properties of the resulting compounds.

Workflow for Parallel Amide Library Synthesis

The following diagram illustrates a typical workflow for the solution-phase parallel synthesis of an N-(pyrazol-3-ylmethyl)amide library.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis & Archiving A Array of Carboxylic Acids in 96-well plate C Addition of Coupling Reagents (e.g., HATU, DIC/Oxyma) A->C B Stock Solution of 3-(Aminomethyl)pyrazole B->C D Amide Bond Formation (Agitation at RT or elevated temp) C->D E Quenching and Liquid-Liquid Extraction D->E F High-Throughput Purification (e.g., Preparative LC-MS) E->F G Quality Control (LC-MS, NMR for selected compounds) F->G H Library Plating and Storage G->H

Caption: Workflow for Parallel Amide Library Synthesis.

Detailed Protocols

Protocol 1: Solution-Phase Parallel Synthesis of an N-(Pyrazol-3-ylmethyl)amide Library

This protocol describes the synthesis of a 96-member library in a 96-well plate format.

1. Materials and Reagents:

  • 3-(Aminomethyl)pyrazole dihydrochloride

  • A diverse set of 96 carboxylic acids (commercially available from suppliers like Enamine[4] or Fisher Scientific[5])

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

    • OxymaPure® (Ethyl cyanohydroxyiminoacetate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Ethyl Acetate, Saturated aqueous NaHCO₃, Brine

  • 96-well reaction block with sealing mat

  • Multichannel pipette

  • Orbital shaker

2. Preparation of Stock Solutions:

  • Carboxylic Acid Plate: Prepare 0.1 M solutions of each of the 96 carboxylic acids in anhydrous DMF in a 96-well plate.

  • 3-(Aminomethyl)pyrazole Stock Solution: Prepare a 0.12 M solution of 3-(aminomethyl)pyrazole dihydrochloride in anhydrous DMF. Add 2.2 equivalents of DIEA to neutralize the hydrochloride salt.

  • Coupling Reagent Stock Solution (HATU/DIEA): Prepare a 0.1 M solution of HATU in anhydrous DMF containing 0.2 M DIEA.

  • Coupling Reagent Stock Solution (DIC/Oxyma): Prepare a 0.1 M solution of DIC and a 0.1 M solution of OxymaPure® in anhydrous DMF.

3. Reaction Procedure:

  • To each well of the carboxylic acid plate, add the 3-(aminomethyl)pyrazole stock solution (1.2 equivalents).

  • Add the chosen coupling reagent stock solution to each well. For HATU, add 1.1 equivalents. For DIC/Oxyma, add 1.1 equivalents of each.

  • Seal the 96-well plate securely with a sealing mat.

  • Place the reaction block on an orbital shaker and agitate at room temperature for 12-18 hours. Reaction progress can be monitored by taking a small aliquot from a few representative wells and analyzing by LC-MS.

4. Work-up and Purification:

  • Quench the reactions by adding saturated aqueous NaHCO₃ to each well.

  • Extract the products with ethyl acetate.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solvent in vacuo.

  • The crude products can be purified using high-throughput preparative LC-MS.[6][7]

Protocol 2: Ugi Multicomponent Reaction (MCR) for Library Synthesis

While less directly documented for 3-(aminomethyl)pyrazole, the Ugi reaction is a powerful tool for generating complex scaffolds and can be adapted for this building block.[4][8]

1. Materials and Reagents:

  • 3-(Aminomethyl)pyrazole

  • A diverse set of aldehydes

  • A diverse set of isocyanides

  • A diverse set of carboxylic acids

  • Solvent: Methanol or Trifluoroethanol

  • 96-well reaction block

2. Reaction Procedure:

  • To each well of a 96-well plate, add equimolar amounts of the four components: 3-(aminomethyl)pyrazole, an aldehyde, an isocyanide, and a carboxylic acid, dissolved in methanol.

  • Seal the plate and agitate at room temperature for 24-48 hours.

  • Monitor the reaction progress by LC-MS.

  • Concentrate the solvent and purify the products as described in Protocol 1.

Data Presentation: A Representative Virtual Library

To illustrate the diversity that can be achieved, the following table outlines a small, representative virtual library of N-(pyrazol-3-ylmethyl)amides that can be synthesized using Protocol 1.

EntryCarboxylic AcidStructure of Product
1Benzoic Acid
24-Chlorobenzoic Acid
3Thiophene-2-carboxylic acid
4Cyclohexanecarboxylic acid
5Acetic Acid

Characterization and Quality Control

The characterization of a combinatorial library is crucial to ensure the identity and purity of the synthesized compounds.[8][9]

  • High-Throughput LC-MS: This is the primary tool for library characterization.[9][10] It provides rapid confirmation of the molecular weight of the desired product and an estimation of its purity.

  • NMR Spectroscopy: For a representative subset of the library (e.g., 5-10 compounds), full NMR characterization (¹H and ¹³C) should be performed to confirm the structure and regiochemistry.

The following diagram illustrates the key steps in the analytical workflow for library validation.

G cluster_0 Initial Analysis cluster_1 Purification & Final QC cluster_2 Data Management A Crude Reaction Mixture B High-Throughput LC-MS A->B C Purified Library Members B->C D Final LC-MS Purity Check C->D E NMR of Representative Compounds C->E F Data Archiving and Registration D->F E->F

Caption: Analytical Workflow for Library Validation.

Biological Significance and Potential Applications

Libraries of N-(pyrazol-3-ylmethyl)amides are of significant interest for screening against a wide range of biological targets. The pyrazole core is a known pharmacophore for various enzymes and receptors. For instance, pyrazole derivatives have shown activity as:

  • Kinase Inhibitors: The pyrazole scaffold is present in several approved kinase inhibitors.

  • Antimicrobial Agents: Pyrazole-containing compounds have demonstrated antibacterial and antifungal properties.[2]

  • Anti-inflammatory Agents: The pyrazole ring is a key component of COX-2 inhibitors like celecoxib.[1]

  • GPCR Ligands: Amide derivatives of heterocyclic cores have been found to be potent ligands for various G-protein coupled receptors.[2]

The synthesized libraries can be screened in high-throughput assays to identify hit compounds for further optimization in drug discovery programs.

Safety and Handling

  • 3-(Aminomethyl)pyrazole: This compound is an irritant. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

  • Coupling Reagents: Many amide coupling reagents are sensitizers and can cause allergic reactions.[11] HATU and other uronium/aminium-based reagents should be handled with care in a well-ventilated fume hood. Some coupling reagents also pose thermal stability hazards.[12][13]

  • Solvents: DMF and DCM are hazardous solvents and should be handled in a fume hood.

Conclusion

3-(Aminomethyl)pyrazole is a highly valuable and versatile building block for the construction of diverse chemical libraries using parallel synthesis. Its primary amine functionality allows for straightforward and robust amide coupling with a vast array of commercially available carboxylic acids, enabling the rapid exploration of chemical space. The resulting N-(pyrazol-3-ylmethyl)amide libraries are rich in pharmacologically relevant features and hold significant potential for the discovery of novel therapeutic agents. The protocols and workflows outlined in this application note provide a solid foundation for researchers to leverage this powerful building block in their drug discovery endeavors.

References

Application Notes and Protocols for the Design and Synthesis of Novel Ligands from (1H-Pyrazol-3-YL)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Privileged Motif in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4][5][6] Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of FDA-approved drugs, spanning a wide therapeutic spectrum from anti-inflammatory agents like celecoxib to anticancer drugs and treatments for erectile dysfunction such as sildenafil.[1][2][3] The unique electronic properties of the pyrazole nucleus, including its aromaticity and capacity for hydrogen bonding, contribute to its favorable pharmacological profile.[7]

(1H-Pyrazol-3-YL)methanamine hydrochloride emerges as a highly valuable and versatile building block for the synthesis of novel pyrazole-based ligands. The primary amine functionality serves as a key reactive handle, allowing for a diverse array of chemical modifications. This guide provides detailed application notes and robust protocols for the derivatization of this compound into a library of potential bioactive compounds, including amides, sulfonamides, ureas, thioureas, and Schiff bases.

Understanding the Starting Material: this compound

(1H-Pyrazol-3-YL)methanamine is provided as a hydrochloride salt to enhance its stability and shelf-life. It is crucial for researchers to understand that the primary amine is protonated. Therefore, prior to its use in most nucleophilic reactions, the free amine must be liberated by the addition of a suitable base. The choice of base is critical and depends on the specific reaction conditions and the nature of the electrophile. Common bases for this purpose include tertiary amines like triethylamine (TEA) or inorganic bases such as sodium bicarbonate.[1][3]

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₄H₈ClN₃
Molecular Weight 133.58 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in water, methanol; sparingly soluble in dichloromethane

Core Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of various ligand classes from this compound. The causality behind key experimental choices is explained to provide a deeper understanding of the synthetic process.

Protocol 1: Synthesis of N-((1H-Pyrazol-3-yl)methyl)amides

Amide bond formation is a fundamental transformation in organic synthesis and a common feature in many pharmaceutical agents. The reaction of the free amine derived from this compound with an acyl chloride is a robust method for amide synthesis, often referred to as the Schotten-Baumann reaction.[2]

Workflow for Amide Synthesis:

Amide_Synthesis start Start: (1H-Pyrazol-3-YL)methanamine Hydrochloride dissolve Dissolve in Aprotic Solvent (e.g., DCM, THF) start->dissolve add_base Add Base (e.g., Triethylamine) to liberate free amine dissolve->add_base add_acyl_chloride Add Acyl Chloride dropwise at 0 °C add_base->add_acyl_chloride stir Stir at Room Temperature add_acyl_chloride->stir workup Aqueous Work-up (e.g., wash with NaHCO₃, brine) stir->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry purify Purify by Column Chromatography or Recrystallization dry->purify end Product: N-((1H-Pyrazol-3-yl)methyl)amide purify->end

Caption: Workflow for the synthesis of N-((1H-Pyrazol-3-yl)methyl)amides.

Detailed Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 10-20 mL per gram of starting material).

  • Liberation of the Free Amine: Cool the solution to 0 °C in an ice bath. Add a suitable base, such as triethylamine (2.2 eq), dropwise while stirring. The excess base is necessary to both neutralize the hydrochloride salt and to quench the HCl generated during the reaction.[8]

  • Acylation: Slowly add the desired acyl chloride (1.1 eq) to the reaction mixture. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-((1H-Pyrazol-3-yl)methyl)amide.

Table 2: Representative Characterization Data for a Synthesized N-((1H-Pyrazol-3-yl)methyl)amide

Compound1H NMR (CDCl₃, 400 MHz) δ (ppm)IR (KBr) νmax (cm-1)MS (ESI) m/z
N-Benzyl-N-((1H-pyrazol-3-yl)methyl)acetamide 7.60 (d, 1H, pyrazole-H), 7.40-7.25 (m, 5H, Ar-H), 6.25 (d, 1H, pyrazole-H), 4.50 (s, 2H, CH₂-N), 4.45 (s, 2H, N-CH₂-Ar), 2.10 (s, 3H, COCH₃)3250 (N-H), 1640 (C=O, amide)[M+H]⁺ calculated for C₁₃H₁₅N₃O: 230.12, found: 230.1
Protocol 2: Synthesis of N-((1H-Pyrazol-3-yl)methyl)sulfonamides

The sulfonamide functional group is a key pharmacophore found in numerous antibacterial and diuretic drugs. The synthesis of pyrazole-based sulfonamides can be readily achieved by reacting the free amine with a sulfonyl chloride.

Workflow for Sulfonamide Synthesis:

Sulfonamide_Synthesis start Start: (1H-Pyrazol-3-YL)methanamine Hydrochloride dissolve Dissolve in Aprotic Solvent (e.g., DCM, THF) start->dissolve add_base Add Base (e.g., Triethylamine) to liberate free amine dissolve->add_base add_sulfonyl_chloride Add Sulfonyl Chloride dropwise at 0 °C add_base->add_sulfonyl_chloride stir Stir at Room Temperature add_sulfonyl_chloride->stir workup Aqueous Work-up (e.g., wash with NaHCO₃, brine) stir->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry purify Purify by Column Chromatography or Recrystallization dry->purify end Product: N-((1H-Pyrazol-3-yl)methyl)sulfonamide purify->end

Caption: Workflow for the synthesis of N-((1H-Pyrazol-3-yl)methyl)sulfonamides.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Base Addition: Cool the solution to 0 °C and add triethylamine (2.2 eq) dropwise.

  • Sulfonylation: Add the desired sulfonyl chloride (1.1 eq) portion-wise or as a solution in the reaction solvent.

  • Reaction Progression: Allow the reaction to proceed at room temperature for 4-24 hours, monitoring by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1 to isolate the target N-((1H-Pyrazol-3-yl)methyl)sulfonamide.

Table 3: Representative Characterization Data for a Synthesized N-((1H-Pyrazol-3-yl)methyl)sulfonamide

Compound1H NMR (CDCl₃, 400 MHz) δ (ppm)IR (KBr) νmax (cm-1)MS (ESI) m/z
N-((1H-Pyrazol-3-yl)methyl)-4-toluenesulfonamide 7.80 (d, 2H, Ar-H), 7.55 (d, 1H, pyrazole-H), 7.30 (d, 2H, Ar-H), 6.20 (d, 1H, pyrazole-H), 5.50 (t, 1H, NH), 4.20 (d, 2H, CH₂-N), 2.40 (s, 3H, Ar-CH₃)3280 (N-H), 1330, 1150 (SO₂)[M+H]⁺ calculated for C₁₁H₁₃N₃O₂S: 268.08, found: 268.1
Protocol 3: Synthesis of 1-((1H-Pyrazol-3-yl)methyl)ureas and Thioureas

Urea and thiourea moieties are prevalent in bioactive molecules due to their ability to act as hydrogen bond donors and acceptors. These derivatives can be synthesized by reacting the free amine with isocyanates or isothiocyanates, respectively.

Workflow for Urea/Thiourea Synthesis:

Urea_Thiourea_Synthesis start Start: (1H-Pyrazol-3-YL)methanamine Hydrochloride dissolve Dissolve in Aprotic Solvent (e.g., DCM, THF) start->dissolve add_base Add Base (e.g., Triethylamine) to liberate free amine dissolve->add_base add_isocyanate Add Isocyanate or Isothiocyanate dropwise at 0 °C add_base->add_isocyanate stir Stir at Room Temperature add_isocyanate->stir filter_precipitate Filter Precipitate or Concentrate and Purify stir->filter_precipitate end Product: Pyrazolyl-methyl Urea or Thiourea filter_precipitate->end

Caption: Workflow for the synthesis of pyrazolyl-methyl ureas and thioureas.

Detailed Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Base Addition: Add triethylamine (1.1 eq) to the solution at room temperature to generate the free amine.

  • Addition of Isocyanate/Isothiocyanate: Add the desired isocyanate or isothiocyanate (1.0 eq) dropwise to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature for 1-6 hours. The product often precipitates from the reaction mixture.

  • Isolation: If a precipitate forms, collect the solid by filtration, wash with the reaction solvent, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Table 4: Representative Characterization Data for a Synthesized 1-((1H-Pyrazol-3-yl)methyl)urea

Compound1H NMR (DMSO-d₆, 400 MHz) δ (ppm)IR (KBr) νmax (cm-1)MS (ESI) m/z
1-((1H-Pyrazol-3-yl)methyl)-3-phenylurea 8.50 (s, 1H, NH), 7.50 (d, 1H, pyrazole-H), 7.40 (d, 2H, Ar-H), 7.20 (t, 2H, Ar-H), 6.90 (t, 1H, Ar-H), 6.50 (t, 1H, NH), 6.10 (d, 1H, pyrazole-H), 4.30 (d, 2H, CH₂-N)3300 (N-H), 1635 (C=O, urea)[M+H]⁺ calculated for C₁₁H₁₂N₄O: 217.10, found: 217.1
Protocol 4: Synthesis of Schiff Bases from (1H-Pyrazol-3-YL)methanamine

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. These compounds are versatile intermediates and can exhibit a range of biological activities.

Workflow for Schiff Base Synthesis:

Schiff_Base_Synthesis start Start: (1H-Pyrazol-3-YL)methanamine Hydrochloride dissolve Dissolve in Alcohol (e.g., Ethanol, Methanol) start->dissolve add_base Add Base (e.g., NaHCO₃) to liberate free amine dissolve->add_base add_carbonyl Add Aldehyde or Ketone add_base->add_carbonyl reflux Reflux with Catalytic Acid (e.g., Acetic Acid) add_carbonyl->reflux cool Cool to Room Temperature to Induce Crystallization reflux->cool filter Filter and Wash Product cool->filter end Product: Pyrazolyl-methyl Schiff Base filter->end

Caption: Workflow for the synthesis of pyrazolyl-methyl Schiff bases.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable alcohol, such as ethanol or methanol.

  • Neutralization: Add an aqueous solution of a mild base, such as sodium bicarbonate (1.1 eq), to neutralize the hydrochloride and liberate the free amine.

  • Condensation: Add the desired aldehyde or ketone (1.0 eq) to the reaction mixture, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction Progression: Heat the reaction mixture to reflux for 2-8 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often crystallize out of solution. Collect the product by filtration, wash with cold solvent, and dry. If the product does not crystallize, concentrate the reaction mixture and purify by column chromatography.

Table 5: Representative Characterization Data for a Synthesized Pyrazolyl-methyl Schiff Base

Compound1H NMR (CDCl₃, 400 MHz) δ (ppm)IR (KBr) νmax (cm-1)MS (ESI) m/z
(E)-N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanimine 8.30 (s, 1H, N=CH), 7.80-7.70 (m, 2H, Ar-H), 7.50 (d, 1H, pyrazole-H), 7.45-7.35 (m, 3H, Ar-H), 6.30 (d, 1H, pyrazole-H), 4.80 (s, 2H, CH₂-N)1645 (C=N)[M+H]⁺ calculated for C₁₁H₁₁N₃: 186.10, found: 186.1

Characterization of Synthesized Ligands

The structural elucidation of the newly synthesized ligands is paramount. A combination of spectroscopic techniques should be employed for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as C=O (amides, ureas), SO₂ (sulfonamides), and C=N (Schiff bases).[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its molecular formula.

Conclusion and Future Directions

This compound is a versatile and accessible starting material for the construction of diverse libraries of pyrazole-based ligands. The protocols outlined in this guide provide a solid foundation for researchers to synthesize novel amides, sulfonamides, ureas, thioureas, and Schiff bases. These newly synthesized compounds can then be screened for a wide range of biological activities, contributing to the ongoing efforts in drug discovery and development. The exploration of these novel ligands in various biological assays is a promising avenue for identifying new therapeutic agents.

References

Application Notes & Protocols: Leveraging (1H-Pyrazol-3-YL)methanamine Hydrochloride for the Development of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Inflammation Research

The five-membered pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to multiple biological targets with high affinity.[1] In the realm of anti-inflammatory drug discovery, its prominence is exemplified by the commercial success of drugs like Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[2] The structural rigidity and versatile substitution points of the pyrazole core allow for the fine-tuning of pharmacodynamic and pharmacokinetic properties.

This document provides a comprehensive guide for researchers and drug development professionals on utilizing (1H-Pyrazol-3-YL)methanamine hydrochloride , a versatile chemical building block, for the rational design, synthesis, and evaluation of a new generation of anti-inflammatory agents. We will move beyond simply listing protocols to explain the scientific rationale behind experimental choices, enabling a robust and efficient drug discovery cascade.

Section 1: Mechanistic Rationale - Key Inflammatory Pathways to Target

Inflammation is a complex biological response involving a network of cells, mediators, and signaling pathways.[3][4] While the arachidonic acid cascade, involving COX and lipoxygenase (LOX) enzymes, is a classical target, modern drug discovery also focuses on the upstream signaling hubs that regulate the expression of multiple pro-inflammatory genes.

The Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[5] COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, while COX-2 is inducible at sites of inflammation.[5] Therefore, designing derivatives with high selectivity for COX-2 over COX-1 is a primary strategy to minimize gastrointestinal side effects.[6][7]

The NF-κB Signaling Pathway

The Nuclear Factor kappa-B (NF-κB) is a master regulator of the inflammatory response.[8] It exists as a family of transcription factors that, upon activation by stimuli like cytokines (e.g., TNF-α) or bacterial lipopolysaccharide (LPS), translocate to the nucleus.[9][10] There, NF-κB orchestrates the transcription of a wide array of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and COX-2.[8][11] Inhibiting the NF-κB pathway represents an attractive strategy to achieve a broad-spectrum anti-inflammatory effect.[12]

NF_kB_Pathway stimulus Inflammatory Stimuli (LPS, TNF-α, IL-1) receptor Receptor (TLR4, TNFR) stimulus->receptor adaptor Adaptor Proteins receptor->adaptor Activates ikk IKK Complex (IKKα, IKKβ, NEMO) adaptor->ikk ikba_nfkb IκBα-p50-p65 (Inactive Complex) ikk->ikba_nfkb Phosphorylates IκBα p_ikba P-IκBα nfkb_active p50-p65 (Active NF-κB) ikba_nfkb->nfkb_active Releases proteasome Proteasomal Degradation p_ikba->proteasome proteasome->ikba_nfkb Degrades IκBα nucleus Nucleus nfkb_active->nucleus Translocates to gene_transcription Gene Transcription nucleus->gene_transcription Initiates cytokines Pro-inflammatory Genes (COX-2, TNF-α, IL-6, etc.) gene_transcription->cytokines

Caption: The canonical NF-κB signaling pathway, a key target for anti-inflammatory drugs.

Section 2: Experimental Design - A Drug Discovery Workflow

The aminomethane group on the (1H-Pyrazol-3-YL)methanamine scaffold provides a key chemical handle for derivatization (e.g., via acylation or sulfonylation) to rapidly generate a library of novel compounds. A structured screening cascade is essential to identify promising leads efficiently.

Drug_Discovery_Workflow start Scaffold: (1H-Pyrazol-3-YL)methanamine HCl synthesis Synthetic Library Generation start->synthesis primary_screen Primary Screen: In Vitro COX-1/COX-2 Enzyme Assay synthesis->primary_screen secondary_screen Secondary Screen: Cell-Based Assay (LPS-stimulated Macrophages) primary_screen->secondary_screen  Active &  Selective Hits safety_screen In Vitro Safety: Cytotoxicity & Cytokine Release Assay (PBMC) secondary_screen->safety_screen Potent Hits mechanistic_study Mechanistic Study: NF-κB Inhibition Assay safety_screen->mechanistic_study Safe Hits invivo_screen In Vivo Efficacy: Carrageenan-Induced Paw Edema Model mechanistic_study->invivo_screen Hits with Known Mechanism lead_candidate Lead Candidate invivo_screen->lead_candidate Efficacious Compounds

Caption: A streamlined workflow for developing anti-inflammatory agents from a pyrazole scaffold.

Section 3: In Vitro Screening Protocols

Protocol 3.1: Primary Screening - COX-1/COX-2 Inhibition Assay
  • Rationale: This initial screen rapidly identifies compounds that inhibit the target enzymes and determines their selectivity, a critical parameter for safety. A chromogenic or fluorescent assay kit is a common, high-throughput method.[6]

  • Methodology:

    • Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a chromogenic probe (e.g., TMPD) in the provided assay buffer.

    • Compound Plating: Prepare serial dilutions of test compounds (from 100 µM to 0.1 nM) in DMSO and plate into a 96-well plate. Include wells for a non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as controls. Also include "no inhibitor" (100% activity) and "no enzyme" (background) controls.

    • Enzyme Incubation: Add either COX-1 or COX-2 enzyme to the appropriate wells containing the test compounds and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

    • Signal Detection: After a further incubation (e.g., 5-10 minutes), measure the absorbance (e.g., at 590 nm) using a plate reader. The color change is proportional to peroxidase activity, which is dependent on the PGG2 produced by COX.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[2]

  • Data Presentation:

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀)
Celecoxib>100.05>200
Test Cmpd 18.50.1270.8
Test Cmpd 22.11.91.1 (Non-selective)
Protocol 3.2: Secondary Screening - Cell-Based Anti-Inflammatory Assay
  • Rationale: This assay validates the findings from the enzyme assay in a more physiologically relevant cellular context. It assesses the ability of compounds to inhibit the production of key inflammatory mediators in immune cells. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent stimulator of macrophages (like the RAW 264.7 cell line), inducing a strong inflammatory response.[2][13]

  • Methodology:

    • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics until they reach ~80% confluency.

    • Plating: Seed the cells into a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include "vehicle + LPS" (positive control) and "vehicle only" (negative control) wells.

    • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

    • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis. At the same time, perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to rule out cytotoxicity.

    • Mediator Quantification:

      • Nitric Oxide (NO): Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess Reagent System.

      • Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the concentration of cytokines in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2]

    • Data Analysis: Normalize the mediator levels to the positive control and calculate the IC₅₀ for the inhibition of each mediator.

Protocol 3.3: Safety Assessment - Cytokine Release Assay (CRA) with Human PBMCs
  • Rationale: Some immunomodulatory drugs can cause dangerous systemic inflammatory reactions known as "cytokine storms."[14] A CRA using primary human cells is a critical preclinical step to de-risk candidates.[15][16] This assay identifies compounds that may cause an uncontrolled release of pro-inflammatory cytokines.[17][18]

  • Methodology:

    • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh human whole blood (from at least 10 healthy donors for IND-enabling studies) using density gradient centrifugation (e.g., with Ficoll-Paque).[15]

    • Cell Plating: Plate the PBMCs in a 96-well plate at a density of 2x10⁵ cells/well in RPMI-1640 media.

    • Treatment: Add test compounds at multiple concentrations. Include a positive control (e.g., anti-CD3/CD28 antibodies or PHA) and a vehicle control.

    • Incubation: Incubate for 24-48 hours.

    • Supernatant Analysis: Collect the supernatant and analyze for a panel of key cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-6, IL-10) using a multiplex bead-based immunoassay (e.g., Luminex or Meso Scale Discovery platforms).[17]

    • Data Interpretation: A significant, dose-dependent increase in multiple pro-inflammatory cytokines compared to the vehicle control indicates a potential risk for inducing cytokine release syndrome.

Section 4: In Vivo Efficacy Evaluation

Protocol 4.1: Acute Anti-Inflammatory Model - Carrageenan-Induced Paw Edema
  • Rationale: This is a classical and highly reproducible model for evaluating the efficacy of novel anti-inflammatory agents against acute inflammation.[4][19] The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling), providing a quantifiable measure of a drug's effect.[7]

  • Methodology:

    • Animals: Use male Wistar rats or Swiss albino mice (150-200 g). Acclimatize the animals for at least one week before the experiment.

    • Grouping: Divide animals into groups (n=6-8 per group):

      • Group I: Vehicle Control (e.g., 0.5% CMC in saline)

      • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

      • Group III-V: Test Compound at different doses (e.g., 10, 30, 100 mg/kg, p.o.)

    • Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

    • Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each animal using a plethysmometer.

    • Inflammation Induction: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

    • Edema Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[20]

    • Data Analysis:

      • Calculate the paw volume increase (edema) for each animal at each time point: Edema (mL) = (Paw volume at time 't') - (Initial paw volume).

      • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100.

  • Data Presentation:

Treatment Group (Dose)Paw Edema Volume at 3h (mL) ± SEM% Inhibition of Edema at 3h
Vehicle Control0.85 ± 0.05-
Indomethacin (10 mg/kg)0.38 ± 0.0355.3%
Test Cmpd 1 (30 mg/kg)0.45 ± 0.0447.1%

Section 5: Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory therapeutics. By employing the structured discovery cascade outlined in these notes—from targeted library synthesis and primary enzyme screening to cell-based functional assays and in vivo validation—researchers can efficiently identify and optimize lead candidates. A successful lead will ideally exhibit high selectivity for COX-2, potent inhibition of inflammatory mediators in cellular models without significant cytotoxicity, a clean profile in human PBMC cytokine release assays, and robust efficacy in animal models of inflammation. Such a candidate, born from this versatile pyrazole building block, would warrant further investigation into its pharmacokinetic properties and chronic toxicity profile, moving one step closer to a potential clinical application.

References

Application Notes and Protocols for Agrochemical Applications of Functionalized Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole ring is a privileged scaffold in modern agrochemical discovery, serving as the core structural motif for a multitude of commercial herbicides, fungicides, and insecticides.[1][2][3][4] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity against a wide range of agricultural pests.[1][2][3][5] This guide provides an in-depth overview and practical protocols for researchers engaged in the synthesis and evaluation of functionalized pyrazole derivatives for agrochemical applications. We will explore the key mechanisms of action, provide detailed synthetic methodologies, and outline robust bioassay protocols to screen and characterize novel candidate compounds.

Section 1: Synthesis of the Pyrazole Core Scaffold

The versatility of the pyrazole scaffold stems from the numerous synthetic routes available for its construction and subsequent functionalization.[6][7] The Knorr pyrazole synthesis and its variations, which involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, remains one of the most robust and widely used methods.[7][8][9]

Application Note 1.1: Rationale for Knorr Pyrazole Synthesis

The Knorr synthesis is a cornerstone for generating the pyrazole core due to its high efficiency, operational simplicity, and the commercial availability of a wide array of starting materials.[8][9] By selecting different substituted 1,3-dicarbonyls and hydrazines, a diverse library of pyrazole derivatives can be rapidly assembled. For instance, using a trifluoromethyl-β-diketone will directly install the trifluoromethyl group, a common toxophore in many successful agrochemicals.[7][10] Similarly, the choice of a substituted phenylhydrazine allows for the introduction of specific aryl moieties, which are crucial for binding to target enzymes.[8][10]

Protocol 1.1: General Procedure for Knorr Synthesis of a 1,3,5-Substituted Pyrazole

This protocol describes a one-pot synthesis of a 1-phenyl-3-trifluoromethyl-5-methylpyrazole, a common scaffold in agrochemical research.

Materials:

  • 1,1,1-Trifluoro-2,4-pentanedione (TFPD)

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,1,1-trifluoro-2,4-pentanedione (10 mmol) in 50 mL of ethanol.

  • Reagent Addition: While stirring, add phenylhydrazine (10 mmol, 1.0 eq.) to the solution at room temperature. A slight exotherm may be observed.

  • Cyclization: Add 5 mL of glacial acetic acid to the reaction mixture. The acid catalyzes the cyclization and subsequent dehydration.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into 100 mL of ice-cold water. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 1,3,5-substituted pyrazole.

Section 2: Pyrazole Derivatives as Herbicides

Functionalized pyrazoles are prominent in the herbicide market, most notably as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[11][12] Inhibition of HPPD disrupts the biosynthesis of plastoquinone, an essential cofactor for carotenoid production. This leads to the photo-bleaching of chlorophyll and ultimately, plant death.[12]

Application Note 2.1: Targeting HPPD with Pyrazoles

The herbicidal activity of pyrazole derivatives like pyrazolate and pyrazoxyfen is attributed to their metabolic conversion in plants to a common active metabolite, 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole, which is a potent HPPD inhibitor.[11] The design of novel pyrazole herbicides often focuses on optimizing the substituents on the pyrazole and phenyl rings to enhance binding affinity to the HPPD active site and improve systemic transport within the plant.[1][12]

Diagram 2.1: General Workflow for Herbicide Discovery

G cluster_0 Synthesis & Design cluster_1 Screening cluster_2 Optimization A Synthesis of Pyrazole Library B Structural Characterization (NMR, MS) A->B C Primary Bioassay (Whole Plant) B->C D Secondary Bioassay (Dose-Response) C->D E Enzyme Inhibition Assay (HPPD) D->E F SAR Analysis E->F G Lead Optimization F->G G->A Iterative Design G cluster_0 Insect Neuron cluster_1 Action of Phenylpyrazole GABA_R GABA Receptor (Chloride Channel) Cl_in Cl- Influx GABA_R->Cl_in Block Channel Blockage Hyperpol Hyperpolarization (Inhibition) Cl_in->Hyperpol Pyrazole Phenylpyrazole (e.g., Fipronil) Pyrazole->GABA_R Binds & Blocks Hyperexc Hyperexcitation (Paralysis & Death) Block->Hyperexc

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Aminopyrazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of 3-Aminopyrazoles in Modern Drug Discovery

3-Aminopyrazole and its derivatives are cornerstone building blocks in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] Their prevalence is a testament to their synthetic accessibility and their ability to engage in a variety of bonding interactions with biological targets. These heterocycles are integral to a wide array of drugs, including kinase inhibitors for oncology, anti-inflammatory agents, and antiviral compounds.[1] The demand for efficient, scalable, and safe synthetic routes to 3-aminopyrazole intermediates is therefore a critical concern for the pharmaceutical industry. This guide provides an in-depth analysis of field-proven, large-scale synthesis protocols, offering practical insights into process optimization, safety, and quality control.

Strategic Approaches to Large-Scale 3-Aminopyrazole Synthesis

The synthesis of 3-aminopyrazoles on an industrial scale hinges on the selection of a robust and economically viable synthetic route. The most common strategies involve the cyclocondensation of a hydrazine source with a suitable three-carbon synthon. The choice of starting materials dictates not only the substitution pattern of the final product but also the challenges that will be encountered during scale-up.

Primary Synthetic Pathways

Two principal routes have proven to be the most adaptable for large-scale production:

  • Condensation of Hydrazine with β-Ketonitriles: This is one of the most versatile and widely employed methods. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization onto the nitrile group to yield the 3-aminopyrazole.[2] The regioselectivity of this reaction is a key consideration when using substituted hydrazines.

  • Reaction of Hydrazine with α,β-Unsaturated Nitriles: This approach is particularly useful for the synthesis of specific isomers. The presence of a leaving group on the alkene is crucial for the subsequent aromatization to the pyrazole ring.[2]

The following diagram illustrates these two primary pathways:

G cluster_0 Route 1: From β-Ketonitriles cluster_1 Route 2: From α,β-Unsaturated Nitriles Hydrazine Hydrazine Hydrazone_Intermediate Hydrazone Intermediate Hydrazine->Hydrazone_Intermediate Condensation Beta_Ketonitrile β-Ketonitrile Beta_Ketonitrile->Hydrazone_Intermediate 3_Aminopyrazole_1 3-Aminopyrazole Hydrazone_Intermediate->3_Aminopyrazole_1 Intramolecular Cyclization Hydrazine_2 Hydrazine Michael_Adduct Michael Adduct Hydrazine_2->Michael_Adduct Michael Addition Unsaturated_Nitrile α,β-Unsaturated Nitrile (with leaving group) Unsaturated_Nitrile->Michael_Adduct 3_Aminopyrazole_2 3-Aminopyrazole Michael_Adduct->3_Aminopyrazole_2 Cyclization & Aromatization

Caption: Primary synthetic routes to 3-aminopyrazole intermediates.

Process Optimization and Scale-Up Considerations

Transitioning a laboratory-scale synthesis to an industrial production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Managing Exothermic Reactions

The condensation reaction between hydrazine and β-ketonitriles or α,β-unsaturated nitriles is often exothermic.[3] On a large scale, the decreased surface-area-to-volume ratio of the reactor makes heat dissipation a critical challenge.[3]

Key Control Strategies:

  • Controlled Reagent Addition: Slow, subsurface addition of hydrazine is crucial to manage the rate of heat generation.[3]

  • Efficient Cooling: The reactor must be equipped with a robust cooling system to maintain the desired internal temperature.

  • In-Process Monitoring: Continuous monitoring of the internal reaction temperature is essential to detect any potential thermal runaway.[3]

Mixing and Homogeneity

Inadequate mixing in large reactors can lead to localized "hot spots" and areas of high reactant concentration, which can result in the formation of impurities.[3] The type of impeller, stirring speed, and baffle design are all critical parameters that need to be optimized for the specific reaction vessel.

Solvent Selection

A solvent that is suitable for a small-scale reaction may not be optimal for large-scale production. The ideal solvent should:

  • Facilitate the reaction by dissolving the reactants.

  • Allow for easy product isolation, often through crystallization.

  • Have a boiling point that is appropriate for the reaction temperature and subsequent removal.

  • Pose minimal safety and environmental risks.

The following workflow outlines key steps in scaling up the synthesis of 3-aminopyrazole:

G Lab_Scale Laboratory Scale (grams) Process_Optimization Process Optimization: - Reagent Stoichiometry - Temperature Profile - Reaction Time Lab_Scale->Process_Optimization Pilot_Plant Pilot Plant Scale (kilograms) Scale_Up_Challenges Scale-Up Challenges: - Heat Transfer - Mass Transfer (Mixing) - Reagent Addition Control Pilot_Plant->Scale_Up_Challenges Production_Scale Production Scale (multi-kilograms) Process_Validation Process Validation: - Reproducibility - Impurity Profile - Yield & Purity Production_Scale->Process_Validation Safety_Assessment Safety Assessment: - Calorimetry Studies - Hazard Analysis Process_Optimization->Safety_Assessment Safety_Assessment->Pilot_Plant Scale_Up_Challenges->Production_Scale

Caption: Workflow for scaling up 3-aminopyrazole synthesis.

Detailed Application Protocols

The following protocols provide detailed, step-by-step methodologies for the large-scale synthesis of 3-aminopyrazole.

Protocol 1: Large-Scale Synthesis of 3-Aminopyrazole from 2,3-Dichloropropionitrile

This protocol is adapted from a patented industrial process and is suitable for the multi-kilogram scale production of the parent 3-aminopyrazole.[4]

Materials and Equipment:

  • Large, jacketed glass-lined reactor with overhead stirring, temperature probe, and addition funnel.

  • 2,3-Dichloropropionitrile

  • Hydrazine hydrate

  • Potassium carbonate

  • Water

  • Ethyl acetate

  • High-vacuum distillation apparatus

Procedure:

  • Reactor Setup: Charge the reactor with a solution of potassium carbonate (2.06 moles per mole of dichloropropionitrile) in water (approximately 4 mL per gram of potassium carbonate).

  • Hydrazine Addition: Add hydrazine hydrate (1.1 moles per mole of dichloropropionitrile) to the potassium carbonate solution.

  • Controlled Addition of Dichloropropionitrile: While stirring vigorously, slowly add 2,3-dichloropropionitrile (1 mole) to the reaction mixture, maintaining the internal temperature between 10-20°C using the reactor's cooling jacket. The solution will turn yellow and cloudy, and potassium chloride will precipitate.

  • Reaction Progression: Continue stirring at ambient temperature for several hours, then gradually heat the mixture to 50-60°C and maintain for 24 hours.

  • Work-up: Cool the reaction mixture to ambient temperature. Filter off the precipitated salts and wash with ethyl acetate.

  • Extraction: Transfer the filtrate to a suitable extraction vessel and extract continuously with ethyl acetate for 24-48 hours.

  • Solvent Removal: Combine the organic extracts and remove the solvent by distillation under reduced pressure.

  • Purification: Purify the resulting crude oil by high-vacuum distillation to yield 3-aminopyrazole.[4]

Protocol 2: Synthesis of 3(5)-Aminopyrazole from Acrylonitrile

This procedure from Organic Syntheses details a reliable method for producing 3(5)-aminopyrazole in high yield.[5]

Step A: β-Cyanoethylhydrazine

  • To a 2-liter flask, add 72% aqueous hydrazine hydrate (6.00 moles).

  • Gradually add acrylonitrile (6.00 moles) over 2 hours, maintaining the internal temperature at 30-35°C with occasional cooling.[5]

  • Remove water by distillation at 40 mm Hg with a bath temperature of 45-50°C to obtain β-cyanoethylhydrazine as a yellow oil.[5]

Step B: 3-Amino-3-pyrazoline sulfate

  • In a 2-liter flask, place 95% sulfuric acid (3.0 moles).

  • Add absolute ethanol (450 mL) dropwise, maintaining the temperature at 35°C.

  • Add a solution of β-cyanoethylhydrazine (1.00 mole) in absolute ethanol (50 mL) with vigorous stirring. The mixture will warm to 88-90°C. Maintain this temperature for 3 minutes until crystallization begins.[5]

  • Gradually cool the mixture to 25°C over one hour and let it stand for 15-20 hours.

  • Collect the crystals by filtration, wash with absolute ethanol and ether, and dry.

Step C: 3(5)-Aminopyrazole

  • Follow the subsequent steps outlined in the Organic Syntheses procedure for the final conversion to 3(5)-aminopyrazole.[5]

Comparative Analysis of Synthetic Routes

The choice of synthetic route will depend on factors such as the availability and cost of starting materials, the desired substitution pattern, and the required purity of the final product.

Synthetic Route Starting Materials Typical Yield Advantages Disadvantages
From β-Ketonitriles β-Ketonitrile, Hydrazine70-95%High yields, versatile for various substitutions.[2]Regioselectivity can be an issue with substituted hydrazines.
From α,β-Unsaturated Nitriles α,β-Unsaturated Nitrile, Hydrazine60-85%Good for specific regioisomers.[2]May require more specialized starting materials.
From Isoxazoles Isoxazole, Hydrazine74-92%Can provide high purity products.[2]May involve a two-step process.

Safety Protocols for Large-Scale Hydrazine Handling

Hydrazine is a highly toxic and reactive substance, and its handling on an industrial scale requires stringent safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and chemical splash goggles. For larger quantities, a face shield and additional protective clothing are recommended.

  • Ventilation: All operations involving hydrazine must be conducted in a well-ventilated area, preferably within a fume hood.

  • Storage: Store hydrazine in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and acids.

  • Spill Management: Have a spill kit readily available. In case of a spill, evacuate the area and follow established emergency procedures.

  • Waste Disposal: Hydrazine waste is considered hazardous and must be disposed of according to local regulations.

Analytical Methods for Quality Control

Robust analytical methods are essential to ensure the quality and purity of 3-aminopyrazole intermediates.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of 3-aminopyrazoles and quantifying impurities.

Sample Preparation:

  • Accurately weigh a representative sample of the 3-aminopyrazole intermediate.

  • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[6][7]

A typical reverse-phase HPLC method for 3-aminopyrazole-4-carboxylic acid uses a mobile phase of acetonitrile, water, and phosphoric acid.[8] For mass spectrometry compatibility, formic acid can be used in place of phosphoric acid.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable tool for identifying and quantifying volatile impurities. For non-volatile or thermally labile aminopyrazoles, derivatization may be necessary to improve their volatility and thermal stability.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of 3-aminopyrazole intermediates.

  • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

  • ¹³C NMR: Reveals the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between atoms and confirm the overall structure.[10]

Sample Preparation for NMR:

  • Dissolve the sample in a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H protons.[10]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1H-Pyrazol-3-YL)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1H-Pyrazol-3-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis, improve yields, and ensure the highest purity of your target compound. Our approach is grounded in established chemical principles and field-proven insights to address the specific challenges you may encounter.

PART 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of this compound, primarily via the reduction of 1H-pyrazole-3-carbonitrile.

Question 1: My overall yield of this compound is consistently low. What are the primary factors I should investigate?

Answer: Low yield is a multifaceted issue that can stem from several stages of the synthesis. A systematic approach to troubleshooting is crucial.

  • Incomplete Reduction: The primary cause is often an incomplete conversion of the starting material, 1H-pyrazole-3-carbonitrile. This can be due to:

    • Insufficient Reducing Agent: Ensure you are using the correct stoichiometry of your reducing agent. For powerful hydrides like Lithium Aluminum Hydride (LiAlH4), an excess (typically 1.5 to 2.5 equivalents) is recommended to drive the reaction to completion.[1][2]

    • Deactivated Catalyst: If you are using catalytic hydrogenation (e.g., with Raney Nickel), the catalyst may be old or improperly activated.[3][4] Always use a freshly opened or properly stored catalyst.

    • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion.

  • Side Product Formation: The formation of byproducts is a significant contributor to reduced yields. The most common side reactions during nitrile reduction are the formation of secondary and tertiary amines.[5] This is particularly prevalent in catalytic hydrogenation where the initially formed primary amine can react with the intermediate imine.

  • Work-up and Isolation Losses: Significant product loss can occur during the work-up and purification stages.

    • Improper Quenching: When using LiAlH4, the quenching process must be performed carefully at low temperatures (typically 0 °C) to avoid degradation of the product.[2]

    • Emulsion Formation: During aqueous work-up, emulsions can form, making phase separation difficult and leading to product loss.

    • Incomplete Extraction: The product may have some water solubility, especially in its free base form. Ensure you perform multiple extractions with an appropriate organic solvent to maximize recovery.

    • Precipitation of the Hydrochloride Salt: The final step of precipitating the hydrochloride salt is critical. The choice of solvent and the concentration of HCl are key to achieving high recovery.

Question 2: I am observing significant amounts of secondary and tertiary amine byproducts in my final product. How can I improve the selectivity for the primary amine?

Answer: Minimizing the formation of secondary and tertiary amines is a common challenge in nitrile reductions. The strategy to address this depends on your chosen reduction method.

  • For Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C):

    • Addition of Ammonia: The most effective method to suppress the formation of secondary and tertiary amines is to conduct the hydrogenation in the presence of ammonia.[1][5] Ammonia competes with the primary amine product for reaction with the intermediate imine, thus favoring the formation of the primary amine. A common solvent system is methanol saturated with ammonia.

    • Solvent Choice: The choice of solvent can influence selectivity. Protic solvents like ethanol or methanol are often used.

    • Reaction Conditions: Lower temperatures and pressures can sometimes favor the formation of the primary amine, although this may require longer reaction times.

  • For Hydride Reductions (e.g., LiAlH4):

    • While LiAlH4 reductions are generally less prone to forming secondary and tertiary amines from the nitrile itself, careful control of the reaction conditions is still important.[6][7] Ensure the reaction is carried out under anhydrous conditions, as moisture can affect the reactivity of the hydride. The primary amine formation is generally high with this reagent.

Question 3: The reduction of my 1H-pyrazole-3-carbonitrile is sluggish and does not go to completion. What should I check?

Answer: A stalled or incomplete reaction can be frustrating. Here’s a checklist of potential issues to investigate:

  • Purity of Starting Material: Impurities in your 1H-pyrazole-3-carbonitrile can poison the catalyst (in catalytic hydrogenation) or react with the hydride reagent. Ensure your starting material is of high purity.

  • Reagent Quality:

    • LiAlH4: This reagent is highly reactive with moisture. If it has been improperly stored, its activity will be significantly reduced.[8] Use a fresh bottle or a properly stored and handled reagent.

    • Raney Nickel: The activity of Raney Nickel can vary between batches and decreases with age and exposure to air.[3]

  • Solvent Quality: Ensure you are using anhydrous solvents, especially for LiAlH4 reductions. Trace amounts of water will consume the hydride reagent.

  • Reaction Temperature: Some reductions require heating to proceed at a reasonable rate. For example, reductions with borane complexes often require elevated temperatures.[1] For LiAlH4, the reaction is often started at a low temperature and then allowed to warm to room temperature or gently heated.

  • Hydrogen Pressure (for Catalytic Hydrogenation): Ensure that the hydrogen pressure is adequate and that there are no leaks in your hydrogenation apparatus.

Question 4: I am having trouble with the work-up after my LiAlH4 reduction. It forms a gelatinous precipitate that is difficult to filter. What is the best practice for quenching?

Answer: The formation of a gelatinous aluminum salt precipitate is a common issue during the work-up of LiAlH4 reactions. The Fieser work-up is a widely adopted and effective method to produce a granular, easily filterable precipitate.

Fieser Work-up Protocol:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add 'x' mL of water.

  • Slowly add 'x' mL of a 15% aqueous NaOH solution.

  • Slowly add '3x' mL of water.

  • Stir the mixture vigorously for 15-30 minutes at room temperature. You should observe the formation of a white, granular precipitate.

  • Filter the mixture through a pad of Celite and wash the filter cake thoroughly with your extraction solvent (e.g., ethyl acetate, dichloromethane).

This procedure ensures the formation of well-defined inorganic salts that are much easier to remove by filtration than the gelatinous precipitate that can form with other quenching methods.[2]

PART 2: Frequently Asked Questions (FAQs)

  • What are the most common methods for synthesizing (1H-Pyrazol-3-YL)methanamine? The most prevalent and direct method is the reduction of 1H-pyrazole-3-carbonitrile. The two primary approaches for this reduction are:

    • Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[3][5]

    • Metal Hydride Reduction: Employing strong reducing agents like Lithium Aluminum Hydride (LiAlH4) or borane complexes (e.g., BH3•THF).[1][7]

  • What are the pros and cons of using LiAlH4 versus catalytic hydrogenation for this reduction?

FeatureLithium Aluminum Hydride (LiAlH4)Catalytic Hydrogenation (e.g., Raney Nickel)
Pros - High reactivity and generally provides high yields of the primary amine.[7][8] - Less prone to forming secondary/tertiary amine byproducts from the nitrile itself.- More economical and safer for large-scale synthesis.[5] - Milder reaction conditions (can be run at lower temperatures).
Cons - Highly reactive and pyrophoric; requires strict anhydrous conditions and careful handling.[8] - Difficult work-up due to the formation of aluminum salts.[2]- Can lead to the formation of secondary and tertiary amine byproducts.[5] - The catalyst can be sensitive to impurities (poisoning). - Requires specialized hydrogenation equipment.
  • What safety precautions are essential when working with LiAlH4 or Raney Nickel?

    • LiAlH4: This reagent reacts violently with water and can ignite spontaneously upon contact with moisture. Always work in a well-ventilated fume hood, under an inert atmosphere (nitrogen or argon), and use anhydrous solvents and glassware. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Have a Class D fire extinguisher readily available.

    • Raney Nickel: Activated Raney Nickel is often pyrophoric and can ignite if it dries out in the air.[3][4] It is typically supplied and handled as a slurry in water or ethanol. Never allow the catalyst to become dry. Ensure all catalyst transfers are done under a liquid or inert atmosphere.

  • How can I confirm the identity and purity of my final this compound product? A combination of analytical techniques should be used:

    • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound by showing the expected chemical shifts and coupling patterns for the pyrazole ring and the aminomethyl group.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: This can be used to confirm the presence of the amine N-H bonds and the absence of the nitrile C≡N stretch from the starting material.

    • High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of the final product.

  • Is it necessary to protect the pyrazole nitrogen during the reduction? In many cases, protection of the pyrazole N-H is not necessary for the reduction of the nitrile group. The pyrazole N-H is generally not reactive towards LiAlH4 or catalytic hydrogenation conditions. However, if side reactions involving the pyrazole ring are observed, or if subsequent functionalization is planned, N-protection with a group like Boc (tert-butyloxycarbonyl) could be considered.[9][10] The Boc group is stable under the reduction conditions and can be easily removed later.[11][12]

PART 3: Experimental Protocols

Protocol 1: Reduction of 1H-Pyrazole-3-carbonitrile using Lithium Aluminum Hydride (LiAlH4)

This protocol describes a general procedure for the small-scale synthesis of (1H-Pyrazol-3-YL)methanamine.

Materials:

  • 1H-Pyrazole-3-carbonitrile

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (HCl) in Diethyl Ether or Dioxane

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, suspend LiAlH4 (1.5 eq.) in anhydrous THF (10 volumes).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 1H-pyrazole-3-carbonitrile (1 eq.) in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C.

  • Perform the Fieser work-up:

    • Slowly add water (1 volume equivalent to the mass of LiAlH4 used).

    • Slowly add 15% NaOH solution (1 volume equivalent to the mass of LiAlH4 used).

    • Slowly add water (3 volume equivalents to the mass of LiAlH4 used).

  • Stir the resulting mixture vigorously for 30 minutes.

  • Filter the granular precipitate through a pad of Celite, and wash the filter cake thoroughly with ethyl acetate.

  • Combine the filtrate and washes, and dry the organic layer over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude free base of (1H-Pyrazol-3-YL)methanamine.

  • Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).

  • Add a solution of HCl in diethyl ether or dioxane dropwise with stirring until precipitation is complete.

  • Collect the precipitated this compound by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Catalytic Hydrogenation of 1H-Pyrazole-3-carbonitrile using Raney Nickel

This protocol provides a general procedure for the synthesis using catalytic hydrogenation, with an emphasis on selectivity.

Materials:

  • 1H-Pyrazole-3-carbonitrile

  • Raney Nickel (50% slurry in water)

  • Methanol

  • Ammonia gas or Ammonium Hydroxide solution

  • Hydrogen gas (H₂)

  • Celite

  • Hydrochloric Acid (HCl) in Diethyl Ether or Dioxane

Procedure:

  • Prepare a solution of methanolic ammonia by bubbling ammonia gas through cold methanol or by adding a concentrated ammonium hydroxide solution to methanol.

  • In a hydrogenation vessel, add a solution of 1H-pyrazole-3-carbonitrile (1 eq.) in methanolic ammonia.

  • Carefully add Raney Nickel (approx. 10-20% by weight of the starting material) to the vessel. Safety Note: Do not allow the Raney Nickel to dry out.

  • Seal the vessel, purge it with nitrogen, and then with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50-100 psi, but this may need optimization).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction progress by observing hydrogen uptake and by TLC/LC-MS analysis of aliquots.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol. Safety Note: Keep the filtered catalyst wet with water to prevent ignition.

  • Concentrate the filtrate under reduced pressure to obtain the crude free base.

  • Follow steps 12-14 from Protocol 1 to isolate the final hydrochloride salt.

PART 4: Visualizations

Reaction Pathway Diagram

Synthesis_Pathway cluster_reduction Reduction Step cluster_reagents Reducing Agents Start 1H-Pyrazole-3-carbonitrile Intermediate Imine Intermediate Start->Intermediate [H] Product_Base (1H-Pyrazol-3-YL)methanamine (Free Base) Intermediate->Product_Base [H] Product_HCl (1H-Pyrazol-3-YL)methanamine Hydrochloride Product_Base->Product_HCl HCl LiAlH4 LiAlH4 RaneyNi Raney Ni, H₂

Caption: General reaction pathway for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Completion Is the reaction going to completion? Start->Check_Completion Check_Side_Products Are significant side products observed? Check_Completion->Check_Side_Products Yes Incomplete_Sol - Check reagent/catalyst activity - Increase reaction time/temp - Verify stoichiometry Check_Completion->Incomplete_Sol No Check_Workup Investigate Work-up & Isolation Check_Side_Products->Check_Workup No Side_Prod_Sol - Add NH₃ (for hydrogenation) - Optimize temp/pressure - Choose a more selective reagent Check_Side_Products->Side_Prod_Sol Yes Workup_Sol - Use Fieser work-up (for LiAlH₄) - Optimize extraction solvent - Ensure proper pH for salt formation Check_Workup->Workup_Sol

Caption: A decision-making workflow for troubleshooting low product yield.

PART 5: References

  • Synthesis of 3-Aminomethyl-Substituted Pyrazoles and Isoxazoles. (2009). ChemInform. --INVALID-LINK--

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. --INVALID-LINK--

  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. (2017). Chemistry – An Asian Journal. --INVALID-LINK--

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2006). Molecules. --INVALID-LINK--

  • Catalytic Reduction of Nitriles. Thieme Chemistry. --INVALID-LINK--

  • Recent Advances in Aminopyrazoles Synthesis and Functionalization. Arkivoc. --INVALID-LINK--

  • Chemoselective reduction of nitrile to amine. ResearchGate. --INVALID-LINK--

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. --INVALID-LINK--

  • Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. BYJU'S. --INVALID-LINK--

  • Nitrile reduction. Wikipedia. --INVALID-LINK--

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. --INVALID-LINK--

  • Nitrile to Amine - Common Conditions. The Organic Synthesis Archive. --INVALID-LINK--

  • Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. --INVALID-LINK--

  • Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020). Journal of Applied Pharmaceutical Science. --INVALID-LINK--

  • A Literature Review on the Synthesis of Pyrazole Heterocycles. (2019). ResearchGate. --INVALID-LINK--

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. --INVALID-LINK--

  • Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Semantic Scholar. --INVALID-LINK--

  • Recent developments in aminopyrazole chemistry. Arkivoc. --INVALID-LINK--

  • New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. (2020). Molecules. --INVALID-LINK--

  • Pyrazole synthesis. Organic Chemistry Portal. --INVALID-LINK--

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2021). Molecules. --INVALID-LINK--

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. --INVALID-LINK--

  • Catalytic hydrogenation process for preparing pyrazoles. Google Patents. --INVALID-LINK--

  • Raney nickel reductions-part i. Proceedings of the Indian Academy of Sciences - Section A. --INVALID-LINK--

  • Raney nickel. Wikipedia. --INVALID-LINK--

  • New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. ResearchGate. --INVALID-LINK--

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. (2014). Acta Crystallographica Section E: Structure Reports Online. --INVALID-LINK--

  • Production of 3-aminopyrazoles. Google Patents. --INVALID-LINK--

  • Reagent Friday: Raney Nickel. (2011). Master Organic Chemistry. --INVALID-LINK--

  • (1H-pyrazol-3-yl)methanamine. ChemScene. --INVALID-LINK--

  • Efficient and greener method synthesis of pyrano[2, 3-c]pyrazole derivatives catalyzed by Fe3O4. OICC Press. --INVALID-LINK--

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). New Journal of Chemistry. --INVALID-LINK--

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2018). Molecules. --INVALID-LINK--

  • Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. (2006). Organic Chemistry Portal. --INVALID-LINK--

  • Boc-Protected Amino Groups. Organic Chemistry Portal. --INVALID-LINK--

  • Raney Nickel Reduction Mechanism. YouTube. --INVALID-LINK--

  • Efficient solventless technique for Boc-protection of hydrazines and amines. Arkivoc. --INVALID-LINK--

  • 1H-PYRAZOLE-3-CARBONITRILE synthesis. ChemicalBook. --INVALID-LINK--

References

Technical Support Center: Purification of Pyrazole Amine Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyrazole amine salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable heterocyclic compounds. Drawing from established chemical principles and field-proven techniques, this resource provides in-depth troubleshooting guides and detailed protocols to help you achieve your desired purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the purification of pyrazole amine salts.

Q1: My isolated pyrazole amine salt is an oil or a waxy solid, not a crystalline material. What should I do?

A1: Oiling out is a common problem, often caused by residual solvents, impurities inhibiting crystallization, or the inherent hygroscopicity of the salt. A highly effective strategy is to convert the amine into a different salt form. Dissolving the crude material in a suitable solvent like diethyl ether or ethyl acetate and adding a solution of HCl can form a hydrochloride salt, which is often a more crystalline solid that is easier to recrystallize.[1] If the hydrochloride salt also fails to crystallize, acids like sulfuric, tartaric, or trichloroacetic acid can be used to form different salts with varying crystallization properties.[1]

Q2: My pyrazole amine salt is colored (e.g., yellow or red), but the literature reports it as white. How can I remove the color?

A2: Colored impurities often arise from side reactions involving the hydrazine starting material during pyrazole synthesis.[2] Several methods can be effective:

  • Activated Carbon (Charcoal): A common and cost-effective method is to treat a solution of your crude product with activated carbon, which adsorbs many colored impurities. The charcoal is then simply removed by filtration.[2]

  • Recrystallization: This is often highly effective for removing small amounts of colored impurities, which may remain in the mother liquor.[2]

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated to form salts.[2] This allows for extraction into an aqueous acid phase, leaving non-basic, colored impurities behind in the organic phase.[2]

Q3: I'm seeing two sets of peaks for my product in the NMR spectrum. What could be the cause?

A3: The presence of duplicate peaks in your NMR spectrum, along with multiple spots on a TLC plate, often indicates the formation of regioisomers.[2] This is a common issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines in Knorr pyrazole synthesis.[2] Separating these isomers can be challenging and typically requires careful chromatographic separation.[2]

Q4: My pyrazole amine salt is highly water-soluble, making extraction difficult. Are there alternative purification methods?

A4: High water solubility can indeed complicate standard extractions. In such cases, consider forming a salt with a more hydrophobic counter-ion to decrease water solubility. Alternatively, techniques like reversed-phase column chromatography, which is suitable for polar compounds, can be employed.[3] Ion exchange chromatography is another powerful technique where the protonated amine salt can be bound to a resin, washed, and then eluted with a basic solution.[3]

Section 2: In-Depth Troubleshooting Guides

This section provides more detailed, question-and-answer-based troubleshooting for complex purification challenges.

Issue 1: Persistent Impurities After Initial Purification

Q: I've performed a standard workup and recrystallization, but my pyrazole amine salt is still impure according to HPLC/NMR. What are my next steps?

A: When standard methods fail, a more systematic approach is required. The nature of the impurity is key to selecting the correct technique.

  • Is the impurity acidic, basic, or neutral?

    • Solution: Acid-Base Extraction. This powerful and straightforward technique separates compounds based on their acidic or basic properties.[4][5] Since your product is a pyrazole amine salt (basic), it can be manipulated to move between aqueous and organic phases, leaving impurities behind.

      • Mechanism: By dissolving your crude product in an organic solvent and washing with an aqueous acid (e.g., dilute HCl), your basic pyrazole amine will be protonated and move into the aqueous layer as a salt.[6][7] Neutral impurities will remain in the organic layer. Subsequently, basifying the aqueous layer (e.g., with NaOH) will deprotonate your amine, allowing it to be extracted back into a fresh organic layer, now free of neutral and acidic impurities.[6][7]

  • Are the impurities structurally very similar to the product (e.g., isomers)?

    • Solution: Column Chromatography. When dealing with isomers or compounds with very similar polarities, column chromatography is often the most effective solution.

      • Challenge with Amines: Basic amines often interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation, tailing peaks, and potential product loss on the column.[8][9]

      • Expert Tip: To counteract this, add a small amount of a competing base to your eluent, such as triethylamine (TEA) or ammonia in methanol (typically 0.5-2%).[8][10] This deactivates the acidic sites on the silica, allowing for much cleaner separation of the freebase amine. Alternatively, using a different stationary phase like basic alumina or amine-functionalized silica can provide excellent results.[8][11]

Issue 2: Removing Residual Palladium Catalyst

Q: My synthesis involved a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), and I suspect residual palladium is contaminating my pyrazole amine salt. How can I remove it?

A: Residual palladium is a common and critical issue, especially in pharmaceutical development, as regulatory limits are very strict.[12] A multi-step approach is often the most reliable.

  • Initial Purification (Column Chromatography): Flash column chromatography can remove a significant portion (~90%) of residual palladium.[13] However, it is often insufficient to meet strict regulatory limits on its own, with many samples still containing >100 ppm of palladium post-column.[13]

  • Metal Scavenging (The Polishing Step): After chromatography, the most effective way to reduce palladium to low ppm or even ppb levels is by using a metal scavenger.

    • What are Scavengers? These are solid-supported materials (often silica or polymer-based) functionalized with groups that have a high affinity for palladium, such as thiols or triazines (e.g., 2,4,6-trimercaptotriazine, TMT).[13][14][15]

    • Why it Works: The crude product is dissolved and stirred with the scavenger. The palladium complexes are chemisorbed onto the solid support, which is then simply filtered off, leaving a palladium-free solution.[12] This combination of chromatography followed by a scavenging step is highly effective and reliable.[13]

Issue 3: Dealing with Hygroscopic Salts

Q: My purified pyrazole amine salt is highly hygroscopic, making it difficult to handle and weigh accurately. How can I mitigate this?

A: Hygroscopicity, the tendency to absorb moisture from the air, is a common trait of amine salts.

  • Solution 1: Change the Counter-ion. The choice of the acid used to form the salt can dramatically influence its properties. Salts made from strong mineral acids (HCl, HBr) are often more hygroscopic than those made from certain organic acids. Experimenting with different counter-ions can lead to a more stable, less hygroscopic crystalline form.

  • Solution 2: Co-crystallization. Forming a co-crystal with a neutral, non-hygroscopic molecule can sometimes produce a stable solid with improved physical properties.

  • Solution 3: Strict Handling Procedures. If the salt form cannot be changed, rigorous handling is essential. This includes drying thoroughly under high vacuum, preferably with heating if the compound is thermally stable, and handling the material exclusively in a glovebox or under a dry inert atmosphere (e.g., nitrogen or argon).

Section 3: Data & Protocols

Table 1: Common Solvents for Recrystallization
SolventBoiling Point (°C)Polarity IndexNotes on Use for Pyrazole Amine Salts
Ethanol785.2Good general-purpose solvent. Often used in combination with water or hexanes.[16]
Isopropanol824.3Similar to ethanol, slightly less polar. Good for many salts.
Ethyl Acetate774.4Effective for less polar freebases and some salts. Often used with hexanes as an anti-solvent.[16]
Acetonitrile826.2A more polar option, good for dissolving highly polar salts.
Water1009.0Used for highly polar salts. Often employed as the "good" solvent in a pair with ethanol or isopropanol.[16]
Toluene1112.4A non-polar option for recrystallizing the freebase form.
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction

This protocol outlines the separation of a basic pyrazole amine from neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture (~1.0 g) in a suitable organic solvent (e.g., 50 mL of dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add 25 mL of 1 M HCl(aq) to the separatory funnel. Stopper the funnel, shake vigorously for 30-60 seconds, and vent frequently.

  • Separation: Allow the layers to separate. The protonated pyrazole amine salt is now in the upper aqueous layer. Drain the lower organic layer, which contains neutral impurities.

  • Back-Extraction (Optional): To maximize recovery, wash the organic layer one more time with 15 mL of 1 M HCl(aq) and combine this aqueous extract with the first one.

  • Basification: Place the combined aqueous layers in an Erlenmeyer flask and cool in an ice bath. Slowly add 2 M NaOH(aq) with stirring until the solution is basic (pH 9-10, check with pH paper).[6]

  • Product Extraction: Transfer the basic aqueous solution back to a clean separatory funnel. Extract the deprotonated (now neutral) pyrazole amine with a fresh portion of organic solvent (e.g., 3 x 30 mL of dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified pyrazole amine freebase.

Protocol 2: Palladium Removal with a Thiol-Based Scavenger

This protocol is for a final "polishing" step after initial purification (e.g., column chromatography).

  • Dissolution: Dissolve the partially purified product (containing residual palladium) in a suitable organic solvent (e.g., THF, Ethyl Acetate) to make an approximately 0.1 M solution.

  • Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS Thiol) to the solution. A typical loading is 3-5 equivalents relative to the estimated amount of residual palladium.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 18 hours. The optimal time and temperature should be determined by monitoring the palladium levels.[15]

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger-bound palladium.

  • Washing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the final, palladium-free product.

  • Analysis: Confirm the removal of palladium using a sensitive analytical technique like ICP-MS.

Section 4: Visualized Workflows

Diagram 1: Troubleshooting Impure Pyrazole Amine Salt

This diagram outlines a decision-making workflow for tackling an impure product after an initial workup.

G start Crude Pyrazole Amine Salt (Post-Workup) check_purity Analyze Purity (TLC, NMR, LCMS) start->check_purity pure Pure Crystalline Salt check_purity->pure >98% Pure oily Product is Oily / Non-Crystalline check_purity->oily Fails to Crystallize neutral_imp Neutral / Acidic Impurities Present? check_purity->neutral_imp Impure recrystallize Attempt Recrystallization recrystallize->check_purity acid_base Perform Acid-Base Extraction acid_base->check_purity column Run Column Chromatography column->check_purity change_salt Form a Different Salt (e.g., HCl, Tartrate) oily->change_salt change_salt->recrystallize isomers Isomers or Similar Polarity Impurities? isomers->recrystallize No isomers->column Yes neutral_imp->acid_base Yes neutral_imp->isomers No

Caption: Decision workflow for purifying a crude pyrazole amine salt.

Diagram 2: Acid-Base Extraction Workflow

This diagram illustrates the phase separation of components during an acid-base extraction.

G cluster_0 Step 1: Acidic Wash cluster_1 Step 2: Basification & Extraction start Crude Mixture (Pyrazole Amine + Neutral Impurity) in Organic Solvent add_acid Add Aqueous Acid (e.g., 1M HCl) start->add_acid sep_funnel_1 Separatory Funnel add_acid->sep_funnel_1 aqueous_1 Aqueous Layer: Pyrazole Amine Salt (R-NH3+Cl-) sep_funnel_1->aqueous_1 Separates into organic_1 Organic Layer: Neutral Impurity sep_funnel_1->organic_1 add_base Add Aqueous Base (e.g., 2M NaOH) to Aqueous Layer aqueous_1->add_base sep_funnel_2 Separatory Funnel add_base->sep_funnel_2 aqueous_2 Aqueous Layer: Salts (NaCl, H2O) sep_funnel_2->aqueous_2 Separates into organic_2 Organic Layer: Purified Pyrazole Amine (R-NH2) sep_funnel_2->organic_2

Caption: Process flow for purification by acid-base extraction.

References

Identifying and minimizing side reactions in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during pyrazole synthesis, offering in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Regioselectivity - "My reaction is producing a mixture of pyrazole isomers. How can I control which one is formed?"

A1: The Challenge of Regioisomers

This is one of the most frequent issues in pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, as in the classical Knorr synthesis.[1][2] The substituted hydrazine can attack either of the two non-equivalent carbonyl groups, leading to a mixture of regioisomers that are often difficult to separate.[3][4]

Controlling Factors & Solutions:

The regiochemical outcome is a delicate balance of steric hindrance, electronic effects, and reaction conditions.[1][2]

  • Steric Hindrance: Bulky groups on either the dicarbonyl compound or the hydrazine will favor the nucleophilic attack on the less sterically hindered carbonyl group.[1][5]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl can activate the adjacent carbonyl, making it more susceptible to attack.[2][6] The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also a key factor.[1]

  • Reaction Conditions: This is often the most influential factor.

    • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[3] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, unlike traditional solvents such as ethanol.[3]

    • pH Control: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine's nitrogen atoms, sometimes even reversing the selectivity compared to neutral conditions.[1][2]

Troubleshooting Flowchart for Regioselectivity Issues:

start Mixture of Regioisomers Detected sterics Analyze Steric Hindrance: Are substituents bulky? start->sterics electronics Evaluate Electronic Effects: Presence of EWG/EDG? start->electronics conditions Assess Reaction Conditions: Solvent, pH, Temperature start->conditions sterics_sol Modify Substrates: Increase steric bulk to direct attack. sterics->sterics_sol electronics_sol Modify Substrates: Alter electronic nature to favor one carbonyl. electronics->electronics_sol conditions_sol Optimize Conditions: Switch to fluorinated solvents (TFE, HFIP). Adjust pH (acidic vs. basic). conditions->conditions_sol end_goal Achieve High Regioselectivity sterics_sol->end_goal electronics_sol->end_goal conditions_sol->end_goal

Caption: Troubleshooting workflow for addressing regioselectivity.

Issue 2: Incomplete Reaction - "My synthesis results in low yields and the presence of intermediates. What's going wrong?"

A2: Identifying and Pushing Past Intermediates

Incomplete reactions often point to the formation of stable intermediates that fail to cyclize or aromatize. Common culprits include hydrazones and pyrazolines.

  • Pyrazoline Intermediates: When synthesizing pyrazoles from α,β-unsaturated ketones and hydrazines, the initial product is often a pyrazoline.[6][7] This intermediate requires a subsequent oxidation step to aromatize to the final pyrazole product.[6][8]

    • Symptom: You might observe a product that lacks the expected aromatic signals in the 1H NMR spectrum.

    • Solution: Introduce an in-situ oxidation step. Options include heating in DMSO under an oxygen atmosphere or using a chemical oxidant.[9]

  • Hydrazone Formation: The initial condensation between the hydrazine and a carbonyl group forms a hydrazone.[1] If this intermediate is particularly stable or if the subsequent cyclization is slow, it can accumulate in the reaction mixture.

    • Symptom: Characterization data points to a C=N bond but no heterocyclic ring.

    • Solution: Increasing the reaction temperature or extending the reaction time can often provide the necessary energy to overcome the activation barrier for cyclization. Acid catalysis can also facilitate this step.[10]

Experimental Protocol: Oxidation of Pyrazoline to Pyrazole

  • Dissolve the crude pyrazoline intermediate in a suitable solvent such as Dimethyl Sulfoxide (DMSO).

  • Heat the solution to a temperature range of 80-120 °C.

  • Introduce an oxygen atmosphere , either by bubbling oxygen through the solution or by carrying out the reaction open to the air.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazoline is consumed.

  • Work-up: Cool the reaction mixture, dilute with water, and extract the pyrazole product with an appropriate organic solvent.

Issue 3: Formation of Unexpected Byproducts - "I'm seeing side products that are not isomers of my target pyrazole. What could they be?"

A3: Common Side Reactions and Their Mitigation

Beyond isomer formation, several other side reactions can complicate your synthesis.

  • Dimerization: Under certain conditions, especially with copper catalysis, 5-aminopyrazoles can undergo dimerization to form pyrazole-fused pyridazines or pyrazines.[11]

    • Mitigation: Carefully control the catalyst system and reaction conditions. Avoid prolonged heating in the presence of oxidative catalysts if dimerization is not desired.

  • Formation of Pyrazole-N-oxides: In syntheses involving oxidation steps, it's possible to form pyrazole N-oxide derivatives.[12]

    • Mitigation: Use milder oxidizing agents and carefully control the stoichiometry. If N-oxides are formed, they can sometimes be reduced back to the parent pyrazole.

  • Reactions with Solvent: In some cases, the solvent can participate in the reaction. For example, nucleophilic solvents like ethanol can compete with the hydrazine in attacking a highly reactive carbonyl group, leading to byproducts and reduced regioselectivity.[3]

    • Mitigation: As mentioned earlier, switching to non-nucleophilic solvents like TFE or HFIP can prevent this side reaction.[3]

Table 1: Summary of Common Side Products and Mitigation Strategies

Side ProductCommon CauseSuggested Mitigation Strategy
RegioisomersUse of unsymmetrical precursorsOptimize solvent (TFE, HFIP), pH, and steric/electronic factors.[1][2][3]
Pyrazoline IntermediatesIncomplete aromatizationIntroduce a subsequent oxidation step (e.g., heat in DMSO/O2).[6][9]
Hydrazone IntermediatesSlow cyclizationIncrease temperature, extend reaction time, use acid catalysis.[1][10]
Dimerized ProductsOxidative coupling of aminopyrazolesControl catalyst and reaction conditions; avoid prolonged heating.[11]
Pyrazole-N-oxidesOver-oxidationUse milder oxidizing agents and control stoichiometry.[12]
Solvent AdductsReaction with nucleophilic solventsSwitch to non-nucleophilic solvents like TFE or HFIP.[3]
Issue 4: Purification Challenges - "My crude product is a complex mixture that is difficult to purify. What are the best practices for pyrazole purification?"

A4: Strategies for Purifying Pyrazoles

Purifying pyrazoles, especially from isomeric mixtures or colored impurities, can be challenging.

  • Crystallization: This is often the most effective method for obtaining highly pure pyrazoles.

    • Acid Addition Salts: A useful technique involves dissolving the crude pyrazole mixture in a suitable solvent and treating it with an inorganic or organic acid to form the acid addition salt.[13][14] These salts often have different solubilities than the free base pyrazoles and can be selectively crystallized. The pure pyrazole can then be regenerated by neutralization.

  • Chromatography: Column chromatography on silica gel is a standard method.

    • Solvent System Selection: A systematic approach to selecting the eluent system is crucial. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate).

    • TLC Analysis: Before running a column, always use TLC to assess the separation of your desired product from impurities with different solvent systems.[4]

Diagram: Pyrazole Purification Workflow

start Crude Pyrazole Mixture is_solid Is the crude product a solid? start->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst Yes column_chrom Perform Column Chromatography is_solid->column_chrom No / Oily acid_salt Form Acid Addition Salt for Selective Crystallization try_cryst->acid_salt Unsuccessful pure_product Pure Pyrazole Product try_cryst->pure_product Successful acid_salt->pure_product column_chrom->pure_product

Caption: Decision tree for pyrazole purification.

References

Technical Support Center: Troubleshooting Regioselectivity in the Synthesis of Unsymmetrical Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting regioselectivity in the synthesis of unsymmetrical pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in controlling the isomeric outcome of their pyrazole syntheses. Here, we will delve into the common issues, their underlying causes, and provide practical, field-proven solutions to steer your reactions toward the desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it so critical?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over another when a reaction can produce multiple products. In the synthesis of unsymmetrical pyrazoles, this challenge typically arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] This reaction can yield two different regioisomeric pyrazoles. Controlling which isomer is formed is crucial because different regioisomers can have vastly different biological activities, physical properties, and subsequent reactivity. Ensuring the selective synthesis of the desired isomer is paramount for efficiency in drug discovery and development.[1]

Q2: My reaction is yielding a mixture of regioisomers. What are the primary factors that control the outcome in a classical Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr condensation reaction, a common method for pyrazole synthesis, is governed by a sensitive interplay of several factors.[3][4][5] Understanding and manipulating these can help you control the isomeric ratio:

  • Electronic Effects: The inherent electronic properties of the substituents on your 1,3-dicarbonyl compound play a major role. The initial nucleophilic attack by the hydrazine usually occurs at the more electrophilic carbonyl carbon.[1][2] For instance, an electron-withdrawing group (like -CF₃) will make the adjacent carbonyl carbon more susceptible to attack.[1]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block one reaction pathway, thereby directing the nucleophilic attack to the less hindered carbonyl group.[1][2]

  • Reaction pH: The acidity or basicity of the reaction medium is a critical and often easily adjustable parameter.

    • Acidic Conditions: Under acidic conditions, the substituted hydrazine can be protonated. This alters the relative nucleophilicity of its two nitrogen atoms, which can influence the initial site of attack and potentially reverse the regioselectivity compared to neutral or basic conditions.[1][2]

    • Basic Conditions: Basic conditions can favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[1]

  • Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can significantly influence the reaction pathway and, consequently, the regioselectivity.[5]

Q3: I'm consistently getting the undesired regioisomer as the major product. How can I reverse the selectivity?

A3: This is a common and frustrating issue. It often occurs when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the wrong isomer under standard conditions. Here are several strategies to consider:

  • Solvent Engineering: Switching to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[6] These solvents are non-nucleophilic and can alter the reaction pathway, often favoring the formation of a different regioisomer compared to reactions run in traditional solvents like ethanol.[6]

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes favor the formation of a different regioisomer compared to conventional heating. This is often due to the rapid heating and different energy transfer mechanisms.

  • Protecting Group Strategy: In some cases, temporarily protecting one of the carbonyl groups can force the reaction to proceed through a specific pathway, leading to the desired isomer. Subsequent deprotection yields the target pyrazole.

  • Alternative Synthetic Routes: If modifying the Knorr synthesis doesn't yield the desired outcome, consider alternative methods for pyrazole synthesis, such as those starting from enaminones or employing cycloaddition reactions.[7][8]

Troubleshooting Guides

Scenario 1: My reaction is producing a nearly 1:1 mixture of regioisomers, and they are difficult to separate.

This is a classic problem when the electronic and steric differences between the two carbonyl groups in the 1,3-dicarbonyl compound are minimal.

Troubleshooting Workflow:

start Start: 1:1 Mixture of Regioisomers step1 Analyze Substrates: Minimal steric/electronic bias? start->step1 step2 Modify Reaction Conditions step1->step2 Yes step8 Consider Alternative Synthesis step1->step8 No step3 Change Solvent System step2->step3 step4 Vary Reaction Temperature step2->step4 step5 Adjust pH step2->step5 step6 Evaluate Regioisomeric Ratio (NMR/LC-MS) step3->step6 step4->step6 step5->step6 step7 Desired Selectivity Achieved? step6->step7 step7->step2 No, iterate end End: Optimized Protocol step7->end Yes step8->end

Caption: Troubleshooting workflow for a 1:1 regioisomeric mixture.

Detailed Steps:

  • Solvent Screening: As a first step, screen a variety of solvents with different polarities and hydrogen-bonding capabilities. Protic solvents like ethanol and methanol can behave differently from aprotic solvents like THF or toluene. As mentioned, fluorinated alcohols like HFIP are particularly effective at enhancing regioselectivity.[6]

  • Temperature Variation: Systematically vary the reaction temperature. In some cases, lower temperatures may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable isomer.

  • pH Adjustment:

    • Acidic: Add a catalytic amount of a strong acid like HCl or a weaker acid like acetic acid.

    • Basic: Employ a base such as sodium ethoxide or triethylamine. The optimal pH will be highly substrate-dependent.

Scenario 2: My reaction yield is very low, regardless of the regioisomeric outcome.

Low yields can stem from several factors, including reagent stability, suboptimal reaction conditions, or competing side reactions.[3]

Troubleshooting Workflow:

start Start: Low Reaction Yield step1 Check Reagent Quality: Hydrazine stability, dicarbonyl purity start->step1 step2 Optimize Stoichiometry: Vary hydrazine equivalents (e.g., 1.1 to 2.0 eq) step1->step2 Reagents OK step3 Modify Reaction Conditions: Temperature, concentration, reaction time step2->step3 step4 Consider a Catalyst step3->step4 step5 Monitor Reaction Progress (TLC/LC-MS) step4->step5 step6 Yield Improved? step5->step6 step6->step2 No, iterate end End: Optimized Protocol step6->end Yes

Caption: Troubleshooting workflow for low reaction yield.

Detailed Steps:

  • Reagent Quality Control: Ensure the purity of your 1,3-dicarbonyl compound. Hydrazine and its derivatives can degrade over time; use a fresh or properly stored supply.

  • Stoichiometry Optimization: While a 1:1 stoichiometry is often a good starting point, using a slight excess of the hydrazine (e.g., 1.1-1.5 equivalents) can sometimes drive the reaction to completion. In some cases, using up to 2 equivalents of hydrazine can improve yields.[3]

  • Catalyst Introduction: While many Knorr syntheses proceed without a catalyst, the addition of a catalytic amount of acid can significantly accelerate the reaction and improve yields.[4]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Enhanced Regioselectivity using HFIP

This protocol details a general procedure for the Knorr condensation that often favors one regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the HFIP under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the major regioisomer.

Protocol 2: Characterization of Regioisomers by NMR Spectroscopy

Unequivocal determination of the formed regioisomer is critical. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques, is a powerful tool for this purpose.

Procedure:

  • Acquire standard 1D ¹H and ¹³C NMR spectra for the purified product.

  • Perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This will show correlations between protons and carbons that are 2-3 bonds away.

  • Perform a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. This will show through-space correlations between protons that are close to each other, which is invaluable for determining the substitution pattern on the pyrazole ring. For example, a NOESY correlation between the N-substituent and a proton at either the 3- or 5-position of the pyrazole ring can definitively establish the regiochemistry.[9]

Data Interpretation:

  • HMBC: Look for long-range correlations between the protons of the substituents and the carbons of the pyrazole ring. For example, a correlation between the N-methyl protons and the C5 carbon of the pyrazole ring would confirm the 1,5-disubstituted regioisomer.

  • NOESY: A spatial correlation between the N-substituent and a substituent at the 5-position will be observed for one isomer but not the other.

Data Presentation

Table 1: Effect of Solvent on Regioisomeric Ratio

Entry1,3-DicarbonylHydrazineSolventRatio (Isomer A : Isomer B)Reference
11-phenyl-1,3-butanedioneMethylhydrazineEtOH2:1
21-phenyl-1,3-butanedioneMethylhydrazineTFE19:1
31-phenyl-1,3-butanedioneMethylhydrazineHFIP>99:1
41-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEtOH4:1[6]
51-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP>99:1[6]

Isomer A and Isomer B refer to the two possible regioisomers.

References

Technical Support Center: Overcoming Low Conversion Rates in Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high conversion rates in their pyrazole modification experiments. As a versatile scaffold in medicinal chemistry and materials science, the effective functionalization of the pyrazole ring is paramount.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, explaining the chemical principles behind the recommended solutions.

Understanding Pyrazole Reactivity: A Quick Primer

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. This structure imparts a unique electronic character: one nitrogen is a pyrrole-like, electron-donating NH group, while the other is a pyridine-like, electron-withdrawing imine nitrogen.[2] This push-pull electronic nature influences the reactivity at different positions of the ring (C3, C4, and C5). The C4 position is generally the most electron-rich and susceptible to electrophilic attack, while the C3 and C5 positions are more electron-deficient.[1] The N-H proton is acidic and can be readily deprotonated by a base, facilitating N-functionalization.[1] However, the pyridine-like nitrogen can also act as a Lewis base and coordinate to metal catalysts, sometimes leading to catalyst inhibition.[4][5] Understanding these intrinsic properties is the first step in troubleshooting your reactions.

Section 1: Troubleshooting N-Arylation of Pyrazoles

N-arylpyrazoles are a critical structural motif in many pharmaceuticals. Both copper-catalyzed (Ullmann) and palladium-catalyzed (Buchwald-Hartwig) reactions are commonly employed for their synthesis.[6][7][8][9] However, achieving high yields can be challenging due to factors like steric hindrance, competing arylation sites, and catalyst deactivation.[6]

FAQ 1: My N-arylation reaction of an unsymmetrical pyrazole is giving me a mixture of regioisomers. How can I improve selectivity?

Answer: Regioselectivity in the N-arylation of unsymmetrical pyrazoles is a common challenge.[10] The outcome is often dictated by a combination of steric and electronic factors of both the pyrazole and the aryl halide, as well as the catalytic system.

Troubleshooting Steps:

  • Ligand Modification: The choice of ligand can significantly influence regioselectivity. For copper-catalyzed reactions, tuning the steric and electronic properties of the ligand can direct the arylation to a specific nitrogen.[10][11] For instance, bulkier ligands may favor arylation at the less sterically hindered nitrogen.

  • Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium of the pyrazole and the stability of the reaction intermediates, thereby affecting regioselectivity. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, dioxane).

  • Protecting Groups: Introducing a removable directing group on one of the nitrogen atoms can be a powerful strategy to ensure regioselective arylation.

FAQ 2: I am observing low to no conversion in my Buchwald-Hartwig N-arylation of a pyrazole. What are the likely causes?

Answer: Low conversion in Buchwald-Hartwig N-arylation of pyrazoles can stem from several factors, primarily related to catalyst deactivation and suboptimal reaction conditions.

Troubleshooting Workflow:

G start Low Conversion in Buchwald-Hartwig N-Arylation catalyst Evaluate Catalyst System start->catalyst base Optimize Base catalyst->base If no improvement solution Improved Conversion catalyst->solution Successful solvent Screen Solvents base->solvent If no improvement base->solution Successful temp Adjust Temperature solvent->temp If no improvement solvent->solution Successful reagents Check Reagent Quality temp->reagents If no improvement temp->solution Successful reagents->solution Successful

Troubleshooting Decision Workflow for Buchwald-Hartwig N-Arylation.

Detailed Troubleshooting Guide:

ParameterPotential Issue & ExplanationRecommended Solution
Catalyst & Ligand The nitrogen atoms of the pyrazole can coordinate to the palladium center, leading to catalyst deactivation.[4] Standard phosphine ligands may not be effective.Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. These ligands promote the desired reductive elimination step and can prevent catalyst inhibition.[12] Consider using palladium precatalysts for efficient generation of the active catalytic species.[13]
Base The choice and strength of the base are critical. An inappropriate base can lead to side reactions or incomplete deprotonation of the pyrazole.Screen a variety of bases. Stronger bases like NaOtBu or LHMDS are often effective. However, for sensitive substrates, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ might be necessary to minimize side reactions.[12]
Solvent The reaction medium can significantly impact catalyst stability and solubility of reagents.Anhydrous, polar aprotic solvents like dioxane, toluene, or DMF are generally preferred. Ensure the solvent is thoroughly dried to prevent catalyst decomposition.[12]
Temperature High temperatures can sometimes lead to catalyst decomposition (formation of palladium black).[4]Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed. If the reaction is sluggish, a more active catalyst system might be a better approach than simply increasing the temperature.

Section 2: Overcoming Challenges in Pyrazole C-H Functionalization

Direct C-H functionalization is an atom-economical approach to introduce complexity to the pyrazole core.[14] However, controlling regioselectivity and achieving high yields can be difficult due to the presence of multiple C-H bonds with varying reactivity.

FAQ 3: My palladium-catalyzed C-H arylation of an N-substituted pyrazole is resulting in low yield and a mixture of C-arylated products. How can I improve this?

Answer: Achieving regioselective C-H arylation of pyrazoles requires careful control over the reaction conditions, as the directing group on the nitrogen and the electronic nature of the pyrazole ring play a crucial role.

Key Considerations for C-H Arylation:

  • Directing Groups: The substituent on the pyrazole nitrogen can direct the C-H activation to a specific position. For instance, a pyridyl directing group often directs arylation to the C5 position.

  • Protecting Groups: The use of a removable protecting group like the SEM (2-(trimethylsilyl)ethoxymethyl) group can enable regioselective sequential C-H arylation.[15]

  • Solvent Effects: The solvent can have a profound impact on the C-H activation step. Polar solvents may favor pathways involving charged intermediates, while less polar solvents might favor neutral pathways, leading to different product selectivities.[16]

Experimental Protocol for Optimized C-H Arylation of N-SEM-Protected Pyrazole:

  • Reagent Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the N-SEM-protected pyrazole (1.0 equiv), aryl halide (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (if necessary).

  • Solvent and Base Addition: Add an anhydrous solvent (e.g., dioxane or toluene) and a carboxylate base (e.g., potassium pivalate or potassium carbonate with a catalytic amount of pivalic acid).[15]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water. The organic layer is then dried, concentrated, and purified by column chromatography.

Section 3: Mitigating Side Reactions in Cross-Coupling of Halogenated Pyrazoles

Suzuki-Miyaura coupling is a powerful tool for C-C bond formation on the pyrazole ring. However, a common and frustrating side reaction is dehalogenation, where the halogen atom is replaced by a hydrogen, leading to a significant reduction in the yield of the desired coupled product.[12][17][18]

FAQ 4: I am observing significant dehalogenation of my bromo- or iodo-pyrazole in a Suzuki-Miyaura coupling reaction. What can I do to minimize this side reaction?

Answer: Dehalogenation is a frequent issue in cross-coupling reactions of halogenated pyrazoles.[12] It can be caused by several factors, including the choice of catalyst, ligand, base, and the presence of protic impurities.

Troubleshooting Dehalogenation in Suzuki-Miyaura Coupling:

G start Dehalogenation in Suzuki-Miyaura Coupling ligand Switch to Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) start->ligand base Use Weaker Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) ligand->base If still an issue solution Minimized Dehalogenation ligand->solution Successful temp Reduce Reaction Temperature base->temp If still an issue base->solution Successful solvent Ensure Anhydrous Solvents temp->solvent If still an issue temp->solution Successful solvent->solution Successful

References

Technical Support Center: Optimizing Amide Bond Formation with Pyrazole Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of forming amide bonds with pyrazole amines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve challenges in your own research.

Introduction: The Challenge of Pyrazole Amine Acylation

Pyrazole amines are crucial building blocks in medicinal chemistry and materials science. However, their unique electronic properties often make amide bond formation a non-trivial task. The lone pair of electrons on the amino group is often delocalized into the electron-deficient pyrazole ring, significantly reducing its nucleophilicity. This inherent low reactivity can lead to low yields, incomplete reactions, and the need for carefully optimized conditions. This guide will walk you through common issues and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling protocol (e.g., HATU, EDC/HOBt) is giving low to no yield with my pyrazole amine. What is the likely cause?

A1: The most probable cause is the low nucleophilicity of your pyrazole amine. Standard coupling conditions that work well for aliphatic or aniline amines often fail for electron-deficient heteroaromatic amines like pyrazoles.[1][2] The reaction likely stalls at the activated ester stage because the amine is not nucleophilic enough to attack it effectively.[1] You will need to consider more forcing conditions or more potent activating agents.

Q2: I am observing side products in my reaction. What are the common culprits?

A2: With N-unsubstituted pyrazoles, a common side reaction is acylation at the ring nitrogen (N-H) instead of the desired amino group.[3] Another possibility, especially with strong bases or high temperatures, is decomposition of starting materials or products.[3] If using coupling reagents like HATU, byproducts such as tetramethylurea can complicate purification.[4]

Q3: Should I protect the pyrazole N-H group before coupling?

A3: Protection can be a very effective strategy to prevent acylation at the ring nitrogen. A common protecting group is tert-butyloxycarbonyl (Boc), which can be introduced using di-tert-butyl dicarbonate.[5][6] However, the additional protection and deprotection steps add to the synthesis length. In some cases, careful optimization of the coupling conditions can make N-H protection unnecessary.

Q4: What is the best general-purpose coupling reagent for pyrazole amines?

A4: There is no single "best" reagent, as the optimal choice depends heavily on the specific substrates. However, for challenging couplings with electron-deficient amines, moving beyond standard carbodiimides is often necessary. Uronium/aminium-based reagents like HATU are a good starting point, but you may need to explore more specialized options. For instance, protocols involving the in-situ formation of acyl fluorides have been shown to be effective for sterically hindered and electron-deficient amines where other methods fail.[2]

Troubleshooting Guide: A Deeper Dive

Problem 1: Low or No Product Formation

When faced with a stubborn coupling reaction, a systematic approach to optimizing reaction parameters is crucial. The following workflow can guide your troubleshooting process.

Troubleshooting_Workflow start Low/No Yield Observed reagent Screen Coupling Reagents (HATU, COMU, T3P, Acyl Fluoride) start->reagent base Optimize Base (DIPEA, NMM, DBU, K2CO3) reagent->base If still low yield solvent Screen Solvents (DMF, NMP, DCM, Toluene) base->solvent If still low yield temp Adjust Temperature (RT -> 40°C -> 80°C) solvent->temp If still low yield success Reaction Successful temp->success Success! fail Persistent Failure: Consider Alternative Strategy (e.g., N-H Protection) temp->fail No Improvement

Caption: A logical guide for troubleshooting common coupling reaction issues.

The activation of the carboxylic acid is the first critical step. If a standard reagent isn't working, consider alternatives with varying activation mechanisms.

Coupling ReagentClassKey AdvantagesConsiderations
EDC/HOBt CarbodiimideCost-effective, common.Often insufficient for electron-deficient amines.
DCC/DMAP CarbodiimidePotent activation.Dicyclohexylurea (DCU) byproduct can be difficult to remove.[5][6]
HATU/HBTU Uronium/AminiumHigh efficiency, less epimerization for chiral acids.[4]Byproducts can be water-soluble, aiding workup, but may require chromatography.[4]
T3P® Phosphonic AnhydrideBroad substrate scope, clean byproducts.Often requires pyridine as a base/solvent.
Acyl Fluoride (in situ) Acyl HalideHighly reactive, effective for hindered systems.[2]Requires reagents like Cyanuric Fluoride or PyFluor.

The choice and stoichiometry of the base are critical. The base deprotonates the carboxylic acid and neutralizes the acid formed during the reaction.

  • Non-Nucleophilic Amines: Bases like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are standard choices as they are less likely to compete with the pyrazole amine.

  • Inorganic Bases: For certain reactions, particularly with acyl halides, inorganic bases like potassium carbonate (K₂CO₃) in a biphasic system or in a polar aprotic solvent can be effective.

  • Stronger Bases: In some cases, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be necessary to facilitate the reaction, but it can also promote side reactions.

  • Solvents: The reaction's success can be highly dependent on the solvent.

    • DCM (Dichloromethane): Good for solubility but has a low boiling point, limiting the reaction temperature.

    • DMF (Dimethylformamide) / NMP (N-Methyl-2-pyrrolidone): High-boiling polar aprotic solvents that can enhance the solubility of reagents and allow for higher reaction temperatures. These are often the solvents of choice for difficult couplings.[7]

    • Toluene/Xylene: Non-polar solvents that can be beneficial in some cases, particularly for driving reactions to completion by azeotropic removal of water, though less common for standard coupling protocols.[5][6]

  • Temperature: Many amide couplings are run at room temperature. However, for unreactive pyrazole amines, heating the reaction is often necessary. A stepwise increase in temperature (e.g., 40 °C, 60 °C, 80 °C) while monitoring by LC-MS is a sound strategy. Be aware that higher temperatures can also lead to byproduct formation.[3]

Problem 2: Side Reaction at Pyrazole N-H

If you are using an N-unsubstituted pyrazole and observing a second product, it is likely N-acylation.

  • Protecting Group: As mentioned in the FAQs, using a Boc protecting group is a robust solution.[5][6]

  • Reaction Conditions: Sometimes, running the reaction at a lower temperature can favor acylation at the more nucleophilic (though still weak) amino group over the less nucleophilic ring nitrogen.

  • Lewis Acid Additives: In some specific cases, the use of a Lewis acid like TiCl₄ has been reported, although yields can be low due to potential complex formation.[5][6]

Experimental Protocols

Protocol 1: General Procedure for HATU Coupling with a Pyrazole Amine

This protocol is a good starting point for optimization.

Protocol_HATU cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Activation cluster_2 Step 3: Coupling cluster_3 Step 4: Work-up & Purification a Dissolve Carboxylic Acid (1.0 eq) in anhydrous DMF b Add HATU (1.1 eq) and DIPEA (2.5 eq) a->b c Stir at RT for 15-30 min (Pre-activation) b->c d Add Pyrazole Amine (1.2 eq) in one portion c->d e Stir at RT to 80°C Monitor by LC-MS d->e f Quench with water, extract with EtOAc e->f g Wash organic layer (brine, mild acid/base) f->g h Dry, concentrate, and purify by chromatography g->h

Caption: A typical experimental workflow for HATU coupling.

Detailed Steps:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv.) and dissolve it in anhydrous DMF.

  • Add HATU (1.1 equiv.) followed by DIPEA (2.5 equiv.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the pyrazole amine (1.2 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature. If no reaction is observed after 2-4 hours, gradually increase the temperature (e.g., to 50 °C) and continue to monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water, followed by a saturated aqueous solution of NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Acyl Chloride Formation and Coupling

For particularly unreactive systems, conversion to the highly reactive acyl chloride may be necessary.

Step A: Acyl Chloride Formation

  • In a fume hood, dissolve the carboxylic acid (1.0 equiv.) in anhydrous DCM containing a catalytic amount of DMF (1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride or thionyl chloride (1.5 equiv.).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Concentrate the mixture under reduced pressure to remove excess reagent and solvent. The resulting acyl chloride is often used immediately in the next step.

Step B: Amide Formation

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the pyrazole amine (1.0 equiv.) and a non-nucleophilic base like pyridine or DIPEA (2.0 equiv.) in anhydrous DCM.

  • Cool the amine solution to 0 °C.

  • Slowly add the acyl chloride solution to the amine solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by LC-MS).

  • Perform an aqueous work-up and purify as described in Protocol 1.

References

Technical Support Center: Strategies for Preventing Hydrodehalogenation in Buchwald-Hartwig Coupling of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of halo-pyrazoles. Specifically, we will address the pervasive issue of hydrodehalogenation, a common side reaction that diminishes yield and complicates purification.[1][2] This resource provides in-depth troubleshooting strategies, mechanistic explanations, and optimized protocols to help you achieve successful C-N bond formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant amount of the de-halogenated pyrazole in my reaction mixture. What is the primary cause of this hydrodehalogenation?

A1: Hydrodehalogenation in palladium-catalyzed cross-coupling reactions is a frequent competing side reaction that can significantly lower the yield of your desired aminated product.[1] The primary cause is typically the formation of a palladium hydride species (Pd-H), which can then participate in a competing catalytic cycle to replace the halogen on your pyrazole with a hydrogen atom.

Several factors can contribute to the formation of these detrimental Pd-H species:

  • β-Hydride Elimination: If your amine coupling partner possesses a β-hydrogen, a palladium-amido intermediate can undergo β-hydride elimination. This process forms an imine and the problematic Pd-H species, which then leads to the hydrodehalogenated arene.[3]

  • Reaction with Solvent or Base: Certain solvents, particularly alcohols like methanol or ethanol, can react with the palladium catalyst to generate Pd-H species.[1][4] Similarly, some bases or their decomposition products can act as hydride sources.

  • Catalyst Decomposition: At elevated temperatures, the palladium catalyst or the phosphine ligand can decompose, leading to the formation of palladium hydrides.

Understanding the specific source of the Pd-H in your system is the first step toward mitigating this unwanted side reaction.

Q2: My Buchwald-Hartwig reaction with a bromo-pyrazole is sluggish and shows significant hydrodehalogenation. What initial steps should I take to troubleshoot this?

A2: When facing both low reactivity and significant hydrodehalogenation, a systematic approach to re-evaluating your reaction parameters is crucial. Here’s a logical troubleshooting workflow:

1. Reagent and System Integrity Check:

  • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). Oxygen can deactivate the palladium catalyst, leading to side reactions.[2]

  • Solvent and Reagent Purity: Use anhydrous and degassed solvents.[2][5] Water can be a hydrogen source for hydrodehalogenation.[6] Verify the purity of your halo-pyrazole and amine, as impurities can interfere with the catalytic cycle.

  • Catalyst and Ligand Quality: Use fresh or properly stored palladium precatalysts and ligands. Older reagents may have degraded and lost activity.[2]

2. Reaction Parameter Optimization:

  • Lower the Temperature: High temperatures can accelerate catalyst decomposition and favor hydrodehalogenation.[7] Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer duration.

  • Screen Different Bases: Strong bases like sodium tert-butoxide (NaOtBu) can sometimes promote side reactions.[2] Consider screening weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which can offer better selectivity.[5][8]

3. Ligand Selection:

  • The choice of phosphine ligand is critical in controlling the outcome of the reaction.[9] If you are using a standard ligand, consider switching to a more specialized one known to suppress hydrodehalogenation. Bulky, electron-rich biarylphosphine ligands are often effective.

By systematically addressing these points, you can often identify the root cause of the issue and significantly improve your reaction outcome.

Advanced Troubleshooting and Optimization Strategies

Q3: Which ligands are most effective at suppressing hydrodehalogenation in the coupling of pyrazoles?

A3: The ligand plays a pivotal role in stabilizing the palladium catalyst and influencing the relative rates of productive C-N bond formation versus unproductive hydrodehalogenation. For pyrazole substrates, which can be challenging, employing bulky and electron-rich phosphine ligands is generally recommended.

Ligand TypeExample LigandsRationale for Use in Pyrazole Coupling
Bulky Biarylphosphines RuPhos, BrettPhos, XPhosThese ligands promote the desired reductive elimination step to form the C-N bond while sterically hindering pathways that lead to hydrodehalogenation. Their bulk can also stabilize the active catalytic species, leading to longer catalyst lifetime.
Ferrocene-Based Ligands Josiphos, DPPFThese ligands have been shown to be effective in a variety of Buchwald-Hartwig aminations, including those with challenging substrates. Their unique geometry and electronic properties can favor the desired catalytic cycle.[3]
Specialized Ligands tBuDavePhosIn some cases, specific ligands show exceptional performance for a given substrate class. For instance, tBuDavePhos has been reported to be effective for the C4-amination of certain protected pyrazoles.[10][11]

It is highly recommended to perform a ligand screen to identify the optimal choice for your specific pyrazole and amine coupling partners.

Q4: How does the choice of base influence the extent of hydrodehalogenation?

A4: The base is a critical component of the Buchwald-Hartwig reaction, and its identity can significantly impact the selectivity.[12][13]

  • Strong Alkoxide Bases (e.g., NaOtBu, KHMDS): While often very effective at promoting the reaction, strong bases can sometimes lead to increased hydrodehalogenation, especially at higher temperatures.[2] They can also be incompatible with base-sensitive functional groups.

  • Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These bases are generally milder and can offer improved selectivity by disfavoring pathways that lead to hydrodehalogenation.[5][8] They may, however, require higher reaction temperatures or longer reaction times. The good solubility of Cs₂CO₃ in many organic solvents is an advantage.[8]

  • Base Particle Size and Agitation: For solid inorganic bases, the particle size and agitation rate can affect the reaction outcome. Grinding the base before use or adding an agent like Celite can prevent clumping and ensure consistent results, particularly on a larger scale.[8]

A screen of different bases is a valuable optimization step to find the best balance between reaction rate and selectivity for your specific system.

Q5: Can additives be used to suppress hydrodehalogenation?

A5: Yes, in some cross-coupling reactions, the use of additives can be beneficial. While less common in standard Buchwald-Hartwig aminations, exploring additives can be a useful strategy in particularly challenging cases. For instance, in related cross-coupling reactions, certain additives are thought to modulate the catalyst's activity and prevent decomposition pathways.[14][15] In the context of preventing hydrodehalogenation, a bimetallic palladium-copper (Pd-Cu) nanocatalyst system has been developed where the in-situ formation of copper-hydride species is proposed to suppress the formation of palladium-hydrides, thereby favoring the desired amination pathway.[16][17]

Experimental Protocols and Workflows

Protocol 1: General Procedure for Troubleshooting Hydrodehalogenation in Pyrazole Buchwald-Hartwig Coupling

This protocol outlines a systematic approach to optimizing the reaction to minimize hydrodehalogenation.

1. Reaction Setup:

  • To an oven-dried Schlenk flask, add the halo-pyrazole (1.0 equiv), palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and ligand (e.g., RuPhos, 4 mol%).
  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
  • Add the base (e.g., Cs₂CO₃, 2.0 equiv).
  • Under a positive pressure of inert gas, add the amine (1.2 equiv) and anhydrous, degassed solvent (e.g., toluene or dioxane, to make a 0.1 M solution).

2. Reaction Execution and Monitoring:

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C).
  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 6, 12, and 24 hours). Quench the aliquot with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine the ratio of product to hydrodehalogenated starting material.[18][19]

3. Optimization Matrix:

  • If hydrodehalogenation is still significant, systematically vary the following parameters:
  • Temperature: 80 °C vs. 100 °C vs. 110 °C.
  • Base: Cs₂CO₃ vs. K₃PO₄ vs. NaOtBu.
  • Ligand: RuPhos vs. BrettPhos vs. XPhos.
  • Solvent: Toluene vs. Dioxane vs. t-Amyl alcohol.

4. Work-up and Purification:

  • Upon completion, cool the reaction to room temperature.
  • Quench with water and extract the product with an appropriate organic solvent.
  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography.

Visualizing the Competing Pathways

To better understand the challenge, it is helpful to visualize the catalytic cycles. The desired Buchwald-Hartwig amination competes with the hydrodehalogenation pathway.

Buchwald_Hartwig_vs_Hydrodehalogenation pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar(X)-Pd(II)L_n oxidative_addition->pd_complex amine_coordination Amine Coordination + Deprotonation pd_complex->amine_coordination HNR'R'', Base pd_h_source Source of [H] pd_complex->pd_h_source Side Reaction amido_complex Ar(NR'R'')-Pd(II)L_n amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination beta_hydride_elimination β-Hydride Elimination amido_complex->beta_hydride_elimination If Amine has β-H reductive_elimination->pd0 Regeneration product Ar-NR'R'' (Desired Product) reductive_elimination->product pd_h_complex H-Pd(II)-X pd_h_source->pd_h_complex reductive_elimination_h Reductive Elimination pd_h_complex->reductive_elimination_h reductive_elimination_h->pd0 Regeneration hydrodehalogenated_product Ar-H (Side Product) reductive_elimination_h->hydrodehalogenated_product beta_hydride_elimination->pd_h_complex

Caption: Competing catalytic cycles in Buchwald-Hartwig amination.

Troubleshooting_Workflow start Problem: High Hydrodehalogenation check_reagents Step 1: Verify Reagent and System Integrity (Inertness, Purity) start->check_reagents lower_temp Step 2: Lower Reaction Temperature check_reagents->lower_temp screen_bases Step 3: Screen Milder Bases (Cs₂CO₃, K₃PO₄) lower_temp->screen_bases screen_ligands Step 4: Screen Bulky, Electron-Rich Ligands (RuPhos, BrettPhos) screen_bases->screen_ligands analyze Analyze Product:Side Product Ratio (LC-MS/GC-MS) screen_ligands->analyze analyze->check_reagents Ratio Unchanged or Worse success Success: Optimized Conditions Found analyze->success Ratio Improved fail Re-evaluate Substrate / Coupling Partner Compatibility

Caption: A logical guide for troubleshooting hydrodehalogenation.

References

Validation & Comparative

A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Assignment of (1H-Pyrazol-3-YL)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (1H-Pyrazol-3-YL)methanamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the intricacies of spectral assignment, supported by experimental data from closely related analogues and established principles of NMR spectroscopy. We will explore the structural nuances revealed by chemical shifts and coupling constants, and compare the spectral features of the target molecule with its free base form and another relevant heterocyclic amine, histamine dihydrochloride.

The Crucial Role of NMR in Structural Elucidation

In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is paramount. NMR spectroscopy stands as a cornerstone technique for this purpose, providing a wealth of information about the chemical environment of individual atoms within a molecule. For a molecule like this compound, with its heterocyclic pyrazole ring and a flexible aminomethyl side chain, NMR is indispensable for confirming its identity, purity, and tautomeric state.

The protonation of the amine group to form the hydrochloride salt significantly influences the electronic environment of the molecule, leading to predictable yet informative changes in the NMR spectrum compared to its free base. Understanding these changes is critical for accurate spectral interpretation.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectral assignments, the molecular structure of this compound is presented below with the standard IUPAC numbering system.

Figure 1: Molecular structure and atom numbering for this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyrazole ring and the aminomethyl side chain. The protonation of the amino group to an ammonium cation (-NH₃⁺) will have a significant deshielding effect on the adjacent methylene protons.

Predicted ¹H NMR Spectral Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H1 (N-H)~12-14Broad singlet-The N-H proton of the pyrazole ring is acidic and often appears as a broad signal due to exchange.
H5~7.6Doublet~2-3The proton at the 5-position is coupled to the proton at the 4-position.
H4~6.4Doublet~2-3The proton at the 4-position is coupled to the proton at the 5-position.
C6-H₂~4.2Singlet-These methylene protons are adjacent to the electron-withdrawing ammonium group, causing a significant downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with.
N3-H₃⁺~8.5Broad singlet-The protons of the ammonium group are acidic and undergo rapid exchange with the solvent, resulting in a broad singlet.

Key Insights from the Predicted ¹H NMR Spectrum:

  • Pyrazole Ring Protons: The chemical shifts of the pyrazole ring protons (H4 and H5) are characteristic of this heterocyclic system. The coupling constant of approximately 2-3 Hz is typical for vicinal protons in a pyrazole ring.

  • Effect of Protonation: The most notable feature is the downfield shift of the methylene protons (C6-H₂) to around 4.2 ppm. This is a direct consequence of the inductive effect of the positively charged ammonium group. In the free base, 3-aminomethylpyrazole, these protons are observed at a significantly more upfield position.

  • Exchangeable Protons: The N-H proton of the pyrazole ring and the N-H protons of the ammonium group are exchangeable and their signals can be broadened or even disappear upon addition of D₂O.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazole ring are sensitive to the electronic environment and the presence of substituents.

Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C3~145This is a quaternary carbon attached to the aminomethyl group and two nitrogen atoms, leading to a downfield shift.
C5~130This carbon is part of a double bond and is adjacent to a nitrogen atom.
C4~106This carbon is also part of a double bond but is generally more shielded than C5.
C6~35The methylene carbon is attached to the electron-withdrawing ammonium group, causing a downfield shift compared to a typical alkyl amine.

Key Insights from the Predicted ¹³C NMR Spectrum:

  • Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons are in the expected aromatic/heteroaromatic region. The quaternary carbon C3 is the most deshielded due to its substitution pattern.

  • Side Chain Carbon: The chemical shift of the methylene carbon (C6) is a good indicator of the protonation state of the amino group.

Comparative Spectral Analysis

To provide a comprehensive understanding, we will compare the predicted NMR data of this compound with experimental data from its free base, 3-aminomethylpyrazole, and a structurally related heterocyclic amine, histamine dihydrochloride.

Comparison with 3-Aminomethylpyrazole (Free Base)

The most direct comparison is with the unprotonated form of the molecule. A ¹H NMR spectrum of 3-aminomethylpyrazole is available and provides a clear illustration of the effect of protonation.[1]

Table 1: Comparison of ¹H NMR Data for this compound and its Free Base

ProtonThis compound (Predicted, ppm)3-Aminomethylpyrazole (Experimental, ppm)[1]Δδ (ppm)
H5~7.6~7.5~ +0.1
H4~6.4~6.1~ +0.3
C6-H₂~4.2~3.8~ +0.4

The downfield shift of all protons upon protonation is evident, with the most significant change observed for the methylene protons directly attached to the nitrogen atom. This confirms the strong electron-withdrawing effect of the ammonium group.

Comparison with Histamine Dihydrochloride

Histamine is another biologically important molecule containing a heterocyclic ring (imidazole) and an aminoethyl side chain. Its dihydrochloride salt serves as an excellent comparative example of a protonated heterocyclic amine. Experimental ¹H NMR data for histamine dihydrochloride is well-documented.[2][3]

Figure 2: Structure of Histamine Dihydrochloride.

Table 2: Comparison of ¹H NMR Data for this compound and Histamine Dihydrochloride

CompoundHeterocyclic Protons (ppm)Methylene Protons (adjacent to N⁺) (ppm)
This compound (Predicted)~7.6 (d), ~6.4 (d)~4.2 (s)
Histamine Dihydrochloride (Experimental)[2]~8.7 (s), ~7.4 (s)~3.4 (t)

This comparison highlights that while both molecules show downfield shifts for the protons adjacent to the ammonium group, the specific chemical shifts and coupling patterns are unique to their respective heterocyclic ring systems. This underscores the power of NMR in distinguishing between different but related molecular scaffolds.

Experimental Protocol for NMR Spectral Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for compounds like this compound, the following experimental protocol is recommended. The causality behind each step is explained to ensure a self-validating system.

Step 1: Sample Preparation

  • Rationale: Proper sample preparation is critical for obtaining sharp and well-resolved NMR signals. The choice of solvent is crucial to dissolve the sample and to avoid interfering signals.

  • Procedure:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry 5 mm NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often a good choice for hydrochloride salts due to their high polarity.

    • Vortex the sample until the solid is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation.

    • If D₂O is used, the exchangeable N-H protons will be replaced by deuterium and their signals will disappear from the ¹H NMR spectrum, which can be a useful diagnostic tool.

Step 2: NMR Spectrometer Setup and Data Acquisition

  • Rationale: High-field NMR spectrometers provide better signal dispersion, which is essential for resolving complex spectra. Proper tuning and shimming are necessary to achieve a homogeneous magnetic field, leading to sharp lines and accurate integration.

  • Procedure:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Insert the sample into the magnet and lock onto the deuterium signal of the solvent.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Perform shimming to optimize the magnetic field homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE). A larger number of scans will be required due to the low natural abundance of ¹³C.

Step 3: Data Processing and Analysis

  • Rationale: Proper data processing is essential for extracting accurate information from the raw NMR data.

  • Procedure:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Conclusion

The ¹H and ¹³C NMR spectral assignment of this compound can be confidently predicted based on the well-established principles of NMR spectroscopy and by comparison with its free base and other related heterocyclic amines. The protonation of the aminomethyl side chain is the dominant factor influencing the chemical shifts, particularly for the adjacent methylene protons. A thorough comparative analysis with appropriate reference compounds, as demonstrated with 3-aminomethylpyrazole and histamine dihydrochloride, provides a robust framework for the structural verification of this and similar molecules. The detailed experimental protocol provided herein ensures the acquisition of high-quality, reliable NMR data, which is fundamental for accurate structural elucidation in any research and development setting.

References

A Comparative Analysis of 3-Aminomethyl vs. 5-Aminomethyl Pyrazole Isomers: Unraveling the Impact of Substituent Placement on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] The functionalization of this privileged heterocycle offers a fertile ground for modulating pharmacological properties. Among the various substituents, the aminomethyl group introduces a basic center and a potential hydrogen bonding moiety, significantly influencing the molecule's interaction with biological targets. A critical aspect of designing pyrazole-based therapeutics is the positional isomerism of substituents. This guide provides an in-depth comparison of the biological activities of 3-aminomethyl and 5-aminomethyl pyrazole isomers, synthesizing findings from diverse studies to illuminate the structure-activity relationships that govern their therapeutic potential.

The Pyrazole Core: A Versatile Scaffold in Drug Discovery

The five-membered pyrazole ring, with its two adjacent nitrogen atoms, is a common feature in numerous FDA-approved drugs and clinical candidates.[1][4] Its aromatic nature, coupled with the ability of the nitrogen atoms to act as hydrogen bond donors and acceptors, allows for diverse interactions with biological macromolecules. The position of substituents on the pyrazole ring dictates the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic characteristics.

Biological Activity Profile of 3-Aminomethyl Pyrazole Derivatives

Derivatives of 3-aminopyrazole have demonstrated a wide array of biological effects, with notable activity in the realms of oncology, inflammation, and infectious diseases.[5] The placement of the amino or aminomethyl group at the 3-position appears to be favorable for certain target classes.

Anticancer and Anti-Inflammatory Properties

Several studies have highlighted the potential of 3-aminopyrazole derivatives as anticancer and anti-inflammatory agents.[5][6] For instance, certain 3-aminopyrazoles have been investigated as inhibitors of kinases involved in cancer cell proliferation.[5] The amino group at the 3-position can serve as a crucial pharmacophoric element, engaging in key hydrogen bonding interactions within the ATP-binding pocket of these enzymes. Additionally, derivatives of 3-amino-pyrazolones have shown promising anti-inflammatory and analgesic activities in preclinical models.[6]

Antimicrobial Activity

The 3-aminopyrazole scaffold has also been a source of novel antimicrobial agents.[7] Studies have reported the synthesis of 3-aminopyrazole derivatives with significant activity against various bacterial and fungal strains.[1][7] The precise mechanism of action can vary, but it is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Biological Activity Profile of 5-Aminomethyl Pyrazole Derivatives

The 5-aminopyrazole isomer has been a particularly fruitful area of research, yielding compounds with a broad and potent spectrum of biological activities.[1][8][9] In some comparative studies, 5-aminopyrazole derivatives have exhibited more promising results than their 3-amino counterparts.[1]

Broad-Spectrum Therapeutic Potential

5-Aminopyrazoles are recognized for their versatility in medicinal chemistry.[1] They have been successfully developed as kinase inhibitors, anticancer agents, antibacterial compounds, and anti-inflammatory molecules.[1][9] The recent approval of Pirtobrutinib, a 5-aminopyrazole derivative, as a Bruton's tyrosine kinase (BTK) inhibitor for the treatment of mantle cell lymphoma, underscores the therapeutic significance of this scaffold.[9]

Key Applications in Drug Development

The 5-aminopyrazole moiety is a key building block for the synthesis of various fused heterocyclic systems with significant pharmacological activities, such as pyrazolopyrimidines and pyrazolopyridines.[8][10] These derivatives have been explored for a multitude of therapeutic applications, including as antioxidants, anticancer agents, and enzyme inhibitors.[8] For example, 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as potent pan-FGFR covalent inhibitors for cancer therapy.[11][12]

Head-to-Head Comparison: 3-Aminomethyl vs. 5-Aminomethyl Pyrazoles

The differential biological activities of 3-aminomethyl and 5-aminomethyl pyrazole isomers can be attributed to the distinct electronic and steric environments of the aminomethyl group, which in turn affects their binding modes with biological targets.

Feature3-Aminomethyl Pyrazole Derivatives5-Aminomethyl Pyrazole Derivatives
General Activity Primarily explored as anticancer, anti-inflammatory, and antimicrobial agents.[5][6][7]Exhibit a broader and often more potent range of activities, including kinase inhibition, anticancer, and anti-inflammatory effects.[1][9]
Kinase Inhibition The 3-amino group can act as a key hydrogen bond donor in the hinge region of some kinases.The 5-amino group is a well-established pharmacophore for potent kinase inhibition (e.g., BTK, FGFR).[9][11]
Scaffold for Fusion Used in the synthesis of fused systems like pyrazolo[1,5-a]pyrimidines.[1]Extensively used as a precursor for a wide variety of fused pyrazoloazines with diverse biological activities.[8][10]
Clinical Significance Several derivatives have shown promise in preclinical studies.[6]Represented by clinically approved drugs such as Pirtobrutinib.[9]

Structure-Activity Relationship (SAR) Insights

The biological activity of aminomethyl pyrazoles is not solely determined by the position of the aminomethyl group but is also heavily influenced by the nature and position of other substituents on the pyrazole ring and the amino group itself.

SAR_Insights cluster_3_aminomethyl 3-Aminomethyl Pyrazole cluster_5_aminomethyl 5-Aminomethyl Pyrazole 3_aminomethyl_core 3-Aminomethyl Pyrazole Core substituents_3 Substituents at N1, C4, C5 positions 3_aminomethyl_core->substituents_3 Influenced by biological_activity_3 Modulated Biological Activity (e.g., Anticancer, Antimicrobial) substituents_3->biological_activity_3 Determines 5_aminomethyl_core 5-Aminomethyl Pyrazole Core substituents_5 Substituents at N1, C3, C4 positions 5_aminomethyl_core->substituents_5 Influenced by biological_activity_5 Broad & Potent Biological Activity (e.g., Kinase Inhibition) substituents_5->biological_activity_5 Determines

Experimental Protocols for Biological Evaluation

To ascertain and compare the biological activities of novel 3-aminomethyl and 5-aminomethyl pyrazole isomers, standardized in vitro assays are essential.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of compounds against a specific protein kinase.

Objective: To determine the IC50 value of test compounds against a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well microplates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Kinase_Inhibition_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Compounds) start->prepare_reagents plate_setup Dispense Reagents and Test Compounds into 384-well Plate prepare_reagents->plate_setup initiate_reaction Initiate Reaction with ATP plate_setup->initiate_reaction incubation Incubate at Optimal Temperature initiate_reaction->incubation stop_reaction Stop Reaction and Add Detection Reagent incubation->stop_reaction read_plate Measure Signal on Plate Reader stop_reaction->read_plate data_analysis Calculate % Inhibition and IC50 read_plate->data_analysis end End data_analysis->end

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of test compounds.

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration and determine the GI50 value.

Conclusion

The positional isomerism of the aminomethyl group on the pyrazole ring has a profound impact on the biological activity profile of these compounds. While both 3-aminomethyl and 5-aminomethyl pyrazole derivatives have demonstrated significant therapeutic potential, the 5-substituted isomers have arguably shown a broader and more potent range of activities, particularly in the realm of kinase inhibition, leading to clinically successful drugs. This comparative guide underscores the importance of strategic substituent placement in the design of novel pyrazole-based therapeutics. Further exploration of these scaffolds, guided by a deep understanding of their structure-activity relationships, will undoubtedly continue to yield promising drug candidates for a variety of diseases.

References

A Comparative Guide to the X-ray Crystal Structure Determination of (1H-Pyrazol-3-YL)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The (1H-Pyrazol-3-YL)methanamine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous bioactive compounds with therapeutic potential.[1][2][3][4][5] Elucidating the precise three-dimensional atomic arrangement of these derivatives is paramount for understanding their structure-activity relationships (SAR), optimizing ligand-receptor interactions, and guiding the development of more potent and selective drug candidates. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for obtaining unambiguous, high-resolution structural data.[1][6] However, the journey from a synthesized compound to a refined crystal structure is nuanced, and alternative techniques offer complementary insights.

This guide provides an in-depth comparison of SCXRD with other key structural elucidation methods, offering field-proven insights and experimental data to aid researchers in navigating the challenges of characterizing (1H-Pyrazol-3-YL)methanamine derivatives.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides a static snapshot of a molecule's conformation in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions with unparalleled accuracy. The process, from crystal growth to final structure, is a multi-step endeavor requiring careful execution and data interpretation.

Experimental Workflow: A Step-by-Step Protocol

The successful determination of a crystal structure is contingent on a logical and meticulously executed workflow. Each stage presents its own set of challenges and requires careful consideration of the physicochemical properties of the (1H-Pyrazol-3-YL)methanamine derivative .

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination & Refinement Synthesis Synthesis & Purification Crystallization Crystallization Screening Synthesis->Crystallization Optimization Optimization of Conditions Crystallization->Optimization Harvesting Crystal Harvesting Optimization->Harvesting Mounting Crystal Mounting Harvesting->Mounting Screening Diffraction Screening Mounting->Screening Data_Collection Full Data Collection Screening->Data_Collection Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation

Figure 1. A generalized workflow for single-crystal X-ray diffraction analysis.

1. Crystal Growth: The Critical First Step

The primary bottleneck in SCXRD is often the growth of single, well-ordered crystals of sufficient size and quality. (1H-Pyrazol-3-YL)methanamine derivatives, with their inherent polarity and potential for multiple hydrogen bonding interactions, can present unique crystallization challenges.

  • Protocol:

    • Solvent Selection: Begin with a solubility screen using a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane).[7] The ideal solvent system will be one in which the compound is sparingly soluble.

    • Crystallization Techniques:

      • Slow Evaporation: Prepare a nearly saturated solution of the compound and allow the solvent to evaporate slowly at a constant temperature. This is often a good starting point.

      • Vapor Diffusion (Hanging and Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is poorly soluble). This gradual change in solvent composition can promote crystal growth.

      • Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.

    • Screening: Employ high-throughput screening kits to rapidly test a wide array of conditions (solvents, precipitants, pH, and temperature).

  • Expert Insights: The pyrazole and amine functionalities are prime sites for hydrogen bonding. Consider the use of co-formers or different salt forms to modulate the crystal packing and improve crystal quality.[7] Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be a factor for flexible molecules; therefore, screening a diverse set of conditions is crucial.

2. Data Collection and Processing

Once suitable crystals are obtained, they are subjected to X-ray diffraction to generate a diffraction pattern.

  • Protocol:

    • Crystal Mounting: A single crystal is carefully mounted on a goniometer head, often in a cryo-stream of nitrogen gas (typically 100 K) to minimize radiation damage and thermal vibrations.[1]

    • Data Collection: The crystal is rotated in a monochromatic X-ray beam, and the diffracted X-rays are recorded on a detector.[1] Modern diffractometers automate this process.

    • Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors.[8] This yields a file containing the unique reflection data.

3. Structure Solution and Refinement

Computational methods are used to translate the diffraction data into a 3D molecular model.

  • Protocol:

    • Structure Solution: The initial phases of the structure factors are determined using methods like direct methods or Patterson methods to generate an initial electron density map.

    • Model Building: An initial molecular model is built into the electron density map.

    • Structure Refinement: The atomic coordinates and displacement parameters are adjusted iteratively to improve the agreement between the calculated and observed diffraction data.

  • Expert Insights for Heterocyclic Compounds: For pyrazole derivatives, pay close attention to the planarity of the pyrazole ring and the conformation of the methanamine side chain. Restraints may be necessary in the early stages of refinement to maintain sensible molecular geometry. The final refined structure should be validated to ensure its chemical and crystallographic reasonability.

Alternative and Complementary Techniques

While SCXRD is definitive, it is not always feasible or may not provide all the necessary information. Other techniques can offer valuable, often complementary, data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution. For (1H-Pyrazol-3-YL)methanamine derivatives, 1D (¹H, ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments can unambiguously determine the molecular structure.

  • Advantages:

    • Does not require crystalline material.

    • Provides information about the molecule's structure and dynamics in solution, which can be more biologically relevant.

    • Can be used to study tautomerism in solution, a common feature of pyrazole-containing compounds.[9]

  • Limitations:

    • Provides relative, not absolute, stereochemistry.

    • Does not yield precise bond lengths and angles.

    • Can be challenging for complex molecules with significant signal overlap.

Computational Modeling: Crystal Structure Prediction (CSP)

Advances in computational chemistry have made in silico crystal structure prediction an increasingly viable tool. CSP algorithms generate a landscape of possible crystal packing arrangements based on the molecule's 2D structure and rank them by their calculated lattice energies.

  • Advantages:

    • Can provide insights into potential polymorphs, aiding in experimental screening.

    • Requires only the chemical diagram of the molecule.

    • Can help rationalize observed crystal packing and guide crystallization experiments.

  • Limitations:

    • Computationally intensive, especially for flexible molecules.

    • The accuracy of the energy calculations can be a limiting factor in correctly ranking polymorphs.

    • Does not replace the need for experimental validation.

Comparative Analysis of Structural Determination Methods

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Computational Modeling (CSP)
Principle X-ray diffraction by a crystalline latticeNuclear spin transitions in a magnetic fieldEnergy minimization of crystal packing
Sample Form Single, well-ordered crystalSoluble compoundIn silico (2D structure)
Information Absolute 3D structure, bond lengths/anglesConnectivity, relative stereochemistry, solution conformationPredicted crystal packing, polymorph landscape
Resolution Atomic (<1 Å)Atomic (connectivity)Theoretical
Throughput Low to mediumHighMedium to high (computation time)
Key Advantage Unambiguous, high-resolution 3D structureNo crystallization needed, solution-state dataPredictive power for polymorphism
Key Limitation Requires high-quality single crystalsNo absolute stereochemistry or precise geometryRequires experimental validation

Best Practices and Troubleshooting for (1H-Pyrazol-3-YL)methanamine Derivatives

  • Embrace Salt/Co-crystal Screening: The basic amine and potentially acidic pyrazole N-H offer opportunities for salt and co-crystal formation, which can significantly improve crystallization propensity and yield different polymorphs.

  • Tackle Tautomerism: Be aware of the potential for annular tautomerism in N-unsubstituted pyrazoles. While one tautomer is typically favored in the solid state, NMR can be invaluable for characterizing the solution-state equilibrium.[9]

  • Leverage Databases: The Cambridge Structural Database (CSD) is an essential resource for finding crystal structures of related compounds.[10] This can provide starting points for crystallization conditions and insights into likely packing motifs.

  • Combine Techniques: The most robust structural characterization often comes from a combination of methods. Use NMR to confirm the covalent structure, SCXRD for the definitive solid-state conformation, and CSP to explore the polymorphic landscape.

By integrating the unparalleled precision of single-crystal X-ray diffraction with the complementary insights from NMR spectroscopy and computational modeling, researchers can achieve a comprehensive understanding of the structural landscape of (1H-Pyrazol-3-YL)methanamine derivatives, accelerating the journey from molecular design to therapeutic innovation.

References

A Comparative Guide to the Structure-Activity Relationship of Substituted Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in the design of novel therapeutic agents. This five-membered heterocyclic ring is a versatile pharmacophore found in a wide array of approved drugs, demonstrating its privileged status in medicinal chemistry.[1][2][3][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of substituted pyrazole derivatives, focusing on how specific structural modifications influence their biological activities. We will delve into the causality behind experimental choices and present supporting data to offer a comprehensive understanding of this important class of compounds.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[3][4] This unique arrangement imparts specific physicochemical properties that make the pyrazole ring an attractive scaffold for drug design. The presence of the nitrogen atoms allows for hydrogen bonding interactions, while the aromatic nature of the ring enables π-π stacking with biological targets.[5] Furthermore, the pyrazole ring is relatively stable and can be readily functionalized at various positions, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize pharmacological activity and selectivity.[6][7][8]

Navigating the Structure-Activity Landscape: A Positional Analysis

The biological activity of pyrazole derivatives is profoundly influenced by the nature and position of substituents on the pyrazole core.[7][9] Understanding the SAR at each position is critical for the rational design of potent and selective drug candidates.

Substitutions at the N1-Position

The N1 position of the pyrazole ring is a key site for modification, often influencing the compound's interaction with the target protein and its overall pharmacokinetic profile.

  • Aryl Substituents: The presence of a substituted phenyl ring at the N1 position is a common feature in many biologically active pyrazoles. For instance, in the development of cannabinoid receptor 1 (CB1) antagonists, a 2,4-dichlorophenyl substituent at the N1-position was found to be crucial for potent antagonistic activity.[10] This highlights the importance of specific halogenation patterns on the aryl ring for optimal receptor binding.

  • Impact on Selectivity: The nature of the N1-substituent can also dictate selectivity for different biological targets. For example, in the design of anti-inflammatory agents targeting cyclooxygenase (COX) enzymes, variations in the N1-aryl group can modulate the selectivity between COX-1 and COX-2 isoforms.[11]

Substitutions at the C3-Position

The C3 position offers another avenue for structural diversification, with substituents here often playing a direct role in binding to the active site of the target.

  • Carboxamide Moiety: A carboxamido group at the C3-position has been identified as a critical structural requirement for the antagonistic activity of certain pyrazole derivatives at the CB1 receptor.[10]

  • Aryl and Heteroaryl Groups: The introduction of various aryl and heteroaryl groups at the C3 position has been explored extensively. For example, in a series of anticancer pyrazoles, a 3,4-dimethylphenyl group at C3, in combination with a 4-methoxyphenyl group at C5, resulted in potent EGFR inhibitory activity.[3]

Substitutions at the C4-Position

While often less explored than other positions, modifications at the C4 position can significantly impact the biological profile of pyrazole derivatives.

  • Methyl Group: The presence of a small alkyl group, such as a methyl group, at the C4-position has been shown to be beneficial for the activity of some CB1 receptor antagonists.[10]

  • Diazenyl and Amino Groups: In the context of anticancer activity, the introduction of 3-amine and 4-diazenyl groups has been shown to enhance activity against various cancer cell lines, including MCF-7, HepG2, and HCT-116.[9]

Substitutions at the C5-Position

The C5 position is a critical determinant of activity and selectivity, with substituents at this position often making key interactions within the binding pocket of the target protein.

  • Para-Substituted Phenyl Ring: For potent and selective CB1 receptor antagonism, a para-substituted phenyl ring at the C5-position is a key structural feature.[10] The nature of the para-substituent can be fine-tuned to enhance potency, with a p-iodophenyl group leading to a particularly potent compound.[10]

  • Trifluoromethyl Group: The incorporation of a trifluoromethyl group at the C5 position has been a successful strategy in the development of succinate dehydrogenase inhibitors.[11]

Comparative Analysis of Biological Activities

The versatility of the pyrazole scaffold is evident in the wide range of biological activities exhibited by its derivatives. The following sections provide a comparative overview of the SAR for key therapeutic areas.

Anticancer Activity

Numerous pyrazole derivatives have been synthesized and evaluated for their potential as anticancer agents, targeting various mechanisms of action.[6][7][12]

  • EGFR Inhibition: The substitution pattern on the pyrazole ring is crucial for targeting the epidermal growth factor receptor (EGFR). For instance, a 3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide derivative displayed potent EGFR inhibitory activity, comparable to the standard drug erlotinib.[3]

  • Tubulin Polymerization Inhibition: Certain 5-trimethoxyphenyl-3-(trifluoromethyl)pyrazoles have shown promise as inhibitors of tubulin polymerization, exhibiting significant antiproliferative activity against breast cancer cells.[5]

  • Multi-Targeted Approaches: Many pyrazole derivatives exhibit anticancer activity through multiple mechanisms, including interactions with tubulin, EGFR, cyclin-dependent kinases (CDKs), and DNA.[6][7]

Table 1: SAR of Pyrazole Derivatives with Anticancer Activity

PositionSubstituentBiological EffectReference
N12,4-DichlorophenylEnhanced activity in some series[10]
C33,4-DimethylphenylPotent EGFR inhibition[3]
C4Amine and Diazenyl groupsEnhanced activity against MCF-7, HepG2, HCT-116[9]
C54-MethoxyphenylPotent EGFR inhibition[3]
C55-TrimethoxyphenylTubulin polymerization inhibition[5]
Antimicrobial Activity

Pyrazole derivatives have also emerged as a promising class of antimicrobial agents, with activity against a range of bacteria and fungi.[13][14][15][16]

  • Influence of Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group (-NO2), has been shown to enhance the antimicrobial properties of certain pyrazole derivatives.[13]

  • Carbothiohydrazide Moiety: Compounds containing a pyrazole-1-carbothiohydrazide unit have demonstrated higher antimicrobial activity compared to those with a pyrazolyl thiadiazine unit.[14] The presence of a free carbothiohydrazide moiety appears to be crucial for this enhanced activity.[14]

Table 2: SAR of Pyrazole Derivatives with Antimicrobial Activity

Position/MoietySubstituent/FeatureBiological EffectReference
GeneralElectron-withdrawing groups (e.g., -NO2)Enhanced antimicrobial property[13]
N1CarbothiohydrazideHigher activity than thiadiazine derivatives[14]
Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[1]

  • COX-2 Selectivity: The design of selective COX-2 inhibitors often involves specific substitution patterns on the pyrazole ring. For example, certain pyrazole derivatives with a sulfonamide or methylsulfonyl moiety are known to exhibit high COX-2 selectivity.[11]

  • Lengthening of Aliphatic Chains: In some series of pyrazole derivatives, lengthening the carbon chain of an aliphatic substituent has been shown to lead to higher anti-inflammatory activity.[11]

  • Dual Inhibition: Hybrid molecules incorporating pyrazole and thiazole moieties have been developed as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), offering a broader spectrum of anti-inflammatory action.[1]

Table 3: SAR of Pyrazole Derivatives with Anti-inflammatory Activity

Position/MoietySubstituent/FeatureBiological EffectReference
GeneralThiazolidindione/Thiazolidinone hybridsHigh COX-2 selectivity and anti-inflammatory activity[11]
GeneralLengthening of aliphatic chainHigher anti-inflammatory activity[11]
GeneralPyrazole-thiazole hybridsDual COX-2/5-LOX inhibition[1]

Experimental Protocols: A Foundation for Discovery

The synthesis and biological evaluation of pyrazole derivatives are underpinned by robust experimental methodologies. The following provides an overview of common protocols.

General Synthesis of Substituted Pyrazoles (Knorr Pyrazole Synthesis)

The Knorr pyrazole synthesis is a classical and versatile method for constructing the pyrazole ring.[1][17][18]

Step-by-Step Methodology:

  • Reaction Setup: A mixture of a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative is prepared in a suitable solvent, such as ethanol or acetic acid.[1][11]

  • Condensation: The reaction mixture is typically heated under reflux to facilitate the condensation reaction.[1] The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in some cases.[9]

  • Cyclization: The initial condensation product, a hydrazone or enamine intermediate, undergoes intramolecular cyclization to form the pyrazole ring.

  • Work-up and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified by recrystallization or column chromatography to yield the desired substituted pyrazole.

Knorr_Pyrazole_Synthesis 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Intermediate Hydrazone/Enamine Intermediate 1,3-Dicarbonyl->Intermediate Condensation Hydrazine Hydrazine Derivative Hydrazine->Intermediate Pyrazole Substituted Pyrazole Intermediate->Pyrazole Intramolecular Cyclization

Caption: General workflow of the Knorr pyrazole synthesis.

In Vitro Biological Evaluation

A variety of in vitro assays are employed to assess the biological activity of newly synthesized pyrazole derivatives.[19]

  • Anticancer Activity (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity.[11][19]

    • Cancer cells are seeded in 96-well plates and incubated.

    • The cells are treated with various concentrations of the pyrazole derivatives.

    • After a specific incubation period, MTT solution is added to each well.

    • Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are solubilized, and the absorbance is measured to determine cell viability. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[11]

  • Antimicrobial Activity (Broth Microdilution Method): This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

    • Serial dilutions of the pyrazole derivatives are prepared in a liquid growth medium in 96-well plates.

    • A standardized suspension of the target microorganism (bacteria or fungi) is added to each well.

    • The plates are incubated under appropriate conditions.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

  • Anti-inflammatory Activity (COX Inhibition Assay): This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[19]

    • The purified COX enzyme (COX-1 or COX-2) is incubated with the pyrazole derivative.

    • Arachidonic acid, the substrate for COX, is added to initiate the reaction.

    • The production of prostaglandins is measured using methods such as ELISA or radioimmunoassay.

    • The IC50 value for the inhibition of each COX isoform is determined.

Biological_Evaluation_Workflow cluster_synthesis Synthesis cluster_assays In Vitro Assays cluster_data Data Analysis Synthesis Synthesized Pyrazole Derivatives Anticancer Anticancer Assays (e.g., MTT) Synthesis->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Synthesis->Antimicrobial Antiinflammatory Anti-inflammatory Assays (e.g., COX Inhibition) Synthesis->Antiinflammatory IC50 IC50 / MIC Determination Anticancer->IC50 Antimicrobial->IC50 Antiinflammatory->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

Caption: Workflow for the biological evaluation of pyrazole derivatives.

Conclusion and Future Directions

The pyrazole scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. A thorough understanding of the structure-activity relationships of substituted pyrazole derivatives is paramount for the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on the development of novel synthetic methodologies to access more diverse pyrazole libraries, the exploration of new biological targets, and the use of computational tools to guide the design and optimization of next-generation pyrazole-based drugs.

References

Navigating the Chemical Maze: A Comparative Guide to In-Silico and Computational Studies of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the pyrazole scaffold has emerged as a cornerstone in medicinal chemistry, underpinning a diverse array of approved drugs and clinical candidates. The journey from a promising pyrazole-based compound to a life-saving medicine is, however, fraught with challenges, demanding a deep understanding of its interactions at a molecular level. This is where in-silico and computational studies have revolutionized the drug discovery process, offering a powerful lens to predict, analyze, and optimize the behavior of these compounds before they ever reach a laboratory bench.

This guide provides a comprehensive comparison of the key computational methodologies employed in the study of pyrazole-based compounds. Moving beyond a mere listing of techniques, we will delve into the causality behind their application, offering field-proven insights to empower your research and development endeavors. Every protocol described is designed as a self-validating system, grounded in scientific integrity and supported by authoritative references.

The Computational Toolkit: A Comparative Overview

The rational design of pyrazole-based drugs hinges on a synergistic application of various computational techniques. Each method offers a unique perspective, from static snapshots of binding poses to dynamic simulations of molecular interactions and predictive models of biological activity. The choice of methodology is dictated by the specific research question, available computational resources, and the stage of the drug discovery pipeline.

Methodology Principle Primary Application for Pyrazole-Based Compounds Strengths Limitations
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand (pyrazole derivative) to a target protein.Virtual screening of large compound libraries, predicting binding modes, and prioritizing candidates for experimental testing.Computationally efficient, high-throughput, provides a structural basis for interaction.Scoring functions can be inaccurate, treats the receptor as rigid or with limited flexibility, does not account for solvent effects explicitly.
Quantitative Structure-Activity Relationship (QSAR) Correlates the physicochemical properties of a series of pyrazole compounds with their biological activities to build predictive models.Predicting the activity of novel pyrazole derivatives, identifying key molecular descriptors for activity, and guiding lead optimization.Can predict the activity of compounds not yet synthesized, provides insights into structure-activity relationships.Highly dependent on the quality and diversity of the training set, predictive power is limited to the chemical space of the training data.
Molecular Dynamics (MD) Simulations Simulates the time-dependent behavior of a protein-pyrazole complex, providing insights into its dynamic stability and conformational changes.Assessing the stability of docked poses, understanding the dynamic nature of protein-ligand interactions, and calculating binding free energies.Provides a dynamic and more realistic representation of molecular interactions, can account for solvent effects.Computationally expensive, requires significant expertise to set up and analyze, force field accuracy can be a limitation.

Deciphering Molecular Interactions: A Step-by-Step Workflow

To illustrate the practical application of these techniques, we present a generalized workflow for the in-silico investigation of a novel pyrazole-based inhibitor targeting a specific protein.

A generalized workflow for in-silico analysis of pyrazole-based inhibitors.

Experimental Protocols: A Detailed Guide

1. Molecular Docking of Pyrazole Derivatives

This protocol outlines the steps for performing molecular docking using AutoDock Vina, a widely used open-source docking program.[1][2][3]

a. Preparation of the Receptor and Ligand:

  • Receptor: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Remove water molecules, co-factors, and any existing ligands. Add polar hydrogens and assign Kollman charges using AutoDock Tools.[1] Save the prepared receptor in PDBQT format.

  • Ligand: Draw the 2D structure of the pyrazole derivative using a chemical drawing software and convert it to a 3D structure. Optimize the geometry and assign Gasteiger charges. Save the prepared ligand in PDBQT format.

b. Grid Box Generation:

  • Define the active site of the receptor by specifying the center and dimensions of a grid box that encompasses the binding pocket. This can be guided by the position of a co-crystallized ligand or by using active site prediction servers.

c. Docking Simulation:

  • Run AutoDock Vina, providing the prepared receptor and ligand files, and the grid box parameters as input. The program will generate a set of docked poses for the ligand within the receptor's active site, ranked by their predicted binding affinities.

d. Analysis of Results:

  • Visualize the docked poses and analyze the interactions between the pyrazole derivative and the amino acid residues of the target protein.[1] Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

2. Quantitative Structure-Activity Relationship (QSAR) Modeling

This protocol provides a general workflow for developing a 2D-QSAR model.[4][5]

a. Data Set Preparation:

  • Compile a dataset of pyrazole derivatives with their corresponding biological activities (e.g., IC50 values). The dataset should be diverse and cover a wide range of activities.

  • Divide the dataset into a training set (typically 70-80%) and a test set (20-30%).[6]

b. Descriptor Calculation:

  • For each pyrazole derivative, calculate a set of molecular descriptors that represent its physicochemical properties (e.g., electronic, steric, and hydrophobic properties). This can be done using software like PaDEL-Descriptor or Dragon.

c. Model Building:

  • Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical model that correlates the calculated descriptors with the biological activities of the compounds in the training set.[4][7]

d. Model Validation:

  • Validate the predictive power of the QSAR model using the test set. Key statistical parameters to evaluate include the correlation coefficient (R²), cross-validated R² (Q²), and the root mean square error (RMSE).[4]

3. Molecular Dynamics (MD) Simulations of a Protein-Pyrazole Complex

This protocol outlines the basic steps for running an MD simulation using GROMACS.[8][9][10]

a. System Preparation:

  • Start with the best-docked pose of the protein-pyrazole complex obtained from molecular docking.

  • Choose an appropriate force field (e.g., CHARMM36 for proteins and CGenFF for the ligand).[9]

  • Solvate the complex in a box of water molecules and add ions to neutralize the system.[11]

b. Energy Minimization and Equilibration:

  • Perform energy minimization to remove any steric clashes in the initial system.

  • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant volume (NVT) and constant pressure (NPT) conditions to ensure the system is stable.[11]

c. Production MD Simulation:

  • Run the production MD simulation for a desired length of time (e.g., 100 ns or more) to generate a trajectory of the complex's motion.[10]

d. Trajectory Analysis:

  • Analyze the MD trajectory to assess the stability of the protein-ligand interactions, calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), and identify key interacting residues.[12]

Case Study: Pyrazole-Based Inhibitors in Action

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib, a well-known pyrazole-based nonsteroidal anti-inflammatory drug (NSAID), selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[13][14] In-silico studies have been instrumental in understanding its selectivity. Molecular docking studies have shown that the bulkier sulfonamide group of celecoxib can fit into a side pocket of the COX-2 active site, an opening that is absent in the COX-1 isoform.[15]

References

Safety Operating Guide

Navigating the Disposal of (1H-Pyrazol-3-YL)methanamine hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of (1H-Pyrazol-3-YL)methanamine hydrochloride, moving beyond a simple checklist to instill a culture of safety and compliance. Our focus is on providing actionable, step-by-step guidance grounded in scientific principles and regulatory standards to ensure you can manage this chemical waste with confidence and integrity.

Understanding the Hazard Profile: Why Special Disposal is Necessary

This compound is a heterocyclic compound containing a pyrazole ring and a primary amine hydrochloride salt. To understand the disposal requirements, we must first appreciate the inherent hazards associated with its structure.

  • Pyrazole Moiety: Pyrazole and its derivatives are known for their diverse biological activities, which is why they are common scaffolds in drug discovery.[1] However, this bioactivity necessitates careful handling, as these compounds can have unintended pharmacological effects and may be toxic.[2][3] Some pyrazole derivatives have been shown to be harmful to aquatic life with long-lasting effects.[4]

  • Amine Hydrochloride Salt: The amine hydrochloride group makes the compound a salt of a weak base and a strong acid. While this form often improves stability and solubility, it also means the compound can exhibit corrosive properties, particularly if it comes into contact with moisture, releasing hydrochloric acid. Inhalation of dust or fumes can cause respiratory tract irritation, and skin or eye contact can lead to irritation or burns.[5][6]

Given these characteristics, this compound must be treated as hazardous chemical waste . Improper disposal, such as discarding it in regular trash or washing it down the drain, is prohibited as it can lead to environmental contamination and pose a risk to public health.[7]

Data at a Glance: Hazard Summary
Hazard ClassificationDescriptionPrimary Exposure Routes
Skin Irritation May cause redness, itching, and inflammation upon contact.Dermal Contact
Eye Irritation Can cause serious eye irritation or damage.Ocular Contact
Respiratory Irritation Inhalation of dust may irritate the respiratory system.Inhalation
Acute Toxicity (Oral) Harmful if swallowed.Ingestion

This summary is based on data from analogous pyrazole compounds. Always refer to the specific Safety Data Sheet (SDS) for the material you are using.

The Core Principle: Segregation and Professional Disposal

The cornerstone of proper disposal for this compound is its classification and segregation as hazardous waste, destined for destruction by a licensed and accredited waste management facility. On-site chemical neutralization for the purpose of disposal is not recommended for this compound without specific, validated protocols and approval from your institution's Environmental Health & Safety (EHS) department. The potential for incomplete reactions or the creation of other hazardous byproducts is a significant risk.

The entire disposal workflow is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Hazard Communication Standard.[7][8]

Disposal Decision Workflow

Below is a diagram illustrating the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_0 Step 1: Generation & Assessment cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal Generate Waste Generation (Solid, Liquid, Contaminated Labware) Assess Assess Hazards (Consult SDS) Generate->Assess Segregate Segregate as Hazardous Chemical Waste Assess->Segregate Hazardous Container Select Compatible, Labeled Container Segregate->Container Store Store in Designated Satellite Accumulation Area (SAA) Container->Store Inspect Regularly Inspect Container Integrity Store->Inspect Request Request Pickup from EHS Inspect->Request Container Full or Accumulation Time Limit Reached Disposal Transfer to Licensed Hazardous Waste Facility Request->Disposal

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocols

Adherence to a standardized, step-by-step protocol is crucial for ensuring safety and regulatory compliance. These procedures should be incorporated into your laboratory's Chemical Hygiene Plan.

Protocol 1: Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat must be worn.

Protocol 2: Managing Different Waste Streams

Proper segregation at the point of generation is critical.[9]

A. Solid Waste (Pure Compound, Contaminated Weigh Boats, etc.)

  • Container Selection: Use a designated, leak-proof, wide-mouthed container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) jar). The original container is often the best choice for unused or expired product.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The accumulation start date (the date the first piece of waste is added)

    • The associated hazards (e.g., Irritant, Toxic)

  • Accumulation: Place the solid waste directly into the labeled container.

  • Closure: Keep the container securely closed at all times, except when adding waste.

B. Liquid Waste (Solutions containing the compound)

  • Container Selection: Use a designated, leak-proof, and chemically compatible container with a screw-top cap.

  • Segregation: Do not mix this waste with other waste streams (e.g., halogenated solvents, acidic waste) unless explicitly permitted by your institution's EHS guidelines.

  • Labeling: Label the container as described for solid waste, including an estimate of the concentration of the hazardous component.

  • Accumulation: Add the liquid waste to the container. Do not fill the container beyond 90% capacity to allow for expansion.

  • Closure: Keep the container tightly sealed when not in use.

C. Contaminated Laboratory Supplies (Gloves, Pipette Tips, etc.)

  • Collection: Place all disposable items that have come into direct contact with this compound into a designated, clearly labeled hazardous waste bag or container.

  • Segregation: This waste stream should be kept separate from regular trash and biohazardous waste.

  • Disposal: The entire bag or container is disposed of as solid hazardous chemical waste.

Protocol 3: Spill Management (Minor Spills)

For minor spills (typically less than 100 mL of a solution or a few grams of solid), trained laboratory personnel can perform the cleanup.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Consult the SDS: Refer to the Safety Data Sheet for specific spill cleanup information.

  • Don PPE: Wear the appropriate PPE as described in Protocol 1.

  • Contain and Absorb:

    • For solid spills , gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent) to prevent dust from becoming airborne.[4]

    • For liquid spills , create a dike around the spill with absorbent material and then cover the spill, working from the outside in.

  • Collect Residue: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools if the compound was in a flammable solvent.

  • Decontaminate: Clean the spill area with a suitable solvent (refer to SDS) or soap and water. All cleaning materials (wipes, paper towels) must be disposed of as hazardous waste.

  • Label and Dispose: Seal and label the waste container as hazardous and arrange for pickup.

Storage and Final Disposal

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel, away from drains, and in secondary containment to catch any potential leaks.

When the waste container is full or reaches the institutional time limit for accumulation, a pickup request must be submitted to your institution's Environmental Health & Safety (EHS) department. EHS will then arrange for the collection and transport of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.[2]

By adhering to these detailed procedures, you not only ensure regulatory compliance but also uphold the highest standards of safety and environmental responsibility in your critical research endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1H-Pyrazol-3-YL)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(1H-Pyrazol-3-YL)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.